CYANOCOBALAMIN CO 57
Description
Properties
CAS No. |
13115-03-2 |
|---|---|
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
cobalt-57(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2 |
InChI Key |
FDJOLVPMNUYSCM-LFHMENBZSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Radiolabeling of Cyanocobalamin with Cobalt-57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and radiolabeling of cyanocobalamin with Cobalt-57 (⁵⁷Co). The document details the production of the essential precursor, the radiolabeling process, purification methods, and quality control measures. Additionally, it includes a visualization of the biological pathway central to the diagnostic application of ⁵⁷Co-cyanocobalamin.
Introduction
Cyanocobalamin, a synthetic form of vitamin B12, plays a crucial role in various metabolic processes. When radiolabeled with Cobalt-57, a gamma-emitting radionuclide with a half-life of 270.9 days, it becomes an invaluable tool for in vitro and in vivo diagnostic procedures, most notably the Schilling test for assessing vitamin B12 absorption. This guide outlines the chemical and biological methodologies involved in the preparation of high-specific-activity ⁵⁷Co-cyanocobalamin.
Synthesis of the Precursor: α-(5,6-dimethylbenzimidazolyl)hydrogenobamide
The synthesis of ⁵⁷Co-cyanocobalamin relies on the availability of the cobalt-free precursor, α-(5,6-dimethylbenzimidazolyl)hydrogenobamide. This descobaltocorrinoid can be produced through microbial fermentation.
Experimental Protocol: Production of α-(5,6-dimethylbenzimidazolyl)hydrogenobamide
Microorganism: Chromatium vinosum (ATCC 17899)
Culture Conditions:
-
Medium: A carbonate-based medium is used for photosynthetic growth.
-
Supplement: The medium is supplemented with 5,6-dimethylbenzimidazole (10 mg/L) prior to inoculation to direct the synthesis of the desired precursor.
-
Growth Conditions: The bacterium is grown photosynthetically under anaerobic conditions.
-
Incubation Time: 70-76 hours.
-
Harvesting: Cells are collected by centrifugation (e.g., using a Sharples centrifuge), washed with a 0.9% NaCl solution, and stored at -15°C until processing.
Extraction and Purification:
-
Wet cells (200-300 g) are processed to extract the crude descobaltocorrinoids.
-
The crude product is then purified using established methods to isolate α-(5,6-dimethylbenzimidazolyl)hydrogenobamide. The yield is approximately 0.6 µmol per 100 g of wet cells.[1]
Radiolabeling with Cobalt-57
The core of the process involves the insertion of the ⁵⁷Co isotope into the cobalt-free precursor.
Experimental Protocol: Synthesis of ⁵⁷Co-Hydroxocobalamin
-
Reactants:
-
α-(5,6-dimethylbenzimidazolyl)hydrogenobamide
-
⁵⁷CoCl₂ (Cobalt-57 chloride) in a suitable solvent (e.g., dilute HCl).
-
-
Reaction Medium: An aqueous or aqueous-alcoholic solution.
-
pH: The pH of the reaction mixture is adjusted to a range of 4 to 8.
-
Reaction Conditions: The reaction is carried out in the dark for approximately 48 hours. This can be performed by heating the reactants.
-
Intermediate Product: The initial product of this reaction is ⁵⁷Co-hydroxocobalamin.
Conversion to ⁵⁷Co-Cyanocobalamin
Following the insertion of ⁵⁷Co, the hydroxocobalamin is converted to the more stable cyanocobalamin.
-
Reagent: An excess of potassium cyanide (KCN) is added to the reaction mixture.
-
Conversion: The cyanide ions displace the hydroxyl group coordinated to the cobalt atom, forming ⁵⁷Co-cyanocobalamin.
Purification of ⁵⁷Co-Cyanocobalamin
A multi-step purification process is necessary to isolate the final product from unreacted reagents and byproducts.
Experimental Protocol: Purification
-
Evaporation: The reaction mixture is evaporated to dryness under reduced pressure.
-
Redissolution: The residue is dissolved in water.
-
Column Chromatography: The aqueous solution is subjected to a series of column chromatography steps:
-
Polystyrene Beads (e.g., Amberlite XAD-2): The solution is applied to the column, which is then washed with water to remove inorganic cobalt. The cyanocobalamin fraction is eluted with a 20% solution of tert-butanol in water.[2]
-
Cation Exchange Resin (e.g., Amberlite IR 120)
-
Anion Exchange Resin (e.g., Amberlite IRA 400)
-
Carboxymethoxycellulose
-
DEAE Cellulose
-
Quantitative Data
The following tables summarize the key quantitative parameters associated with the synthesis and quality of ⁵⁷Co-cyanocobalamin.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Initial Reaction Yield | 10% (based on ⁵⁷Co) | [2] |
| Yield after Purification | 50% (based on ⁵⁷Co) | [2] |
| Alternative Extraction Yield | 50-60% (based on ⁵⁷Co) | [2] |
| Parameter | Value | Reference |
| Product Specifications | ||
| Specific Activity (Calculated) | 300 µCi/µg | [2] |
| Specific Activity (Desirable) | ~200 µCi/µg | [2] |
| Max. Theoretical Specific Activity | 356 µCi/µg | [2] |
| Radiochemical Purity | 90% | [2] |
| Labeled Amount (Capsules) | 90.0% - 110.0% of labeled ⁵⁷Co | [3] |
| Cyanocobalamin Content (Capsules) | 90.0% - 110.0% of labeled amount | [3] |
Quality Control
Ensuring the purity and identity of the final radiolabeled product is critical for its diagnostic use.
Methods for Quality Control:
-
Radiochemical Purity: This is the proportion of ⁵⁷Co that is in the chemical form of cyanocobalamin. It is determined by:
-
Radionuclide Identification: Confirms the presence of ⁵⁷Co.
-
Radionuclidic Purity: Ensures the absence of other radioactive isotopes.
-
Content of Cyanocobalamin: Determined by a vitamin B12 activity assay.[3]
Visualizations
The following diagrams illustrate the synthesis workflow and the biological pathway relevant to the application of ⁵⁷Co-cyanocobalamin.
Caption: Workflow for the synthesis and radiolabeling of ⁵⁷Co-cyanocobalamin.
Caption: Vitamin B12 absorption pathway in the human body.
References
The Schilling Test: A Comprehensive Technical Guide to a Landmark Assay for Pernicious Anemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Schilling test, a pioneering diagnostic tool in the field of hematology, was instrumental in elucidating the pathophysiology of vitamin B12 (cobalamin) deficiency and, most notably, pernicious anemia. Developed by Dr. Robert F. Schilling in 1953, this assay provided a method to assess the intestinal absorption of vitamin B12, differentiating between a lack of intrinsic factor—the hallmark of pernicious anemia—and other causes of malabsorption. Although now largely considered obsolete due to the advent of modern serological and endoscopic techniques, a thorough understanding of the Schilling test's history, methodology, and interpretation remains crucial for researchers and clinicians in the fields of hematology, gastroenterology, and drug development. This technical guide provides an in-depth exploration of the history and development of the Schilling test, detailed experimental protocols, a quantitative analysis of its diagnostic performance, and a visual representation of the physiological pathways it evaluates.
Historical Context and Development
The Schilling test emerged from the groundbreaking research on vitamin B12 and its role in erythropoiesis. Prior to its development, the diagnosis of pernicious anemia was often challenging, relying on clinical presentation and hematological findings. Dr. Schilling's work at the University of Wisconsin revolutionized the diagnostic landscape by introducing a method that directly measured the body's ability to absorb orally administered vitamin B12.[1][2][3] The test utilized radiolabeled vitamin B12 to trace its path from ingestion to excretion, providing a quantitative measure of absorption.[4] This innovative approach allowed for a more precise and definitive diagnosis of pernicious anemia and other malabsorptive states.[5]
The Physiological Basis: Vitamin B12 Absorption
A comprehensive understanding of the Schilling test necessitates a firm grasp of the intricate pathway of vitamin B12 absorption. This multi-step process, primarily occurring in the stomach and small intestine, is essential for the uptake of this vital nutrient.
Experimental Protocols of the Schilling Test
The Schilling test is a multi-stage diagnostic procedure designed to systematically identify the cause of vitamin B12 malabsorption. Each stage introduces a specific variable to pinpoint the location and nature of the absorptive defect.
General Preparations
-
Fasting: The patient is required to fast for at least 8 hours prior to the test.[6]
-
Discontinuation of B12 Supplements: Any vitamin B12 injections or oral supplements must be discontinued for at least 3 days before the test.[6]
-
Baseline Urine Collection: In some protocols, a baseline 24-hour urine collection may be performed to rule out any pre-existing radioactivity.
Stage I: Assessment of Intrinsic Factor Independent Absorption
This initial stage evaluates the patient's ability to absorb vitamin B12 without the aid of supplemental intrinsic factor.
-
Oral Administration of Radiolabeled B12: The patient is given an oral dose of 0.5 to 1.0 microgram (µg) of radioactive vitamin B12 (typically labeled with Cobalt-57 [⁵⁷Co] or Cobalt-58 [⁵⁸Co]).[7]
-
Intramuscular "Flushing" Dose of Unlabeled B12: Approximately 1 to 2 hours after the oral dose, a large, non-radioactive ("cold") dose of 1000 µg (1 mg) of vitamin B12 is administered intramuscularly.[6] This "flushing" dose saturates the vitamin B12 binding sites in the liver and plasma, ensuring that any absorbed radioactive B12 is excreted in the urine.[4]
-
24-Hour Urine Collection: The patient collects all urine for the next 24 hours.[6]
-
Analysis: The radioactivity of the collected urine is measured, and the percentage of the orally administered radioactive dose that is excreted is calculated.
Stage II: Assessment of Intrinsic Factor Dependent Absorption
If the results of Stage I are abnormal, Stage II is performed to determine if the malabsorption is due to a lack of intrinsic factor.
-
Procedure Repetition with Intrinsic Factor: The procedure of Stage I is repeated, but this time, an oral dose of intrinsic factor is co-administered with the radiolabeled vitamin B12.[6]
-
24-Hour Urine Collection and Analysis: As in Stage I, a 24-hour urine collection is performed, and the percentage of excreted radioactivity is determined.
Stage III: Assessment for Bacterial Overgrowth
An abnormal Stage II result suggests that the malabsorption is not due to a lack of intrinsic factor. Stage III investigates the possibility of bacterial overgrowth in the small intestine, which can consume vitamin B12, preventing its absorption.
-
Antibiotic Treatment: The patient is treated with a course of broad-spectrum antibiotics for 1 to 2 weeks.[7]
-
Repetition of Stage I: Following the antibiotic course, the Stage I procedure (oral radiolabeled B12 without intrinsic factor) is repeated.[7]
-
24-Hour Urine Collection and Analysis: A 24-hour urine sample is collected and analyzed for radioactivity.
Stage IV: Assessment of Pancreatic Function
If the results of Stage III are still abnormal, Stage IV is performed to assess the role of pancreatic insufficiency in vitamin B12 malabsorption. Pancreatic enzymes are necessary to degrade haptocorrin, allowing vitamin B12 to bind to intrinsic factor.
-
Pancreatic Enzyme Supplementation: The patient is given pancreatic enzyme supplements for a designated period.[6]
-
Repetition of Stage I: The Stage I procedure is then repeated.[6]
-
24-Hour Urine Collection and Analysis: A final 24-hour urine collection and analysis are performed.
Data Presentation and Interpretation
The interpretation of the Schilling test hinges on the percentage of the administered radioactive vitamin B12 excreted in the urine over a 24-hour period. The following tables summarize the expected quantitative results and their clinical interpretations.
Table 1: Interpretation of Schilling Test Results
| Stage | Procedure | Normal Excretion (% of oral dose) | Abnormal Excretion (% of oral dose) |
| Stage I | Oral Radioactive B12 | > 10% | < 10% |
| Stage II | Oral Radioactive B12 + Intrinsic Factor | Corrects to > 10% | Remains < 10% |
| Stage III | Antibiotics, then Oral Radioactive B12 | Corrects to > 10% | Remains < 10% |
| Stage IV | Pancreatic Enzymes, then Oral Radioactive B12 | Corrects to > 10% | Remains < 10% |
Table 2: Differential Diagnosis based on Schilling Test Results
| Stage I Result | Stage II Result | Stage III Result | Stage IV Result | Diagnosis |
| Normal (>10%) | - | - | - | Normal Vitamin B12 Absorption |
| Abnormal (<10%) | Normal (>10%) | - | - | Pernicious Anemia (Lack of Intrinsic Factor) |
| Abnormal (<10%) | Abnormal (<10%) | Normal (>10%) | - | Bacterial Overgrowth Syndrome |
| Abnormal (<10%) | Abnormal (<10%) | Abnormal (<10%) | Normal (>10%) | Pancreatic Insufficiency |
| Abnormal (<10%) | Abnormal (<10%) | Abnormal (<10%) | Abnormal (<10%) | Ileal Malabsorption (e.g., Crohn's disease, celiac disease) |
The Dual-Isotope Schilling Test (Dicopac)
To streamline the diagnostic process, a dual-isotope version of the Schilling test, often referred to by the commercial name Dicopac, was developed. This modification allowed for the simultaneous administration of free and intrinsic factor-bound vitamin B12, each labeled with a different cobalt radioisotope (e.g., ⁵⁷Co and ⁵⁸Co).[5] This eliminated the need for a second test day in cases of suspected pernicious anemia. A single 24-hour urine collection was analyzed for the differential excretion of the two isotopes.
Limitations and Obsolescence
Despite its historical significance, the Schilling test has several limitations that have led to its decline in clinical practice:
-
Radioisotope Availability: The production and availability of the required radiolabeled vitamin B12 have become limited.[4]
-
Patient Compliance: The test requires meticulous 24-hour urine collection, which can be prone to errors and difficult for some patients.[6]
-
Radiation Exposure: Although the radiation dose is low, there is a general preference for non-radioactive diagnostic methods.
-
Availability of Alternatives: The development of more accessible and less invasive tests, such as serological assays for intrinsic factor and parietal cell antibodies, and measurements of methylmalonic acid and homocysteine levels, has largely supplanted the Schilling test.[8]
Conclusion
The Schilling test stands as a landmark achievement in the history of diagnostic medicine. For decades, it was the gold standard for investigating vitamin B12 malabsorption and was instrumental in defining pernicious anemia as a disease of intrinsic factor deficiency. While its clinical utility has waned with the advent of modern diagnostic technologies, a comprehensive understanding of its principles, protocols, and interpretative nuances remains invaluable for researchers and scientists in the field. The logical, stepwise approach of the Schilling test serves as a classic example of experimental design in clinical investigation and provides a foundational knowledge base for anyone involved in the study of nutrient absorption and related metabolic disorders.
References
- 1. Vit b12-schilling | PDF [slideshare.net]
- 2. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 3. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 7. Schilling test - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Intestinal Absorption of Radiolabeled Cyanocobalamin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanism governing the intestinal absorption of cyanocobalamin (Vitamin B12), with a particular focus on studies utilizing radiolabeled variants. It details the molecular pathways, key protein interactions, and established experimental protocols for quantifying absorption, serving as a critical resource for research and development in this field.
The Core Mechanism: A Multi-Step Journey
The physiological absorption of Vitamin B12 is a sophisticated and highly regulated process, ensuring the efficient uptake of this essential micronutrient. The use of radiolabeled cyanocobalamin (e.g., with Cobalt-57 or Cobalt-58) has been instrumental in elucidating this pathway.[1] The journey from ingestion to systemic circulation involves several distinct stages across different segments of the gastrointestinal tract.
Gastric Phase: Liberation and Initial Binding
In the stomach, ingested cyanocobalamin, typically bound to dietary proteins, is liberated by the actions of hydrochloric acid and pepsin.[2] Once freed, it is immediately bound by a glycoprotein called Haptocorrin (also known as R-protein or Transcobalamin I), which is secreted by salivary and gastric glands.[2][3] This binding protects the acid-sensitive cyanocobalamin from degradation in the highly acidic stomach environment.[3] Concurrently, parietal cells in the stomach lining secrete Intrinsic Factor (IF) , a glycoprotein crucial for later stages of absorption, though it does not bind to cyanocobalamin in the stomach's acidic milieu.[4][5]
Duodenal Phase: The Switch of Partners
As the cyanocobalamin-haptocorrin complex enters the more alkaline environment of the duodenum, pancreatic proteases digest the haptocorrin.[3][4] This action releases the cyanocobalamin, which is then promptly captured by the now-available Intrinsic Factor, forming a stable cyanocobalamin-IF (Cbl-IF) complex .[4][6] This binding is essential, as the intestinal cells responsible for absorption specifically recognize this complex.
Ileal Phase: Receptor-Mediated Endocytosis
The Cbl-IF complex travels down the small intestine to the terminal ileum. Here, the enterocytes (intestinal epithelial cells) express a specific receptor complex on their apical membrane known as Cubam .[7] Cubam is composed of two proteins:
-
Cubilin : This 460-kDa protein acts as the specific receptor that recognizes and binds the Cbl-IF complex.[7][8]
-
Amnionless (AMN) : A 48-kDa transmembrane protein that is essential for the proper localization and function of cubilin at the cell surface and for initiating the endocytosis of the entire complex.[7][8][9][10]
The binding of the Cbl-IF complex to Cubam triggers receptor-mediated endocytosis, internalizing the entire ligand-receptor assembly into the enterocyte.[4]
Intracellular and Systemic Transport
Inside the enterocyte, the endocytic vesicle fuses with a lysosome. Lysosomal enzymes then degrade the Intrinsic Factor, liberating the cyanocobalamin into the cell's cytoplasm. The freed cyanocobalamin is then picked up by another transport protein, Transcobalamin II (TC II) .[4] The newly formed cyanocobalamin-TC II complex is subsequently released from the basolateral side of the enterocyte into the portal circulation, from where it is delivered to the liver and other tissues throughout the body.[4][11][12]
A minor fraction, estimated at 1-3%, of free cyanocobalamin can also be absorbed via passive diffusion along the entire intestine, but this mechanism is only significant at very high, pharmacological doses and is insufficient in the absence of a functional IF-mediated pathway.[2][11]
Visualizing the Pathway and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes.
Caption: The multi-step pathway of cyanocobalamin absorption.
Caption: Experimental workflow of the four-stage Schilling test.
Experimental Protocols for Quantifying Absorption
The Schilling Test
Though now largely considered obsolete and rarely performed in clinical practice, the Schilling test remains the gold-standard historical method for assessing the etiology of B12 malabsorption using radiolabeled cyanocobalamin.[1][13][14]
Objective: To determine the patient's ability to absorb oral cyanocobalamin and to identify the cause of malabsorption.
Materials:
-
Radiolabeled cyanocobalamin (e.g., containing 1 µCi of ⁵⁷Co or ⁵⁸Co).[1]
-
Non-radiolabeled cyanocobalamin for intramuscular (IM) injection (1 mg).[1]
-
Oral intrinsic factor (for Stage 2).
-
Broad-spectrum antibiotics (for Stage 3).
-
Pancreatic enzymes (for Stage 4).
Procedure:
-
Preparation: The patient must fast for 8 hours prior to the test.[14][15] No IM injections of B12 should be administered for 3 days prior.[14][15]
-
Stage 1: Assessment of Overall Absorption
-
An oral dose of radiolabeled cyanocobalamin is administered to the patient.[13][16]
-
Approximately 1-2 hours later, a large "flushing" dose (1 mg) of non-radiolabeled cyanocobalamin is given via intramuscular injection.[1][16] This saturates the B12 binding sites in the liver and plasma, ensuring that any absorbed radiolabeled B12 is excreted in the urine.[1]
-
Urine is collected over a 24-hour period.[16]
-
The amount of radioactivity in the collected urine is measured.
-
Interpretation: In a healthy individual, 8% to 40% of the radiolabeled B12 is excreted in the urine within 24 hours.[16] A result below this range indicates malabsorption, necessitating further stages.
-
-
Stage 2: Testing for Intrinsic Factor Deficiency
-
This stage is performed if Stage 1 results are abnormal, typically after a 3-7 day washout period.[16]
-
The procedure of Stage 1 is repeated, but this time an oral dose of intrinsic factor is co-administered with the radiolabeled cyanocobalamin.[13][16]
-
Interpretation: If the urinary excretion of radioactivity corrects to normal levels, it indicates that the malabsorption is due to a lack of intrinsic factor (pernicious anemia).[16] If the result remains abnormal, the cause lies elsewhere.
-
-
Stage 3: Testing for Bacterial Overgrowth
-
This stage is performed if Stage 2 results remain abnormal.
-
The patient is given a 2-week course of antibiotics.[13][15]
-
Stage 1 is then repeated.
-
Interpretation: If urinary excretion normalizes, the malabsorption was likely due to small intestinal bacterial overgrowth, where bacteria compete for B12 uptake.[13]
-
-
Stage 4: Testing for Pancreatic Insufficiency
-
This stage is performed if Stage 3 does not correct the abnormality.
-
The patient is given a 3-day course of pancreatic enzymes, followed by a repeat of Stage 1.[13][14]
-
Interpretation: If urinary excretion normalizes, the malabsorption was due to exocrine pancreatic insufficiency, where the inability to break down the haptocorrin-B12 complex prevents its subsequent binding to IF.[13]
-
In Vitro Models: Caco-2 Cell Monolayers
Modern drug development often employs in vitro models to assess intestinal permeability. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, are commonly used.
Objective: To measure the transport of cyanocobalamin-IF complexes across an intestinal-like barrier.
General Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) and cultured for approximately 21 days until they form a differentiated, polarized monolayer with a defined transepithelial electrical resistance (TEER).
-
Binding and Transport Assay:
-
Radiolabeled cyanocobalamin is pre-incubated with human intrinsic factor to form the Cbl-IF complex.
-
The Cbl-IF complex is added to the apical (upper) chamber of the Transwell® insert.
-
The plate is incubated at 37°C.
-
At various time points, samples are taken from the basolateral (lower) chamber.
-
Radioactivity in the basolateral samples is quantified using a scintillation counter to determine the rate of transport across the monolayer.
-
-
Inhibition Studies: To confirm specificity, the experiment can be repeated in the presence of an excess of unlabeled Cbl-IF complex or antibodies against the cubilin receptor to demonstrate competitive inhibition of transport.[17]
Quantitative Data on Cyanocobalamin Absorption
The bioavailability of cyanocobalamin is highly dependent on the dose administered, a direct consequence of the saturable, receptor-mediated active transport system.
| Dose of Radiolabeled Cyanocobalamin | Mean Fractional Bioavailability (%) | Absolute Amount Absorbed (µg) | Study Method | Reference |
| 1 µg | 49.2 ± 14.9% | 0.5 µg | Whole-body counting (⁵⁸Co) | [18] |
| 2.3 µg | 46.2 ± 12.8% | ~1.06 µg | Stable isotope ([¹³C]) | [19] |
| 2.5 µg | 50.9 ± 32.5% | 1.16 ± 0.74 µg | Stable isotope ([¹³C]) | [18] |
| 5 µg | 20.4 ± 8.8% | 1.0 µg | Whole-body counting (⁵⁸Co) | [18] |
| 5 µg | 26.7 ± 22.3% | 1.22 ± 1.02 µg | Stable isotope ([¹³C]) | [18] |
| 10 µg | 15.4 ± 13.6% | 1.39 ± 1.23 µg | Stable isotope ([¹³C]) | [18] |
| 18.3 µg | 7.6 ± 1.7% | ~1.39 µg | Stable isotope ([¹³C]) | [19] |
| 25 µg | 5.6 ± 2.2% | 1.4 µg | Whole-body counting (⁵⁸Co) | [18] |
Table 1: Bioavailability of Orally Administered Cyanocobalamin at Different Doses.
| Parameter | Value Range | Description | Reference |
| Normal 24h Urinary Excretion (Schilling Test, Stage 1) | 8% - 40% | Percentage of administered oral radiolabeled dose recovered in urine after a flushing IM dose. | [16] |
| Normal 24h Urinary Excretion (Elderly, non-protein bound) | 10% - 38% | Reference interval for urinary excretion of cyano[⁵⁷Co]cobalamin in a healthy elderly population. | [11] |
| Average 24h Urinary Excretion (Elderly, non-protein bound) | 24% (SD 7%) | Mean excretion observed in a study of 76-year-old subjects. | [11] |
| Absorption of Cbl-conjugated octapeptide (in rats) | 42% - 45% | Demonstrates the capacity of the Cbl uptake pathway for delivering conjugated molecules. | [17] |
Table 2: Reference Values and Quantitative Data from Absorption Studies.
References
- 1. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veganhealth.org [veganhealth.org]
- 3. Intrinsic factor - Wikipedia [en.wikipedia.org]
- 4. Physiology, Gastric Intrinsic Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intrinsic factor | Vitamin B12, Gastric Juices & Stomach Cells | Britannica [britannica.com]
- 6. Intrinsic factor mediated cobalamin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cubam - Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Amnionless function is required for cubilin brush-border expression and intrinsic factor-cobalamin (vitamin B12) absorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. What is the mechanism of Cyanocobalamin? [synapse.patsnap.com]
- 13. Schilling test - Wikipedia [en.wikipedia.org]
- 14. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 15. scribd.com [scribd.com]
- 16. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 17. Oral absorption of peptides through the cobalamin (vitamin B12) pathway in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Oral Bioavailability of Vitamin B12 at Different Doses in Healthy Indian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring vitamin B-12 bioavailability with [13C]-cyanocobalamin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of Cyanocobalamin (Co-57): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and metabolism of Cobalt-57 labeled cyanocobalamin (⁵⁷Co-Cbl), a radiopharmaceutical historically pivotal in diagnostic medicine. This document synthesizes key data on its biological fate, including distribution, metabolism, and excretion, and details the experimental protocols used for its evaluation.
Introduction
Cyanocobalamin, a synthetic and stable form of vitamin B12, becomes a valuable radiotracer when labeled with the gamma-emitting isotope Cobalt-57 (⁵⁷Co). This allows for non-invasive tracking of its absorption and distribution within the body. Understanding the in vivo behavior of ⁵⁷Co-Cbl is critical for interpreting diagnostic tests and for its application in research. This guide will delve into the quantitative aspects of its stability and metabolic pathways.
In Vivo Metabolism and Stability
Upon administration, cyanocobalamin undergoes a series of metabolic processes to be converted into its biologically active coenzyme forms. The cobalt-cyanide bond is cleaved, and the cyanide group is replaced by other ligands, such as an adenosyl group to form adenosylcobalamin (in the mitochondria) or a methyl group to form methylcobalamin (in the cytosol)[1]. These coenzymes are essential for critical enzymatic reactions, including the conversion of L-methylmalonyl-CoA to succinyl-CoA and the synthesis of methionine[2][3].
The in vivo stability of cyanocobalamin is notable, making it a suitable form for supplementation and diagnostic use. Its biological half-life is approximately 6 days in the body, with a much longer retention in the liver, estimated at around 400 days[3][4].
Quantitative Data on Distribution and Excretion
The distribution and excretion of ⁵⁷Co-Cbl have been quantified in various studies, providing insights into its bodily transport and clearance.
Organ Distribution
Following intravenous administration, ⁵⁷Co-Cbl distributes to various tissues, with the highest concentrations typically found in the liver and kidneys[4]. The following table summarizes data from a study in mice 24 hours after intravenous injection.
| Organ | Percentage of Injected Dose (%) |
| Liver | ~25 |
| Kidneys | ~15 |
| Spleen | <5 |
| Heart | <5 |
| Lungs | <5 |
| Muscle | <5 |
| Brain | <1 |
| Tumor (B16F10) | <5 |
| Table 1: Organ distribution of ⁵⁷Co-Cbl in mice 24 hours after intravenous injection. Data extrapolated from graphical representation in a study on B16F10 melanoma-bearing mice[5]. |
Excretion Pathways
Cyanocobalamin is primarily excreted through urine and feces[4]. After parenteral administration, a significant portion of the injected dose is rapidly excreted in the urine, with approximately 50% to 98% being eliminated within the first 8 hours[2]. Biliary excretion also plays a role, with about 3 to 8 mcg of cyanocobalamin secreted into the gastrointestinal tract daily, a majority of which is reabsorbed[2].
| Excretion Route | Percentage of Administered Dose | Time Frame | Notes |
| Urine | 50-98% | First 8 hours | Following parenteral injection[2]. |
| Urine | >10% | 24 hours | Considered a normal result in the Schilling test after an oral dose[6][7]. |
| Feces | Variable | - | A significant route, especially for unabsorbed orally administered cyanocobalamin[4]. |
| Table 2: Excretion of Cyanocobalamin Co-57. |
Experimental Protocols
The Schilling test is the most well-documented experimental protocol for assessing the in vivo absorption of cyanocobalamin using ⁵⁷Co-Cbl.
The Schilling Test
The Schilling test was a diagnostic procedure to determine a patient's ability to absorb vitamin B12 from the intestine[6]. It involved several stages to pinpoint the cause of malabsorption.
Objective: To measure the gastrointestinal absorption of vitamin B12.
Materials:
-
Capsule containing a known amount of ⁵⁷Co-labeled cyanocobalamin (typically 0.5 to 1.0 µCi).
-
Injectable, non-radioactive cyanocobalamin (1000 µg).
-
24-hour urine collection container.
-
Gamma counter for measuring radioactivity.
Procedure (Stage 1):
-
The patient fasts overnight.
-
The patient orally ingests the capsule containing ⁵⁷Co-cyanocobalamin.
-
One to two hours later, the patient receives an intramuscular injection of a large dose (1000 µg) of non-radioactive cyanocobalamin. This "flushing dose" saturates the vitamin B12 binding sites in the liver and blood, ensuring that any absorbed radioactive B12 is excreted in the urine[6][8].
-
The patient collects all urine for the next 24 hours.
-
The radioactivity in the 24-hour urine sample is measured using a gamma counter and compared to a standard representing the initial oral dose.
Interpretation of Stage 1 Results:
-
Normal: Excretion of >10% of the administered radioactive dose in the urine within 24 hours, indicating normal absorption[6][7].
-
Abnormal: Excretion of <10% of the dose, indicating malabsorption.
Subsequent Stages: If the result of Stage 1 is abnormal, further stages can be performed to determine the cause of malabsorption:
-
Stage 2: The test is repeated with the co-administration of intrinsic factor. If absorption becomes normal, it indicates pernicious anemia (lack of intrinsic factor).
-
Stage 3: The test is performed after a course of antibiotics. Normalization of absorption suggests bacterial overgrowth in the small intestine.
-
Stage 4: The test is repeated with pancreatic enzymes. A normal result points to pancreatic insufficiency as the cause of malabsorption.
Visualizations
The following diagrams illustrate the metabolic pathway of cyanocobalamin, a typical experimental workflow for an in vivo study, and the logical relationship of its in vivo processing.
Caption: Metabolic Pathway of Cyanocobalamin.
References
- 1. Cyanocobalamin - Wikipedia [en.wikipedia.org]
- 2. Cyanocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyanocobalamin | cobalt coordination compound | CAS# 68-19-9 | InvivoChem [invivochem.com]
- 4. Cyanocobalamin Co-57 | C63H88CoN14O14P | CID 122706861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schilling test - Wikipedia [en.wikipedia.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Decay Characteristics and Gamma Spectrum of Cobalt-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-57 (⁵⁷Co) is a synthetic radioisotope of cobalt that is widely utilized in scientific research and medical applications. Its well-defined and predictable gamma-ray emissions make it an invaluable tool for the calibration of radiation detection instruments, such as gamma cameras and scintillation detectors.[1] Furthermore, its application extends to nuclear medicine as a radiolabel for vitamin B12 in diagnostic procedures like the Schilling test for pernicious anemia. This guide provides a comprehensive overview of the decay characteristics and gamma spectrum of Cobalt-57, intended to serve as a technical resource for professionals in research, science, and drug development.
Production of Cobalt-57
Cobalt-57 is artificially produced in particle accelerators. The most common production methods involve:
-
Proton bombardment of Nickel-58 (⁵⁸Ni): This nuclear reaction, denoted as ⁵⁸Ni(p,2p)⁵⁷Co, is a common method for producing high-purity Cobalt-57.
-
Deuteron bombardment of Iron-56 (⁵⁶Fe): The ⁵⁶Fe(d,n)⁵⁷Co reaction is another viable production route.
Following irradiation, the Cobalt-57 is chemically separated and purified to ensure high radionuclidic purity for its intended applications.
Decay Characteristics
Cobalt-57 undergoes radioactive decay exclusively through electron capture (EC) with a half-life of approximately 271.74 to 271.8 days .[1][2][3] In this process, an inner atomic electron is captured by a proton in the nucleus, transforming it into a neutron and emitting an electron neutrino. This capture leads to the transformation of the Cobalt-57 nucleus into an excited state of its daughter nuclide, Iron-57 (⁵⁷Fe). The resulting excited ⁵⁷Fe nucleus then de-excites to its stable ground state by emitting gamma rays.
The decay scheme of Cobalt-57 can be summarized as follows:
⁵⁷Co + e⁻ → ⁵⁷Fe* + νe
⁵⁷Fe* → ⁵⁷Fe + γ
where:
-
⁵⁷Co is the parent Cobalt-57 nucleus.
-
e⁻ is the captured atomic electron.
-
⁵⁷Fe* is the excited Iron-57 nucleus.
-
νe is the electron neutrino.
-
⁵⁷Fe is the stable Iron-57 nucleus.
-
γ represents the emitted gamma rays.
Decay Data Summary
The key decay characteristics of Cobalt-57 are summarized in the table below for quick reference.
| Characteristic | Value |
| Half-life (T½) | 271.74 ± 0.06 days |
| Decay Mode | Electron Capture (EC) |
| Daughter Nuclide | Iron-57 (⁵⁷Fe) |
| Q-value (EC) | 836.2 ± 0.5 keV |
Gamma Spectrum of Cobalt-57
The de-excitation of the ⁵⁷Fe nucleus following electron capture results in the emission of gamma rays with specific energies and intensities. The gamma spectrum of Cobalt-57 is characterized by several prominent photopeaks, which are crucial for its use in calibration and imaging.
Principal Gamma Ray Emissions
The most significant gamma-ray energies and their corresponding emission probabilities (intensities) are detailed in the following table.
| Energy (keV) | Intensity (per 100 decays) |
| 14.413 | 9.16 |
| 122.061 | 85.60 |
| 136.474 | 10.68 |
| 692.0 | 0.159 |
In addition to these primary gamma rays, the process of electron capture also leads to the emission of characteristic X-rays from the daughter Iron-57 atom as the electron vacancies in the inner shells are filled. The most prominent of these are the K-alpha and K-beta X-rays of iron, with energies around 6.4 keV and 7.1 keV, respectively.
Experimental Protocol for Gamma Spectrum Measurement
The following section outlines a detailed methodology for measuring the gamma spectrum of a Cobalt-57 source using a Sodium Iodide (NaI(Tl)) scintillation detector coupled with a Multi-Channel Analyzer (MCA).
Required Equipment
-
Cobalt-57 sealed source
-
NaI(Tl) scintillation detector
-
Photomultiplier tube (PMT) and base
-
High Voltage (HV) power supply
-
Preamplifier
-
Spectroscopy amplifier
-
Multi-Channel Analyzer (MCA)
-
Oscilloscope
-
Lead shielding (for background reduction)
-
Standard calibration sources (e.g., ¹³⁷Cs, ⁶⁰Co)
Experimental Workflow
Caption: A flowchart outlining the key steps in the experimental procedure for measuring the gamma spectrum of Cobalt-57.
Detailed Procedure
-
System Setup:
-
Assemble the electronic components as per the manufacturer's instructions. Connect the NaI(Tl) detector to the PMT, which is then connected to the preamplifier, amplifier, and finally the MCA.
-
Place the detector inside a lead shield to minimize background radiation.
-
-
High Voltage and Amplifier Settings:
-
Apply the recommended high voltage to the PMT. A typical starting point for a NaI(Tl) detector is around +800 to +1000 volts.
-
Use an oscilloscope to observe the output pulses from the amplifier. Adjust the amplifier gain (coarse and fine) to ensure the pulses are within the input range of the MCA.
-
-
Energy Calibration:
-
Place a standard calibration source, such as Cesium-137 (¹³⁷Cs, with a gamma energy of 662 keV), at a reproducible distance from the detector.
-
Acquire a spectrum for a sufficient time to obtain a well-defined photopeak.
-
Record the channel number corresponding to the centroid of the 662 keV photopeak.
-
Repeat the process with another standard source, such as Cobalt-60 (⁶⁰Co), which has two prominent gamma peaks at 1173 keV and 1332 keV.
-
Plot a graph of gamma energy (in keV) versus the corresponding channel number. This will be your energy calibration curve, which should be linear.
-
-
Background Spectrum Acquisition:
-
Remove all radioactive sources from the vicinity of the detector.
-
Acquire a background spectrum for a time period equal to or longer than the planned acquisition time for the Cobalt-57 source. This is crucial for accurate background subtraction.
-
-
Cobalt-57 Spectrum Acquisition:
-
Place the Cobalt-57 source at the same position used for the calibration sources.
-
Acquire the gamma spectrum for a duration sufficient to obtain good statistics in the photopeaks of interest.
-
-
Data Analysis:
-
Subtract the background spectrum from the Cobalt-57 spectrum. This can typically be done using the MCA software.
-
Identify the prominent photopeaks in the background-subtracted spectrum.
-
Using the energy calibration curve, determine the energies of these photopeaks. You should be able to clearly identify the 122 keV and 136 keV peaks, and potentially the lower energy 14.4 keV peak depending on the detector's efficiency and resolution at low energies.
-
Visualization of the Cobalt-57 Decay Scheme
The decay of Cobalt-57 to Iron-57 can be visualized as a signaling pathway, illustrating the transitions between energy states.
Caption: A diagram illustrating the electron capture decay of Cobalt-57 to excited states of Iron-57 and the subsequent gamma emissions.
References
The Biological Role of Cyanocobalamin as a Cofactor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin, a synthetic and stable form of vitamin B12, is a vital water-soluble vitamin essential for numerous metabolic processes in humans. While not biologically active itself, cyanocobalamin is readily converted into its active coenzyme forms, methylcobalamin and adenosylcobalamin, within the cell. These coenzymes are indispensable for the catalytic activity of two critical enzymes: methionine synthase and methylmalonyl-CoA mutase. Deficiencies in cyanocobalamin can lead to severe hematological and neurological disorders, underscoring its importance in cellular homeostasis. This technical guide provides an in-depth exploration of the biological role of cyanocobalamin as a cofactor, focusing on the enzymatic reactions it facilitates, the intracellular conversion pathways, and its influence on cellular signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in further investigation and therapeutic innovation.
Intracellular Conversion of Cyanocobalamin to Active Cofactors
Upon cellular uptake, cyanocobalamin undergoes a multi-step conversion process to its biologically active forms. This intricate pathway involves a series of enzymatic reactions primarily occurring in the cytoplasm and mitochondria.
The initial and critical step is the decyanation of cyanocobalamin. This process is catalyzed by the MMACHC (methylmalonic aciduria and homocystinuria type C) protein, which, in conjunction with a flavoprotein oxidoreductase, facilitates the reductive decyanation of cyanocobalamin to cob(II)alamin.[1] This intermediate is then further processed. In the cytoplasm, cob(II)alamin is methylated to form methylcobalamin , the cofactor for methionine synthase.[2][3] In the mitochondria, cob(II)alamin is converted to adenosylcobalamin , the cofactor for methylmalonyl-CoA mutase.[2][3]
The following diagram illustrates the key steps in the intracellular conversion of cyanocobalamin.
Caption: Intracellular conversion of cyanocobalamin to its active cofactors.
Role as a Cofactor for Methionine Synthase
Methylcobalamin serves as an essential cofactor for methionine synthase (MS), a cytosolic enzyme that plays a pivotal role in the methionine cycle. This cycle is crucial for the regeneration of the essential amino acid methionine from homocysteine and for the production of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA and RNA methylation.[4][5]
The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate to cob(I)alamin (the reduced form of the cofactor), forming methylcobalamin. Subsequently, the methyl group is transferred from methylcobalamin to homocysteine, yielding methionine and regenerating cob(I)alamin.[5]
Quantitative Data: Methionine Synthase Kinetics
| Parameter | Value | Species/Conditions | Reference |
| Km (5-Methyltetrahydrofolate) | 18 ± 4.1 µM | Thermotoga maritima | |
| Km (Homocysteine) | 9.3 ± 3.1 µM | Thermotoga maritima | |
| kcat | ~0.4 s-1 | Porcine Liver | [6] |
| Ordered Sequential Mechanism | CH3-H4-folate binds before homocysteine; methionine is released before H4-folate | Porcine Liver | [6] |
Experimental Protocol: Spectrophotometric Assay for Methionine Synthase Activity
This protocol is adapted from the method described by Drummond et al. (1995) and Jarrett et al. (1997).[7]
Principle: The activity of methionine synthase is determined by measuring the formation of tetrahydrofolate (THF), a product of the reaction. THF is converted to 5,10-methenyl-THF by heating with formate in an acidic solution, which can be quantified spectrophotometrically at 350 nm.
Reagents:
-
1.0 M Potassium Phosphate buffer (pH 7.2)
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-adenosylmethionine (AdoMet)
-
100 mM L-homocysteine
-
500 µM Hydroxocobalamin
-
4.2 mM 5-Methyltetrahydrofolate (CH3THF)
-
5N HCl/60% Formic acid (Stop Solution)
Procedure:
-
In a 12x75mm glass tube, prepare the reaction mixture by adding the following in order:
-
494 µL H₂O
-
80 µL 1.0 M KPO₄ (pH 7.2)
-
40 µL 500 mM DTT
-
4 µL 3.8 mM AdoMet
-
4 µL 100 mM L-homocysteine
-
50 µL Enzyme sample
-
80 µL 500 µM Hydroxocobalamin
-
-
Mix well and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.
-
Mix and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of the stop solution (5N HCl/60% Formic acid).
-
Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.
-
Cool the tubes to room temperature.
-
Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm against a blank (a reaction mixture without the enzyme).
Calculation: The enzyme activity is calculated using the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹ at 350 nm in acidic conditions).
Role as a Cofactor for Methylmalonyl-CoA Mutase
Adenosylcobalamin is the essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids, branched-chain amino acids (isoleucine, valine, and threonine), and cholesterol.[8][9] Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.[10]
The reaction mechanism involves the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the substrate, initiating a rearrangement that ultimately leads to the formation of succinyl-CoA.[11]
Quantitative Data: Methylmalonyl-CoA Mutase Kinetics
| Parameter | Value | Species/Conditions | Reference |
| Km (Adenosylcobalamin) | 2-75% of control activity | Human fibroblasts (mut- phenotype) | [10] |
| Km (Adenosylcobalamin) of mutants | Increased 40- to 900-fold | Recombinant human MUT | [12] |
| Vmax of mutants | 0.2% to nearly 100% of wild-type | Recombinant human MUT | [12] |
| Specific Activity | 0.2–0.3 U/mg protein | Recombinant human MUT in E. coli | [12] |
Experimental Protocol: LC-MS/MS Assay for Methylmalonyl-CoA Mutase Activity
This protocol is based on the method described by Gotoh et al. (2015).[13]
Principle: The activity of MCM is determined by quantifying the amount of succinyl-CoA produced from the substrate methylmalonyl-CoA using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Reagents and Materials:
-
Peripheral blood lymphocytes or other cell lysates
-
Methylmalonyl-CoA (substrate)
-
Adenosylcobalamin (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Internal standard (e.g., isotopically labeled succinyl-CoA)
-
Acetonitrile for protein precipitation
-
UPLC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell lysate, reaction buffer, methylmalonyl-CoA, and adenosylcobalamin.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
-
Sample Preparation:
-
Add the internal standard to the reaction mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the supernatant into the UPLC-MS/MS system.
-
Separate succinyl-CoA from other components using a suitable C18 reversed-phase column with an appropriate mobile phase gradient.
-
Detect and quantify succinyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the concentration of the produced succinyl-CoA by comparing its peak area to that of the internal standard, using a standard curve generated with known concentrations of succinyl-CoA.
-
Involvement in Cellular Signaling Pathways
Recent evidence suggests that the biological roles of cobalamins extend beyond their classical cofactor functions and may include the modulation of cellular signaling pathways.
TGF-β Signaling Pathway in Muscle Development
Cyanocobalamin has been shown to promote muscle development by influencing the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14][15] Studies have demonstrated that cyanocobalamin upregulates the expression of the CD320 receptor, which is responsible for the cellular uptake of the transcobalamin II-cobalamin complex.[14][15] This increased uptake leads to the activation of the TGF-β signaling cascade, specifically through the upregulation of the activin A receptor type 1 (Acvr1) and subsequent phosphorylation of Smad2 and Smad3 proteins.[14][15] The phosphorylated Smad complex then translocates to the nucleus to regulate the expression of genes involved in myoblast differentiation and muscle repair.[14][15]
The following diagram depicts the proposed mechanism of cyanocobalamin's influence on the TGF-β signaling pathway in muscle cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B12 Metabolism: A Network of Multi-Protein Mediated Processes [mdpi.com]
- 4. "LC-MS/MS Method Development for the Quantitation of Methylmalonic Acid" by Daniel Joseph Biocini [scholarworks.sjsu.edu]
- 5. COBALAMIN- AND COBAMIDE-DEPENDENT METHYLTRANSFERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and kinetic mechanism of a mammalian methionine synthase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 8. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 14. cocukmetabolizma.com [cocukmetabolizma.com]
- 15. fda.gov [fda.gov]
An In-depth Technical Guide to the Core Differences Between Cyanocobalamin and Other Cobalamins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, or cobalamin, is a water-soluble vitamin essential for numerous physiological processes, including DNA synthesis, red blood cell formation, and neurological function. It is the most structurally complex vitamin and is unique in that it contains a cobalt atom. While often referred to as a single entity, "vitamin B12" encompasses a group of related compounds known as cobalamins. These forms are differentiated by the axial ligand attached to the central cobalt atom. The most common forms in supplementation and clinical practice are cyanocobalamin, methylcobalamin, adenosylcobalamin, and hydroxocobalamin.
This technical guide provides a comprehensive comparison of cyanocobalamin and other physiologically significant cobalamins. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their chemical properties, pharmacokinetics, metabolic fates, and the experimental methodologies used for their characterization.
Chemical Structure and Physicochemical Properties
All cobalamins share a core structure consisting of a corrin ring with a central cobalt ion. The key difference between the various forms lies in the upper axial ligand attached to the cobalt atom.
-
Cyanocobalamin (CNCbl): This is a synthetic form of vitamin B12 where the axial ligand is a cyanide group (-CN). It is not found in nature but is widely used in supplements and for food fortification due to its high stability and low cost.[1] The presence of the cyanide moiety, while in a minuscule and non-toxic amount for most individuals, represents a synthetic artifact.[2]
-
Methylcobalamin (MeCbl): In this naturally occurring form, the axial ligand is a methyl group (-CH3). Methylcobalamin is one of the two active coenzyme forms of vitamin B12 in the human body.[3] It is less stable than cyanocobalamin.
-
Adenosylcobalamin (AdoCbl): Also known as coenzyme B12, this is the other active coenzyme form.[3] Its axial ligand is a 5'-deoxyadenosyl group. Adenosylcobalamin is the most abundant form of vitamin B12 in human tissues.[4]
-
Hydroxocobalamin (OHCbl): This natural form of vitamin B12 has a hydroxyl group (-OH) as its axial ligand. It is a precursor to the active coenzyme forms, methylcobalamin and adenosylcobalamin, and is often used in clinical settings for injections.[5]
The nature of the axial ligand significantly influences the stability of the molecule. Cyanocobalamin is the most stable due to the strong covalent bond between cobalt and the cyanide group, making it resilient to heat, light, and pH changes.[2] The naturally occurring forms, particularly methylcobalamin and adenosylcobalamin, are more susceptible to degradation.
Comparative Pharmacokinetics
The pharmacokinetic profiles of different cobalamins vary, impacting their absorption, distribution, metabolism, and retention in the body.
Absorption and Bioavailability
Vitamin B12 is absorbed through two primary mechanisms: an active, saturable transport system involving intrinsic factor (IF) in the ileum, and a passive diffusion process that accounts for a small percentage of absorption of high oral doses. While all forms of cobalamin can be absorbed, their efficiency and retention can differ.
Some studies suggest that cyanocobalamin may be slightly better absorbed than methylcobalamin at low doses.[1] However, other research indicates that the bioavailability differences between forms might be minimal and influenced by factors like age and genetics.[1] A key differentiator is tissue retention; natural forms like methylcobalamin and hydroxocobalamin tend to be retained in the body for longer periods than cyanocobalamin, which shows higher urinary excretion.[1][6] Hydroxocobalamin, in particular, demonstrates superior retention compared to cyanocobalamin following intramuscular injection.[6]
All forms of supplemental B12 are ultimately reduced to the core cobalamin molecule within the cell before being converted to the active coenzymes.[7][8] Therefore, the initial form primarily influences the efficiency of delivery and retention.
Table 1: Comparative Pharmacokinetic Parameters of Cobalamin Forms
| Parameter | Cyanocobalamin (CNCbl) | Methylcobalamin (MeCbl) | Adenosylcobalamin (AdoCbl) | Hydroxocobalamin (OHCbl) |
| Bioavailability (Oral) | Dose-dependent; ~50% at 1-2 µg, decreases with higher doses[9] | Generally considered comparable to CNCbl, though some studies show slightly lower absorption[1] | Data from direct human comparative studies is limited. | Not typically administered orally in comparative studies. |
| Tissue Retention | Lower retention, higher urinary excretion[1] | Higher retention compared to CNCbl[1] | Believed to be well-retained as it is a primary tissue storage form. | Higher retention than CNCbl, binds more strongly to plasma proteins[6] |
| Plasma Half-life | Shorter than OHCbl | Data is less robust compared to CNCbl and OHCbl. | Data is limited from human pharmacokinetic studies. | Longer than CNCbl, approximately 6 days[10] |
| Primary Use | Oral supplements, food fortification[1] | Oral and sublingual supplements[2] | Oral supplements, often in combination with MeCbl[4] | Injectable for B12 deficiency, cyanide antidote[10][11] |
Note: Direct head-to-head comparative pharmacokinetic data for all four forms from a single study is limited. The data presented is a synthesis from multiple sources.
Cellular Uptake and Metabolic Fate
Once absorbed into the bloodstream, cobalamins are bound to transport proteins, primarily transcobalamin (TC) and haptocorrin (HC). The TC-cobalamin complex is responsible for delivering B12 to peripheral tissues via receptor-mediated endocytosis.[12]
Inside the cell, all forms of cobalamin undergo a series of enzymatic reactions to be converted into the two active coenzymes: methylcobalamin in the cytosol and adenosylcobalamin in the mitochondria.[7][8] This process involves the removal of the original axial ligand (e.g., cyanide from cyanocobalamin) and the subsequent addition of either a methyl or a 5'-deoxyadenosyl group.[13] The "activating" intracellular processing of hydroxocobalamin has been shown to be significantly faster than that of cyanocobalamin.[14][15]
Biochemical Roles and Clinical Implications
The two active coenzyme forms of vitamin B12, methylcobalamin and adenosylcobalamin, are not interchangeable and serve distinct and vital functions in different cellular compartments.
-
Methylcobalamin (Cytosol): Functions as a cofactor for methionine synthase (MTR). This enzyme is crucial for the remethylation of homocysteine to methionine, a reaction that is also dependent on folate. This role links vitamin B12 to DNA synthesis and the regulation of homocysteine levels. Deficiencies can lead to megaloblastic anemia and neurological symptoms due to impaired methionine synthesis.
-
Adenosylcobalamin (Mitochondria): Acts as a cofactor for methylmalonyl-CoA mutase (MUT). This enzyme is a key component in the metabolism of odd-chain fatty acids and the amino acids isoleucine, threonine, methionine, and valine.[16] A deficiency in adenosylcobalamin leads to the accumulation of methylmalonic acid (MMA), resulting in metabolic acidosis and neurological complications.[16]
-
Hydroxocobalamin: Besides being a precursor to the active forms for treating B12 deficiency, hydroxocobalamin is a first-line antidote for cyanide poisoning.[11][17] Its cobalt ion has a high affinity for the cyanide ion, forming the non-toxic cyanocobalamin, which is then excreted in the urine.[18]
-
Cyanocobalamin: While effective at correcting B12 deficiency, its use requires the metabolic removal of the cyanide group, a process that may be less efficient in individuals with certain genetic polymorphisms or those with high cyanide exposure (e.g., smokers).[7]
Experimental Protocols
Accurate differentiation and quantification of cobalamin forms, as well as the assessment of their enzymatic activity, are crucial for research and clinical diagnostics.
Protocol for Quantification of Cobalamins in Plasma by HPLC-MS/MS
This protocol outlines a general method for the simultaneous quantification of cyanocobalamin, methylcobalamin, adenosylcobalamin, and hydroxocobalamin in human plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard (e.g., ¹³C-labeled cyanocobalamin).
-
Perform protein precipitation by adding an equal volume of cold acetonitrile, vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the cobalamins with a strong organic solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over several minutes to separate the different cobalamin forms.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each cobalamin and the internal standard.
-
References
- 1. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 2. veganhealth.org [veganhealth.org]
- 3. altmedrev.com [altmedrev.com]
- 4. futurekind.com [futurekind.com]
- 5. argalys.com [argalys.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 11. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Navigating the B12 Road: Assimilation, Delivery, and Disorders of Cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. Hydroxocobalamin: Turning Cyanide into Vitamin B12 | Emergency Physicians Monthly [epmonthly.com]
A Comprehensive Technical Guide to the Radiopharmaceutical Properties of Cyanocobalamin Co-57
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the radiopharmaceutical properties of Cyanocobalamin Co-57. It is designed to be a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of this diagnostic agent. This guide covers the fundamental characteristics, mechanism of action, dosimetry, and detailed experimental protocols associated with Cyanocobalamin Co-57, with a focus on its primary application in the Schilling test for the diagnosis of pernicious anemia and other vitamin B12 malabsorption syndromes.
Core Radiopharmaceutical Properties
Cyanocobalamin Co-57 is a radiolabeled form of vitamin B12, where the stable cobalt atom in the cyanocobalamin molecule is replaced with the radioactive isotope Cobalt-57 (⁵⁷Co). This allows for the in vivo tracking of vitamin B12 absorption and metabolism.[1]
Physical and Chemical Characteristics
The fundamental physical and chemical properties of Cyanocobalamin Co-57 are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆₃H₈₈⁵⁷CoN₁₄O₁₄P[2] |
| Molecular Weight | Approximately 1353.4 g/mol [2] |
| Radioisotope | Cobalt-57 (⁵⁷Co)[2] |
| Half-life | 270.9 days[3] |
| Decay Mode | Electron Capture[3] |
| Principal Gamma Photon Energy | 122.1 keV (85.6% abundance)[4] |
| Other Photon Energies | 136.5 keV (10.68% abundance), 14.4 keV (9.16% abundance)[4] |
| Specific Activity | Not less than 0.02 MBq (0.5 µCi) per µg of cyanocobalamin[5] |
Mechanism of Action
As a radiopharmaceutical, the mechanism of action of Cyanocobalamin Co-57 is based on its ability to mimic the physiological behavior of dietary vitamin B12.[2] Following oral administration, its absorption is dependent on the presence of intrinsic factor (IF), a glycoprotein secreted by the parietal cells of the stomach.[6] In the acidic environment of the stomach, dietary vitamin B12 is released from food proteins and binds to haptocorrin. In the duodenum, pancreatic proteases degrade haptocorrin, allowing the released vitamin B12 to bind to intrinsic factor. This vitamin B12-IF complex then travels to the terminal ileum, where it is absorbed by specific receptors on the intestinal mucosal cells.[7][8]
Once absorbed, the vitamin B12 is released from the complex and enters the bloodstream, where it binds to transcobalamin proteins, primarily transcobalamin II, for transport to various tissues, with the liver being the main storage organ.[9] By labeling cyanocobalamin with ⁵⁷Co, the amount of absorbed vitamin B12 can be quantified by measuring the radioactivity excreted in the urine.[10]
Dosimetry
The radiation dose absorbed by various organs from the administration of Cyanocobalamin Co-57 is a critical consideration. The following table provides estimated radiation doses with and without a "flushing" dose of non-radioactive vitamin B12, which is a standard part of the Schilling test to saturate tissue binding sites and promote urinary excretion of the absorbed radiolabeled vitamin B12.[11]
| Organ | Estimated Radiation Dose (mGy/MBq) - No Flushing Dose | Estimated Radiation Dose (mGy/MBq) - With Flushing Dose |
| Adrenals | 4.7E+00 | 3.1E+00 |
| Brain | 6.6E-01 | 4.4E-01 |
| Breasts | 5.5E-01 | 3.7E-01 |
| Gallbladder Wall | 2.1E+00 | 1.4E+00 |
| LLI Wall | 1.2E+00 | 8.2E-01 |
| Small Intestine | 1.9E+00 | 1.3E+00 |
| Stomach | 9.0E-01 | 6.0E-01 |
| ULI Wall | 8.8E-01 | 5.9E-01 |
| Heart Wall | 1.2E+00 | 8.2E-01 |
| Kidneys | 3.6E+00 | 2.4E+00 |
| Liver | 1.1E+01 | 7.4E+00 |
| Lungs | 1.1E+00 | 7.1E-01 |
| Muscle | 7.9E-01 | 5.3E-01 |
| Ovaries | 1.1E+00 | 7.1E-01 |
| Pancreas | 2.4E+00 | 1.6E+00 |
| Red Marrow | 1.2E+00 | 8.2E-01 |
| Bone Surfaces | 2.0E+00 | 1.4E+00 |
| Skin | 4.4E-01 | 3.0E-01 |
| Spleen | 1.2E+00 | 8.2E-01 |
| Testes | 5.7E-01 | 3.8E-01 |
| Thymus | 8.2E-01 | 5.5E-01 |
| Thyroid | 7.1E-01 | 4.7E-01 |
| Urinary Bladder Wall | 2.1E+00 | 1.4E+00 |
| Uterus | 1.2E+00 | 8.2E-01 |
| Effective Dose Equivalent (mSv/MBq) | 2.0E+00 | 1.4E+00 |
Experimental Protocols
The primary diagnostic application of Cyanocobalamin Co-57 is the Schilling test. The following sections provide a detailed methodology for this procedure and for the quality control of the radiopharmaceutical.
The Schilling Test: A Multi-Stage Protocol for Diagnosing Vitamin B12 Malabsorption
The Schilling test is a multi-stage procedure designed to differentiate between various causes of vitamin B12 deficiency.[10]
Patient Preparation:
-
The patient should fast for at least 8 hours prior to the test. Water is permitted.[12]
-
Any intramuscular injections of vitamin B12 should be discontinued for at least 3 days before the test.[12]
Stage 1: Assessment of Vitamin B12 Absorption
-
Oral Administration of Radiolabeled Vitamin B12: The patient orally ingests a capsule containing a known amount of Cyanocobalamin Co-57 (typically 0.5 to 1.0 µCi).[6]
-
Intramuscular "Flushing" Dose: One to two hours after the oral dose, the patient receives an intramuscular injection of a large dose (e.g., 1000 µg) of non-radioactive cyanocobalamin.[6] This saturates the vitamin B12 binding sites in the liver and other tissues, ensuring that any absorbed radiolabeled vitamin B12 is excreted in the urine.[10]
-
Urine Collection: The patient collects all urine for a 24-hour period.[10]
-
Measurement and Calculation: The total volume of the 24-hour urine collection is measured, and the radioactivity is counted in a gamma counter. The percentage of the administered radioactive dose excreted in the urine is calculated.
Stage 2: Assessment with Intrinsic Factor
-
If the result of Stage 1 is abnormal, Stage 2 is performed after a few days.
-
Oral Administration with Intrinsic Factor: The patient orally ingests a capsule containing Cyanocobalamin Co-57 along with intrinsic factor.[10]
-
Flushing Dose and Urine Collection: The flushing dose and 24-hour urine collection are repeated as in Stage 1.
-
Interpretation:
-
Correction to Normal: If the urinary excretion becomes normal, it indicates a deficiency of intrinsic factor, confirming a diagnosis of pernicious anemia.[10]
-
No Correction: If the urinary excretion remains low, the malabsorption is due to a cause other than a lack of intrinsic factor, such as a problem in the terminal ileum.[10]
-
Stage 3: Assessment for Bacterial Overgrowth
-
If the results of Stage 1 and 2 are abnormal, a course of antibiotics is administered for a period of time, and then Stage 1 of the test is repeated.[10]
-
Interpretation: If the urinary excretion of Co-57 cyanocobalamin normalizes after antibiotic treatment, it suggests that bacterial overgrowth in the small intestine was the cause of the malabsorption.[10]
Stage 4: Assessment of Pancreatic Function
-
If the results of the previous stages are inconclusive, this stage may be performed. The patient is given pancreatic enzymes for a few days, followed by a repeat of Stage 1.[10]
-
Interpretation: If the urinary excretion normalizes, it suggests that pancreatic insufficiency was the cause of the vitamin B12 malabsorption.[10]
Quality Control of Cyanocobalamin Co-57
Ensuring the quality of Cyanocobalamin Co-57 is crucial for accurate diagnostic results and patient safety. The following are key quality control tests based on United States Pharmacopeia (USP) monographs.[5][14]
1. Radionuclidic Purity:
-
Objective: To identify and quantify any contaminating radionuclides.
-
Methodology:
-
A sample of the Cyanocobalamin Co-57 solution is analyzed using a calibrated gamma-ray spectrometer.
-
The resulting gamma spectrum is compared to that of a known, pure ⁵⁷Co standard.
-
-
Acceptance Criteria: The gamma-ray spectrum should be identical to that of the ⁵⁷Co standard, with a major photopeak at 0.122 MeV. The presence of other significant photopeaks would indicate radionuclidic impurities.[14] For example, potential contaminants from the production process could include ⁵⁶Co and ⁵⁸Co.[15]
2. Radiochemical Purity:
-
Objective: To determine the percentage of the total radioactivity that is present in the form of cyanocobalamin.
-
Methodology (High-Performance Liquid Chromatography - HPLC):
-
Mobile Phase Preparation: A solution of dibasic sodium phosphate in water is adjusted to a pH of 3.5 with phosphoric acid. This is then mixed with methanol (typically in a 73.5:26.5 ratio).[14]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector (361 nm) and a gamma detector is used with a C18 column.[14]
-
Procedure: The Cyanocobalamin Co-57 oral solution is injected into the chromatograph.
-
Analysis: The chromatogram from the gamma detector is analyzed to determine the peak corresponding to Cyanocobalamin ⁵⁷Co.
-
-
Acceptance Criteria: Not less than 90% of the total radioactivity should be present as Cyanocobalamin ⁵⁷Co.[14]
3. Other Quality Control Parameters:
-
pH: The pH of the oral solution should be between 4.0 and 5.5.[14]
-
Content of Cyanocobalamin: The amount of non-radioactive cyanocobalamin is determined using a vitamin B12 activity assay.[5]
-
Radioactivity Assay: The total radioactivity per capsule or per mL of solution is determined using a calibrated counting assembly.[5]
Visualization of Key Pathways
The following diagrams illustrate the key physiological pathways relevant to the action of Cyanocobalamin Co-57.
Caption: Vitamin B12 Absorption Pathway.
Caption: Cellular Uptake and Metabolism of Vitamin B12.
Caption: Schilling Test Experimental Workflow.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Cyanocobalamin Co-57 | C63H88CoN14O14P | CID 122706861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyanocobalamin Co 57 - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [ouci.dntb.gov.ua]
- 5. Cyanocobalamin Co 57 Capsules [drugfuture.com]
- 6. Schillings test – Histopathology.guru [histopathology.guru]
- 7. Absorption, transport and metabolism of cyanocobalamin | PPSX [slideshare.net]
- 8. imrt1.lgm.free.fr [imrt1.lgm.free.fr]
- 9. nuclear.pharmacy.purdue.edu [nuclear.pharmacy.purdue.edu]
- 10. Schilling test - Wikipedia [en.wikipedia.org]
- 11. orise.orau.gov [orise.orau.gov]
- 12. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 13. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Evaluating the purity of a (57)Co flood source by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Corrin Ring Structure in Vitamin B12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate corrin ring structure central to vitamin B12 (cobalamin). It delves into the unique chemical and physical properties of this macrocycle, its biosynthesis, and the key experimental methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a deep understanding of this essential biomolecule.
The Corrin Ring: A Unique Macrocyclic Structure
The core of vitamin B12 is the corrin ring, a complex macrocyclic ligand that chelates a central cobalt atom.[1][2] Structurally, it is similar to the porphyrin ring found in heme, but with notable distinctions. The corrin ring is composed of four reduced pyrrole subunits.[1] Unlike porphyrins, where the pyrrole rings are joined by four methine bridges to form a fully conjugated system, the corrin ring has a direct linkage between two of the pyrrole rings (A and D), making it a more flexible and less flat molecule.[1][2] This structural difference, along with the presence of a cobalt atom, is fundamental to the unique chemical reactivity of vitamin B12.
The cobalt atom is in an octahedral coordination complex. Four coordination sites are occupied by the nitrogen atoms of the corrin ring.[3] The fifth, "lower" or α-axial position is typically occupied by a 5,6-dimethylbenzimidazole (DMB) nucleotide base, which is tethered back to a propionamide side chain of the corrin ring through a ribose-phosphate linkage.[1] The sixth, "upper" or β-axial coordination site is variable and defines the specific form of cobalamin, such as a cyano group in cyanocobalamin (the common supplemental form), a methyl group in methylcobalamin, or a 5'-deoxyadenosyl group in adenosylcobalamin (the active coenzyme forms).[3][4] The periphery of the corrin ring is decorated with multiple amide side chains that are crucial for its interactions with proteins.[3]
| Feature | Corrin Ring (in Vitamin B12) | Porphyrin Ring (in Heme) |
| Macrocycle Composition | Four reduced pyrrole subunits | Four pyrrole subunits |
| Inter-ring Linkages | Three methine bridges and one direct C-C bond between rings A and D | Four methine bridges |
| Conjugation | Partially conjugated system | Fully conjugated aromatic system |
| Flexibility | More flexible and less planar[1] | More rigid and planar |
| Central Metal Ion | Cobalt (Co) | Iron (Fe) |
Quantitative Structural Data
The precise three-dimensional structure of the corrin ring and its derivatives has been elucidated primarily through X-ray crystallography. The following tables summarize key quantitative data from crystallographic studies of various cobalamin analogues.
| Bond | Ethylcobalamin (Å)[5] | Butylcobalamin (Å)[5] | Glutathionylcobalamin (Å)[6] |
| Co-C (upper ligand) | 2.023(2) | 2.028(4) | - |
| Co-S (upper ligand) | - | - | 2.295(1) |
| Co-N3B (lower ligand) | 2.232(1) | 2.244(1) | 2.074(3) |
| Compound | Space Group | a (Å) | b (Å) | c (Å) | R-factor | Reference |
| Ethylcobalamin | P2₁2₁2₁ | 16.00 | 21.02 | 24.54 | 0.0468 | [5] |
| Butylcobalamin | P2₁2₁2₁ | 16.03 | 20.73 | 24.62 | 0.0438 | [5] |
| Coenzyme B12 | P2₁2₁2₁ | 27.93 | 21.73 | 15.34 | - | [7] |
| Glutathionylcobalamin | P2₁2₁2₁ | 16.25 | 21.06 | 25.72 | 0.0683 | [6] |
| Human Transcobalamin | P2₁2₁2₁ | 49.04 | 145.27 | 164.96 | - | [8] |
Biosynthesis of the Corrin Ring
The biosynthesis of cobalamin is a complex enzymatic process found only in certain bacteria and archaea.[9][10] There are two distinct pathways for the synthesis of the corrin ring: the aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways.[11] Both pathways start from uroporphyrinogen III (Uro'gen III), a common precursor for all tetrapyrroles.[9][12]
The key difference between the two pathways lies in the timing of cobalt insertion.[11] In the anaerobic pathway, cobalt is inserted early into the macrocycle.[11] In contrast, the aerobic pathway involves a later insertion of cobalt after significant modification of the macrocycle.[11] The ring contraction step, which forms the direct A-D ring linkage and is a hallmark of corrin synthesis, is also mechanistically different in the two pathways.[13]
Caption: Simplified overview of the anaerobic cobalamin biosynthesis pathway.
Caption: Simplified overview of the aerobic cobalamin biosynthesis pathway.
Experimental Protocols for Corrin Ring Characterization
A variety of sophisticated analytical techniques are employed to study the structure and function of the corrin ring. Below are detailed methodologies for some of the key experiments.
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules.
Methodology:
-
Crystallization:
-
Crystals of cobalamin analogues are typically grown from aqueous solutions containing organic co-solvents (e.g., acetone, ethanol) via slow evaporation.[7][8]
-
For protein-cobalamin complexes, crystallization is often achieved using vapor diffusion methods with precipitants like polyethylene glycol (PEG).[8]
-
Crystals are grown at a constant temperature (e.g., 4°C or room temperature) over a period of days to weeks.[6]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
To minimize radiation damage, crystals are often flash-cooled in liquid nitrogen.[6]
-
X-ray diffraction data are collected using a synchrotron radiation source to obtain high-resolution data.[5][6]
-
Diffraction patterns are recorded as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The positions of the heavy atoms (cobalt) are determined from the Patterson function.[7]
-
The initial phases are calculated, and an initial electron density map is generated.
-
The remainder of the molecule is built into the electron density map.
-
The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final R-factor that indicates the quality of the model.[5][6]
-
NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
A variety of NMR experiments are performed, including:
-
1D NMR: ¹H, ¹³C, ³¹P, and ⁵⁹Co NMR spectra are acquired to identify the different chemical groups.[14]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond and through-space connectivities between atoms, aiding in the complete assignment of the complex spectra.[16][17]
-
-
For single-crystal solid-state NMR, spectra are acquired at different orientations of the crystal relative to the magnetic field to determine the orientation of the chemical shift and quadrupolar coupling tensors.[15]
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to determine the solution-state conformation of the molecule.
-
In solid-state NMR, the analysis of tensor parameters provides information about the local electronic structure and symmetry at the cobalt center.[15]
-
HPLC is used to separate, identify, and quantify different forms of cobalamin.[18][19]
Methodology:
-
Sample Preparation:
-
Food or biological samples are subjected to an extraction procedure, often involving enzymatic digestion to release the vitamin.[18]
-
To quantify total cobalamin, all forms are often converted to the more stable cyanocobalamin by treatment with cyanide.[20]
-
The extract is clarified by centrifugation or filtration.
-
For samples with low concentrations, an immunoaffinity column can be used for selective extraction and concentration of cobalamins.[18]
-
-
Chromatographic Separation:
-
A reversed-phase HPLC column (e.g., C18) is typically used.[19]
-
The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[19]
-
Separation can be achieved using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution.[19]
-
-
Detection and Quantification:
Caption: General workflow for the analysis of vitamin B12 using HPLC.
Spectroscopic Properties of the Corrin Ring
The electronic structure of the corrin ring gives rise to a characteristic UV-Visible absorption spectrum. The exact positions and intensities of the absorption bands are sensitive to the nature of the axial ligands coordinated to the cobalt ion. Techniques such as electronic absorption (Abs), magnetic circular dichroism (MCD), and resonance Raman spectroscopy are powerful tools for probing these electronic properties.[21][22][23]
-
Electronic Absorption (Abs) Spectroscopy: The Abs spectra of most cobalamins are dominated by intense π → π* transitions within the corrin ring.[21][23] These spectra typically show characteristic bands referred to as the α/β, D/E, and γ bands.[23]
-
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD is particularly sensitive to transitions involving the metal d-orbitals and can reveal ligand-field transitions that are weak in the absorption spectrum.[21][22] This technique is valuable for studying the electronic structure of the cobalt center and its interaction with the axial ligands.[21][24]
The combination of these spectroscopic techniques with computational methods, such as time-dependent density functional theory (TD-DFT), allows for a detailed assignment of the electronic transitions and provides a deeper understanding of the structure-function relationships in vitamin B12.[22][23]
References
- 1. Structural detail for Vitamin B12 [chm.bris.ac.uk]
- 2. Corrin - Wikipedia [en.wikipedia.org]
- 3. tutorhunt.com [tutorhunt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Spectroscopic and computational studies of Co2+corrinoids: spectral and electronic properties of the biologically relevant base-on and base-off forms of Co2+cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Dual-Isotope Schilling Test: A Detailed Protocol for Investigating Vitamin B12 Absorption
Application Note
The dual-isotope Schilling test is a medical diagnostic procedure used to determine a patient's ability to absorb vitamin B12 (cobalamin) and to differentiate between various causes of vitamin B12 deficiency. This advanced version of the classic Schilling test allows for the simultaneous assessment of both intrinsic factor-dependent and independent vitamin B12 absorption, providing a more comprehensive diagnostic picture in a shorter timeframe. By employing two different cobalt radioisotopes, this test can distinguish between pernicious anemia (a lack of intrinsic factor) and other malabsorption syndromes affecting the terminal ileum.
This document provides a detailed protocol for researchers, scientists, and drug development professionals on the application of the dual-isotope Schilling test. It outlines the necessary preparations, step-by-step experimental procedure, data analysis, and interpretation of results.
Experimental Protocol
Patient Preparation
-
Fasting: The patient must fast overnight (for at least 8-12 hours) prior to the commencement of the test. Water is permitted.[1][2]
-
Discontinuation of Vitamin B12: Any vitamin B12 supplementation, either oral or intramuscular, should be discontinued for at least 24-3 days before the test.[2][3]
-
Medical History: A thorough medical history should be obtained, noting any gastrointestinal surgeries, known malabsorptive disorders, or medications that could interfere with the test results.
-
Bone Marrow Examination: If a bone marrow examination is required, it should be performed before the Schilling test, as the flushing dose of vitamin B12 can alter the bone marrow picture.[3]
Test Administration
The dual-isotope Schilling test involves the simultaneous oral administration of free radiolabeled vitamin B12 and radiolabeled vitamin B12 bound to intrinsic factor. A common commercial kit for this procedure is the Dicopac™ kit.[3][4]
-
Oral Administration of Radiotracers:
-
One capsule containing cyanocobalamin labeled with Cobalt-58 (⁵⁸Co) is administered orally. This represents free vitamin B12. A typical dose contains a nominal activity of 0.8 µCi.[3]
-
Simultaneously, a second capsule containing cyanocobalamin labeled with Cobalt-57 (⁵⁷Co) bound to human intrinsic factor is also administered orally. This represents vitamin B12 that can be absorbed via the intrinsic factor pathway. A typical dose contains a nominal activity of 0.5 µCi.[3]
-
-
Continued Fasting: The patient should continue to fast for an additional two hours after the oral administration of the capsules.[3]
-
Intramuscular "Flushing" Dose:
-
Within two hours of the oral dose, a "flushing" dose of 1 mg (1000 µg) of non-radioactive vitamin B12 is administered intramuscularly.[3][5]
-
This large dose saturates the vitamin B12 binding sites in the liver and plasma, ensuring that any absorbed radiolabeled vitamin B12 is excreted in the urine rather than being taken up by the tissues.[4]
-
Urine Collection and Sample Processing
-
24-Hour Urine Collection: A complete 24-hour urine collection is initiated immediately following the oral administration of the radiotracers.[3][4]
-
The patient should be instructed to collect all urine voided during this 24-hour period in a provided container.
-
It is crucial to collect the entire volume of urine to ensure accurate results.
-
-
Sample Measurement and Aliquoting:
-
At the end of the 24-hour period, the total volume of the collected urine is measured and recorded.
-
A representative aliquot of the 24-hour urine sample is taken for gamma counting.[3]
-
-
Gamma Counting:
-
The urine aliquot is analyzed in a gamma counter, which can differentiate between the gamma energies of ⁵⁷Co and ⁵⁸Co.
-
Standards of known activity for both ⁵⁷Co and ⁵⁸Co are also counted to allow for the calculation of the percentage of each isotope excreted in the urine.
-
Data Presentation
The quantitative results of the dual-isotope Schilling test are expressed as the percentage of the administered dose of each isotope excreted in the urine over 24 hours. The ratio of ⁵⁷Co to ⁵⁸Co excretion is also a key diagnostic parameter.
| Parameter | Normal | Pernicious Anemia | Malabsorption (e.g., Ileal Disease) |
| ⁵⁸Co Excretion (Free B12) | > 7-10% | < 7% | < 7% |
| ⁵⁷Co Excretion (B12 + IF) | > 7-10% | Normal or near-normal (>7%) | < 7% |
| ⁵⁷Co / ⁵⁸Co Ratio | ~1.0 | > 1.7 | ~1.0 |
Note: Normal ranges can vary slightly between laboratories. The values presented are typical.[5][6]
Interpretation of Results
-
Normal: If the excretion of both ⁵⁸Co and ⁵⁷Co is within the normal range (typically >10%), it indicates normal absorption of vitamin B12.[4]
-
Pernicious Anemia: If the excretion of free ⁵⁸Co is low, but the excretion of ⁵⁷Co (bound to intrinsic factor) is normal or significantly higher, this is indicative of pernicious anemia. The lack of endogenous intrinsic factor is compensated for by the intrinsic factor provided in the test. The ⁵⁷Co/⁵⁸Co ratio will be elevated, typically above 1.7.[5][6]
-
Malabsorption Syndrome: If the excretion of both ⁵⁸Co and ⁵⁷Co is low, it suggests a malabsorption issue in the terminal ileum, where vitamin B12 is absorbed. In this case, even with the provision of intrinsic factor, the intestines are unable to absorb the vitamin B12-intrinsic factor complex. The ⁵⁷Co/⁵⁸Co ratio will be close to 1.0.[6]
Experimental Workflow Diagram
Caption: Workflow of the dual-isotope Schilling test.
It is important to note that the Schilling test is now considered largely obsolete and is rarely performed due to the discontinuation of the necessary radiopharmaceuticals and the availability of alternative diagnostic methods.[4] However, the principles of this test remain fundamental to understanding the pathophysiology of vitamin B12 absorption.
References
- 1. Schilling test | Allina Health [account.allinahealth.org]
- 2. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 3. nuclear.pharmacy.purdue.edu [nuclear.pharmacy.purdue.edu]
- 4. Schilling test - Wikipedia [en.wikipedia.org]
- 5. Reliability of the dual-isotope Schilling test for the diagnosis of pernicious anemia or malabsorption syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
Application Notes and Protocols for Cyanocobalamin Co 57 in In Vitro Cell Uptake and Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin (Vitamin B12) is essential for cellular growth and proliferation. Its uptake is a highly specific process mediated by the transmembrane protein transcobalamin receptor (TCblR), also known as CD320.[1][2][3] This receptor binds to transcobalamin (TC), a transport protein that carries cyanocobalamin in the bloodstream.[1][3] The TC-cyanocobalamin complex is then internalized by cells through receptor-mediated endocytosis.[1][2][3] Actively proliferating cells, particularly many cancer cell lines, exhibit high expression of TCblR, making radiolabeled cyanocobalamin an excellent tool for studying cellular uptake mechanisms and for targeted drug delivery research.
Cyanocobalamin labeled with Cobalt-57 (⁵⁷Co), a gamma-emitting radionuclide, serves as a robust tracer for these in vitro studies.[2] Its use allows for the sensitive and quantitative measurement of both cell surface binding and internalization of the vitamin. These assays are critical for understanding the kinetics of uptake, screening potential inhibitors, and evaluating the efficacy of B12-conjugated therapeutics.
Cellular Uptake Mechanism
The cellular uptake of cyanocobalamin is a multi-step process:
-
Binding: Extracellular cyanocobalamin binds to the transport protein transcobalamin (TC).
-
Receptor Recognition: The TC-cyanocobalamin complex is recognized by and binds to the high-affinity transcobalamin receptor (TCblR/CD320) on the cell surface.[1][2]
-
Endocytosis: The entire TC-cyanocobalamin-TCblR complex is internalized into the cell via clathrin-mediated endocytosis.[3][4]
-
Lysosomal Processing: The endocytic vesicle fuses with a lysosome. Inside the lysosome, the TC protein is degraded, releasing free cyanocobalamin.[2]
-
Cytoplasmic Release: The liberated cyanocobalamin is then transported into the cytoplasm where it is converted into its active coenzyme forms, methylcobalamin and adenosylcobalamin.
This process is an active transport mechanism that requires metabolic energy and is temperature-dependent.[3] It is also dependent on the presence of divalent cations like Ca²⁺ and can be inhibited by chelating agents such as EDTA or EGTA.[1][3]
Key Experimental Assays
Total Cellular Uptake Assay
This assay measures the total amount of ⁵⁷Co-cyanocobalamin associated with the cells, including both surface-bound and internalized vitamin.
Surface Binding vs. Internalization Assay
This assay differentiates between the fraction of ⁵⁷Co-cyanocobalamin bound to the cell surface receptors and the fraction that has been internalized. This is typically achieved by performing the assay at two different temperatures (4°C for binding and 37°C for uptake) or by using a trypsin wash to remove surface-bound proteins.[1][3]
Competitive Binding Assay
This assay is used to determine the specificity of the uptake mechanism and to characterize the binding affinity of unlabeled compounds (e.g., vitamin B12 analogs or B12-conjugated drugs) to the transcobalamin receptor. It involves competing the binding of ⁵⁷Co-cyanocobalamin with increasing concentrations of the unlabeled competitor.
Data Presentation
The following tables summarize representative quantitative data from cellular uptake experiments using ⁵⁷Co-cyanocobalamin in HeLa cells.
Table 1: Time-Dependent Cellular Accumulation of ⁵⁷Co-Cyanocobalamin in HeLa Cells
| Incubation Time (hours) | Intracellular ⁵⁷Co-Cyanocobalamin (% of total added) | Surface-Bound ⁵⁷Co-Cyanocobalamin (% of total added) |
| 4 | ~10% | ~3% |
| 12 | ~20% | ~5% |
| 24 | ~29% | ~8% |
| 48 | ~40% | ~10% |
Data adapted from studies on HeLa cells, showing a time-dependent increase in both internalized and surface-bound radiolabeled cyanocobalamin.[5]
Table 2: Comparison of ⁵⁷Co-Cyanocobalamin and ⁵⁷Co-Hydroxocobalamin Uptake in HeLa Cells after 24 hours
| Radiocobalamin Form | Intracellular Content (%) |
| CN[⁵⁷Co]Cbl | 28.5 ± 3.6 |
| HO[⁵⁷Co]Cbl | 57.6 ± 4.2 |
This table illustrates the differential uptake of two forms of cobalamin, with hydroxocobalamin showing significantly higher accumulation at 24 hours.[6]
Experimental Protocols
Protocol 1: Total Cellular Uptake of ⁵⁷Co-Cyanocobalamin
Materials:
-
Cells of interest (e.g., HeLa, K562)
-
Complete cell culture medium
-
6-well cell culture plates
-
⁵⁷Co-cyanocobalamin
-
Transcobalamin (TC)
-
Binding Buffer (e.g., serum-free DMEM)
-
Wash Buffer (ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. For suspension cells, adjust the density to 0.5 - 1 x 10⁶ cells/mL.[2]
-
Preparation of Holo-TC: Prepare the ⁵⁷Co-cyanocobalamin-TC complex by pre-incubating ⁵⁷Co-cyanocobalamin with a molar excess of TC in binding buffer for 30 minutes at room temperature.[2]
-
Cell Preparation: Aspirate the culture medium and wash the cells once with warm PBS.
-
Incubation: Add the holo-TC-containing binding buffer to the cells. Incubate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 1, 2, 4 hours).
-
Washing: After incubation, place the plates on ice. Aspirate the radioactive medium and wash the cells 3-4 times with ice-cold PBS to remove unbound radioactivity.[2]
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.
-
Quantification: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the results as counts per minute (CPM) per well or normalize to the protein content of the cell lysate.
Protocol 2: Differentiating Cell Surface Binding and Internalization
Materials:
-
Same as Protocol 1, with the addition of 0.05% Trypsin-EDTA solution.
Procedure:
-
Follow steps 1-4 of Protocol 1. For surface binding only, incubate a parallel set of plates at 4°C.[2][3]
-
Washing: After incubation, place the plates on ice and wash 3-4 times with ice-cold PBS.
-
Cell Detachment and Fractionation:
-
Add 0.5 mL of 0.05% Trypsin-EDTA to each well and incubate at 37°C for 5 minutes.[1][3] The trypsin solution will contain the surface-bound (trypsin-releasable) fraction.[2]
-
Collect the trypsin solution.
-
Wash the wells with PBS and add it to the trypsin fraction.
-
Lyse the remaining attached cells (which represent the internalized fraction) with cell lysis buffer.
-
-
Quantification: Measure the radioactivity in the trypsin fraction (surface-bound) and the cell lysate fraction (internalized) separately using a gamma counter.
-
Data Analysis: Calculate the percentage of surface-bound and internalized ⁵⁷Co-cyanocobalamin relative to the total cell-associated radioactivity.
Visualizations
Caption: Workflow for differentiating surface-bound and internalized ⁵⁷Co-cyanocobalamin.
Caption: Receptor-mediated endocytosis of the TC-Cyanocobalamin complex.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-mediated endocytosis of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application of Cyanocobalamin Co-57 in Vitamin B12 Malabsorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin Co-57, a radiolabeled form of vitamin B12, is a critical tool in the differential diagnosis of vitamin B12 malabsorption. Its application is primarily centered around the Schilling test, a multi-stage diagnostic procedure designed to identify the underlying cause of a patient's inability to absorb this essential vitamin. Understanding the nuances of this methodology is crucial for accurate diagnosis and for the development of targeted therapeutic interventions for conditions such as pernicious anemia and other malabsorptive disorders.
Mechanism of Vitamin B12 Absorption
The absorption of dietary vitamin B12 is a complex process involving multiple steps and key proteins.[1][2][3][4] Initially, vitamin B12 bound to food proteins is released by the acidic environment of the stomach and the action of pepsin.[1][2][4] The freed vitamin B12 then binds to haptocorrin (also known as R-protein or transcobalamin I), a protein secreted in saliva and gastric juice.[1][3] In the duodenum, pancreatic proteases digest the haptocorrin, releasing the vitamin B12.[1][4] Subsequently, vitamin B12 binds to intrinsic factor (IF), a glycoprotein produced by the parietal cells of the stomach.[1][5] This vitamin B12-IF complex travels to the terminal ileum, where it is absorbed into the bloodstream via specific receptors on the intestinal cells.[1][3]
The Schilling Test: A Diagnostic Tool
The Schilling test utilizes Cyanocobalamin Co-57 to trace the absorption of vitamin B12 through the gastrointestinal tract.[5][6] The test is performed in several stages to systematically identify the cause of malabsorption.[5][6] Though its use has declined in some regions due to the availability of other diagnostic methods, it remains a valuable tool for elucidating the pathophysiology of vitamin B12 deficiency.[6]
Data Presentation: Interpretation of Schilling Test Results
The following tables summarize the expected quantitative results from the different stages of the Schilling test, aiding in the differential diagnosis of vitamin B12 malabsorption. The primary endpoint is the percentage of the orally administered radioactive dose of Cyanocobalamin Co-57 excreted in the urine over a 24-hour period.[6][7]
Table 1: Single-Stage Schilling Test Interpretation
| 24-Hour Urinary Excretion of Co-57 | Interpretation | Possible Causes |
| > 10% | Normal Vitamin B12 Absorption | Dietary deficiency (if serum B12 is low) |
| < 10% | Vitamin B12 Malabsorption | Pernicious anemia, ileal disease, bacterial overgrowth, pancreatic insufficiency |
Table 2: Multi-Stage Schilling Test Interpretation
| Stage | Administered Substances | 24-Hour Urinary Excretion of Co-57 | Diagnosis |
| Stage 1 | Oral Cyanocobalamin Co-57 | < 10% | Indicates malabsorption, cause to be determined. |
| Stage 2 | Oral Cyanocobalamin Co-57 + Intrinsic Factor | > 10% | Pernicious Anemia (Lack of intrinsic factor production).[5][6] |
| < 10% | Malabsorption due to other causes (e.g., ileal disease).[5][6] | ||
| Stage 3 | Oral Cyanocobalamin Co-57 + Antibiotics (for 2 weeks prior) | > 10% | Bacterial Overgrowth Syndrome .[6] |
| < 10% | Malabsorption not due to bacterial overgrowth. | ||
| Stage 4 | Oral Cyanocobalamin Co-57 + Pancreatic Enzymes (with meal) | > 10% | Pancreatic Insufficiency .[6] |
| < 10% | Malabsorption not due to pancreatic insufficiency. |
Table 3: Dual-Isotope Schilling Test (Dicopac) Interpretation
In this modified test, free Cyanocobalamin Co-58 and Cyanocobalamin Co-57 bound to intrinsic factor are administered simultaneously.[6][8]
| Isotope Excretion | Interpretation |
| Normal excretion of both Co-57 and Co-58 | Normal absorption. |
| Low excretion of Co-58, normal excretion of Co-57 | Pernicious Anemia.[8] |
| Low excretion of both Co-57 and Co-58 | Ileal malabsorption.[8] |
Experimental Protocols
Protocol 1: Standard Schilling Test (Multi-Stage)
Objective: To differentiate the causes of vitamin B12 malabsorption.
Materials:
-
Capsules containing 0.5-1.0 µCi of Cyanocobalamin Co-57.
-
Intrinsic factor concentrate.
-
Broad-spectrum antibiotics (e.g., tetracycline).
-
Pancreatic enzyme supplements.
-
Non-radioactive ("cold") vitamin B12 for intramuscular injection (1000 µg).
-
24-hour urine collection containers.
-
Gamma counter for measuring radioactivity.
Procedure:
Patient Preparation:
-
The patient should fast overnight (at least 8 hours) before each stage of the test.[9]
-
Discontinue any vitamin B12 supplements for at least 3 days prior to the test.
Stage 1: Assessment of Intrinsic Factor Independent Absorption
-
Administer one capsule of Cyanocobalamin Co-57 orally with a glass of water.[5]
-
Two hours after the oral dose, administer a 1000 µg intramuscular injection of non-radioactive vitamin B12. This "flushing dose" saturates the vitamin B12 binding sites in the liver, ensuring that any absorbed radioactive B12 is excreted in the urine.[5][6][10]
-
Collect all urine for the next 24 hours in a designated container.[6][9]
-
Measure the total volume of the 24-hour urine collection.
-
Determine the radioactivity in an aliquot of the urine using a gamma counter and calculate the total radioactivity excreted.
-
Calculate the percentage of the administered radioactive dose excreted in the urine.
-
If the result is abnormal (<10% excretion), proceed to Stage 2 after a 3-7 day washout period.[7]
Stage 2: Assessment with Exogenous Intrinsic Factor
-
Repeat the procedure of Stage 1, but co-administer a capsule of intrinsic factor with the Cyanocobalamin Co-57 capsule.[5][6]
-
If the urinary excretion normalizes, a diagnosis of pernicious anemia is indicated.[5][6] If it remains low, proceed to Stage 3.
Stage 3: Assessment for Bacterial Overgrowth
-
Administer a two-week course of broad-spectrum antibiotics to the patient.
-
After the antibiotic course, repeat the procedure of Stage 1.
-
If urinary excretion normalizes, a diagnosis of bacterial overgrowth syndrome is suggested.[6] If it remains low, proceed to Stage 4.
Stage 4: Assessment for Pancreatic Insufficiency
-
Repeat the procedure of Stage 1, but administer pancreatic enzymes with the Cyanocobalamin Co-57 capsule (given with a meal).[6]
-
If urinary excretion normalizes, a diagnosis of pancreatic insufficiency is indicated.[6]
Visualizations
Diagram 1: Vitamin B12 Absorption Pathway
Caption: The physiological pathway of Vitamin B12 absorption.
Diagram 2: Schilling Test Experimental Workflow
Caption: A simplified workflow of the multi-stage Schilling test.
Diagram 3: Logical Relationships in Schilling Test Diagnosis
Caption: Diagnostic logic tree for interpreting Schilling test results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. veganhealth.org [veganhealth.org]
- 4. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]
- 5. Schillings test – Histopathology.guru [histopathology.guru]
- 6. Schilling test - Wikipedia [en.wikipedia.org]
- 7. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. youtube.com [youtube.com]
- 10. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cyanocobalamin (Vitamin B12) Co 57 in Serum and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative measurement of Cyanocobalamin (Vitamin B12), radiolabeled with Cobalt-57 (Co 57), in both serum and urine samples. The protocols described herein are fundamental for diagnosing Vitamin B12 deficiency, evaluating gastrointestinal absorption, and supporting research in pharmacology and drug development. Two primary methodologies are detailed: the Schilling Test for in vivo absorption assessment and the Radioimmunoassay (RIA) for direct in vitro quantification in serum.
The Schilling Test: Measuring In Vivo Absorption of Cyanocobalamin Co 57
The Schilling test is a medical diagnostic procedure used to determine a patient's ability to absorb Vitamin B12 from the gastrointestinal tract.[1] The test utilizes Co 57-labeled cyanocobalamin to trace its absorption and subsequent excretion. It is a multi-stage test designed to differentiate between various causes of B12 malabsorption, such as pernicious anemia (lack of intrinsic factor), intestinal malabsorption, or bacterial overgrowth.[1][2]
Experimental Protocol: Schilling Test (Urine Excretion Method)
This protocol outlines the classical multi-stage approach to the Schilling test, focusing on the measurement of Co 57 radioactivity in a 24-hour urine collection.
Patient Preparation:
-
The patient must fast overnight (at least 8-12 hours) before the test begins.[3]
-
The patient should remain fasting for 2 hours after the oral administration of the radiotracer.[4]
-
Discontinue any Vitamin B12 supplements or parenteral injections for at least 3 days prior to the test.[4]
-
The patient should empty their bladder before the start of the test.[4]
Procedure - Stage I: Assessment of Baseline B12 Absorption
-
Administer a single oral dose of 0.5 to 1.0 µg of Co 57-labeled cyanocobalamin.[5]
-
Within 1-2 hours of the oral dose, administer an intramuscular "flushing" dose of 1000 µg of non-radioactive cyanocobalamin.[1][5] This saturates the Vitamin B12 receptors in the liver, preventing the radioactive B12 from binding to tissues and ensuring that, if absorbed, it is excreted into the urine.[1]
-
Begin a 24-hour urine collection immediately after the oral dose is given.[3] All urine must be collected in the provided container.
-
Measure the total volume of the collected urine.
-
Take a known volume (aliquot) of the 24-hour urine sample and a standard of the administered Co 57 dose.
-
Measure the radioactivity (counts per minute) of the urine aliquot and the standard using a gamma well counter.[4]
-
Calculate the percentage of the radioactive dose excreted in the urine.
Procedure - Subsequent Stages (if Stage I is abnormal):
-
Stage II: Assessment with Intrinsic Factor: If Stage I results show less than 7.5% excretion, the test is repeated after 3-7 days.[5][6] This stage is identical to Stage I, with the addition of an oral dose of intrinsic factor administered along with the Co 57-cyanocobalamin.[2][5] Correction of the excretion value in this stage points to pernicious anemia.[2]
-
Stage III: Assessment for Bacterial Overgrowth: If Stage II is also abnormal, the patient is treated with a 2-week course of antibiotics. Stage I is then repeated.[2] Normalization of the result suggests that bacterial overgrowth was the cause of malabsorption.
-
Stage IV: Assessment for Pancreatic Insufficiency: If Stage III remains abnormal, the test is repeated after a 3-day course of pancreatic enzymes.[2] A normal result in this stage indicates pancreatic insufficiency as the cause.
Data Presentation: Interpretation of Schilling Test Urine Excretion
| Stage | Condition | Oral Administration | Expected 24-hr Urine Excretion (% of Dose) | Interpretation |
| N/A | Normal Absorption | Co 57-B12 | > 7.5% - 40%[2][3][5][6] | Normal gastrointestinal absorption of Vitamin B12. |
| Stage I | Malabsorption | Co 57-B12 | < 7.5%[5] | Impaired absorption of Vitamin B12. Cause is undetermined. |
| Stage II | Pernicious Anemia | Co 57-B12 + Intrinsic Factor | > 7.5%[5] | Malabsorption is due to a lack of intrinsic factor. |
| Stage III | Bacterial Overgrowth | Co 57-B12 (after antibiotics) | > 7.5% | Malabsorption is due to bacterial overgrowth. |
| Stage IV | Pancreatic Insufficiency | Co 57-B12 (after enzymes) | > 7.5% | Malabsorption is due to pancreatic enzyme deficiency. |
Experimental Workflow: Schilling Test
Caption: Workflow for the Schilling Test Stages I and II.
Radioimmunoassay (RIA) for Serum Cyanocobalamin Co 57
A radioimmunoassay provides a highly specific and sensitive method for the direct measurement of cyanocobalamin concentration in serum.[7] This competitive assay relies on an antibody specific to cyanocobalamin, where Co 57-labeled cyanocobalamin competes with the unlabeled cyanocobalamin present in the patient's sample for a limited number of antibody binding sites.[8][9]
Experimental Protocol: Serum Cyanocobalamin RIA
Materials and Reagents:
-
Anti-cyanocobalamin antibody (typically raised in rabbits).[7]
-
Co 57-labeled cyanocobalamin (tracer).
-
Cyanocobalamin standards for calibration curve.
-
Patient serum samples.
-
Acetate-cyanide buffer for sample pretreatment.[8]
-
Separation agent: e.g., charcoal suspension or a second antibody (goat anti-rabbit IgG).[8][9]
-
Gamma counter.
Procedure:
-
Sample Pretreatment: To release cyanocobalamin from endogenous binding proteins and denature them, mix one volume of serum with one volume of acetate-cyanide buffer.[8][9] Boil the mixture for 30 minutes. Centrifuge to pellet the precipitate and collect the clear supernatant, which contains the free cyanocobalamin.[9]
-
Assay Setup: In a series of assay tubes, prepare the following:
-
Tracer Addition: Add a precise amount of Co 57-cyanocobalamin (tracer) to all tubes.[9]
-
Antibody Addition: Add a specific, predetermined dilution of the anti-cyanocobalamin antibody to all tubes. The dilution should be chosen to bind approximately 40-50% of the tracer in the absence of any unlabeled cyanocobalamin.[9]
-
Incubation: Gently mix the contents of the tubes and incubate overnight at 4°C to allow the competitive binding reaction to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Separate the antibody-bound cyanocobalamin from the free cyanocobalamin.
-
Charcoal Method: Add a charcoal suspension to each tube, which adsorbs the free (unbound) cyanocobalamin. Centrifuge, and the supernatant will contain the antibody-bound fraction.[9]
-
Second Antibody Method: Add a second antibody (e.g., goat anti-rabbit IgG) to precipitate the primary antibody-antigen complex. Centrifuge to pellet the complex.[8]
-
-
Radioactivity Measurement: Decant the supernatant (for charcoal method) or aspirate the supernatant (for second antibody method). Measure the radioactivity of the remaining pellet (bound fraction) in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the cyanocobalamin standards. Determine the cyanocobalamin concentration in the patient samples by interpolating their bound radioactivity values from the standard curve.
Data Presentation: Typical Serum Vitamin B12 Levels
| Parameter | Value (pg/mL) | Value (pmol/L) | Interpretation |
| Normal Adult Range | 200 - 835[5] | 148 - 616 | Normal Vitamin B12 status. |
| Borderline | 150 - 200 | 111 - 148 | May indicate early deficiency; further testing recommended. |
| Deficient | < 150 | < 111 | Indicates Vitamin B12 deficiency. |
| Critical Low Value | < 100[5] | < 74 | Associated with clinical symptoms of deficiency. |
Experimental Workflow: Radioimmunoassay (RIA)
Caption: Workflow for Serum Cyanocobalamin Radioimmunoassay.
References
- 1. Schilling test - Wikipedia [en.wikipedia.org]
- 2. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. labpedia.net [labpedia.net]
- 6. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 7. Measurement of cyanocobalamin in serum by a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay that measures serum vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hippocrateon.com [hippocrateon.com]
- 10. Radioimmunoassay that measures serum vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Affinity Studies Using Co-57 Labeled B12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12 (cobalamin) is an essential nutrient that plays a crucial role in various metabolic processes, including DNA synthesis and neurological function. Its cellular uptake is a highly specific, receptor-mediated process, making the vitamin B12 pathway an attractive target for drug delivery and diagnostic applications. Cobalt-57 (Co-57) labeled Vitamin B12 is a valuable radioligand for studying the binding affinity and kinetics of B12 transport proteins and their corresponding receptors. Co-57 is a gamma-emitting radionuclide with a convenient half-life of 271.8 days, making it suitable for radioligand binding assays.[1] These studies are fundamental in understanding the mechanisms of B12 uptake and for the development of novel therapeutics that utilize this pathway.
This document provides detailed application notes and protocols for using Co-57 labeled B12 in receptor binding affinity studies, including saturation binding, competitive binding, and cellular uptake assays.
Key Proteins in Vitamin B12 Uptake
The cellular uptake of Vitamin B12 is a multi-step process involving several key proteins:
-
Intrinsic Factor (IF): A glycoprotein secreted by parietal cells in the stomach, IF binds to dietary B12 in the small intestine.[2]
-
Cubilin-Amnionless (Cubam) Complex: This receptor complex is located on the apical surface of ileal enterocytes and is responsible for the uptake of the IF-B12 complex.[3][4] Cubilin is a large peripheral membrane protein that requires the transmembrane protein Amnionless for its proper localization and function.[4][5]
-
Transcobalamin (TC): Once absorbed into the bloodstream, B12 binds to transcobalamin.[6] The TC-B12 complex is the form of vitamin B12 that is delivered to peripheral tissues.[6]
-
Transcobalamin Receptor (TCblR/CD320): A ubiquitously expressed cell surface receptor that binds to the TC-B12 complex and mediates its cellular uptake via endocytosis.[1][6] The expression of TCblR is often upregulated in rapidly proliferating cells, such as cancer cells.[7][8]
-
Megalin: A large endocytic receptor expressed in various tissues, including the kidney proximal tubules. Megalin can interact with and facilitate the internalization of the Cubilin-Amnionless complex and also plays a role in the renal reabsorption of the TC-B12 complex.[4][9]
Data Presentation: Quantitative Binding Affinity Data
The following table summarizes key binding affinity parameters for the interactions involved in Vitamin B12 uptake. These values are essential for designing and interpreting receptor binding assays.
| Ligand | Receptor/Binding Protein | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Cell Type/System | Reference |
| Holo-Transcobalamin (TC-B12) | Transcobalamin Receptor (CD320) | ~1.5 nM | Not Specified | Solid-phase binding assay | [10] |
| Holo-Transcobalamin (TC-B12) | Transcobalamin Receptor (CD320) | 8.0 x 10-11 M | 4,500 sites/cell | K562 cells | [10] |
| Holo-Transcobalamin (TC-B12) | Transcobalamin Receptor (CD320) | 9.0 x 10-11 M | 2,700 sites/cell | HL-60 cells | [10] |
| Nitrosylcobalamin (NO-Cbl) | Intrinsic Factor (IF) | 8.58 x 10-11 M | Not Specified | Surface Plasmon Resonance | [11] |
| Hydroxocobalamin (OH-Cbl) | Intrinsic Factor (IF) | 4.79 x 10-11 M | Not Specified | Surface Plasmon Resonance | [11] |
Experimental Protocols
Saturation Binding Assay Protocol
This protocol determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for its receptor.[12]
Materials:
-
Co-57 labeled Vitamin B12 (Cyanocobalamin, [57Co]CNCbl)
-
Unlabeled Vitamin B12 (for non-specific binding determination)
-
Cells or membrane preparations expressing the target receptor (e.g., TCblR/CD320)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membrane homogenates expressing the receptor of interest. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes, add a constant amount of cell suspension or membrane preparation.
-
Radioligand Addition: Add increasing concentrations of [57Co]CNCbl to the tubes. A typical concentration range might span from 0.1 x Kd to 10 x Kd.
-
Non-Specific Binding (NSB): To a parallel set of tubes, add the same increasing concentrations of [57Co]CNCbl along with a high concentration of unlabeled Vitamin B12 (e.g., 100-1000 fold excess) to saturate the specific binding sites.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of unlabeled ligand.
-
Non-Specific Binding: Radioactivity measured in the presence of excess unlabeled ligand.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of the free radioligand concentration. Fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax.[13] Alternatively, a Scatchard plot can be used for linearization of the data.[13]
-
Competitive Binding Assay Protocol
This protocol determines the affinity (Ki) of an unlabeled compound (competitor) for the receptor by measuring its ability to displace the binding of a fixed concentration of the radioligand.[14]
Materials:
-
Co-57 labeled Vitamin B12 ([57Co]CNCbl)
-
Unlabeled test compounds
-
Cells or membrane preparations expressing the target receptor
-
Binding Buffer
-
Wash Buffer
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of cell suspension or membrane preparation.
-
Radioligand Addition: Add a fixed concentration of [57Co]CNCbl to all tubes. The concentration should ideally be at or below the Kd value to ensure sensitivity.
-
Competitor Addition: Add increasing concentrations of the unlabeled test compound to the tubes.
-
Control Tubes:
-
Total Binding: Tubes with radioligand but no competitor.
-
Non-Specific Binding: Tubes with radioligand and a high concentration of a known standard unlabeled ligand.
-
-
Incubation: Incubate all tubes to allow the binding to reach equilibrium.
-
Separation and Washing: Separate bound and free ligand and wash as described in the saturation binding assay.
-
Counting: Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation binding assay.
-
Cellular Uptake Assay Protocol
This protocol measures the internalization of [57Co]CNCbl into living cells.[6][15]
Materials:
-
[57Co]CNCbl
-
Cell culture medium (e.g., DMEM)
-
Cells expressing the target receptor, seeded in multi-well plates
-
Wash Buffer (e.g., ice-cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Incubation with Radioligand: Remove the culture medium and add fresh medium containing a known concentration of [57Co]CNCbl.
-
Time Course: Incubate the plates for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C to measure the rate of uptake.
-
Temperature Control: To distinguish between binding and internalization, perform parallel experiments at 4°C, which largely inhibits endocytosis, allowing for the measurement of cell surface binding.[6]
-
Stopping the Uptake: At each time point, stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well.
-
Counting: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Data Analysis: Plot the normalized radioactivity (cpm/mg protein) against time to determine the uptake kinetics.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the Vitamin B12 uptake and intracellular signaling pathway.
Caption: Workflow for a saturation binding assay using Co-57 labeled B12.
Caption: Workflow for a competitive binding assay using Co-57 labeled B12.
References
- 1. Cellular uptake of vitamin B12: Role and fate of TCblR/CD320, the transcobalamin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of Transcobalamin Receptor TCblR/CD320 by siRNA Inhibits Cobalamin uptake and Proliferation of Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Megalin, cubilin, and Dab2 drive endocytic flux in kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. Protein binding assays for an accurate differentiation of vitamin B12 from its inactive analogue. A study on edible cricket powder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Animal Models in Gastrointestinal Vitamin B12 Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12 (cobalamin) is an essential water-soluble vitamin critical for numerous metabolic processes, including DNA synthesis and neurological function.[1][2] Its complex absorption pathway, primarily occurring in the distal ileum, is dependent on several proteins, most notably intrinsic factor (IF).[1][3][4] Malabsorption is a common cause of vitamin B12 deficiency, a condition with significant hematological and neurological consequences.[3][5] Animal models are indispensable tools for elucidating the mechanisms of B12 absorption, investigating causes of malabsorption, and evaluating the bioavailability of new B12 formulations or drug conjugates. This document provides an overview of relevant animal models, quantitative data on B12 absorption, and detailed protocols for key experimental procedures.
The Gastrointestinal Vitamin B12 Absorption Pathway
The absorption of dietary vitamin B12 is a multi-step process initiated in the stomach and completed in the terminal ileum.
-
Stomach: Ingested vitamin B12, bound to dietary proteins, is released by the action of pepsin and hydrochloric acid.[2][6] The freed B12 then binds to haptocorrin (also known as R-protein or transcobalamin I), a protein secreted in saliva and gastric juices.[3][4][7] Gastric parietal cells also secrete intrinsic factor (IF), which travels with the B12-haptocorrin complex to the small intestine.[4]
-
Duodenum: In the alkaline environment of the duodenum, pancreatic proteases degrade haptocorrin, releasing vitamin B12.[2][7] The liberated B12 then binds to intrinsic factor, forming a stable B12-IF complex.[2][3]
-
Terminal Ileum: The B12-IF complex travels to the terminal ileum, where it is recognized by and binds to a specific receptor on the surface of enterocytes called the cubilin receptor (or Cubam, a complex of cubilin and amnionless).[6][8]
-
Enterocyte and Circulation: The entire B12-IF-receptor complex is internalized by receptor-mediated endocytosis.[6] Inside the enterocyte, the complex is broken down, and vitamin B12 is released. It then binds to another transport protein, transcobalamin II (TCII), for transport into the portal circulation.[3][4] TCII delivers B12 to the liver for storage and to other tissues throughout the body.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veganhealth.org [veganhealth.org]
- 5. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B12 Intake From Animal Foods, Biomarkers, and Health Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]
- 8. Cobalamin in dogs [veterinaryirelandjournal.com]
Application Notes and Protocols for the Quantification of Cobalt-57 using Scintillation Counting Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Cobalt-57 (⁵⁷Co) in various samples, particularly those encountered in drug development and research. The protocols cover two primary scintillation counting techniques: Liquid Scintillation Counting (LSC) and Gamma Scintillation Counting.
Introduction to Cobalt-57 and Scintillation Counting
Cobalt-57 is a radionuclide that decays by electron capture with a half-life of approximately 271.8 days.[1] Its decay is accompanied by the emission of gamma rays at characteristic energies, most prominently at 122 keV (85.6% abundance) and 136 keV (10.7% abundance).[1] These emissions make ⁵⁷Co a valuable tracer in a variety of applications, including the Schilling test for vitamin B12 absorption and as a calibration source for gamma cameras.[2]
Scintillation counting is a highly sensitive method for detecting and quantifying radioactivity. It relies on the principle that ionizing radiation interacts with a scintillating material (a scintillator) to produce flashes of light (scintillations). These light flashes are then detected by a photomultiplier tube (PMT), which converts them into electrical pulses that are counted. The two main techniques discussed here are:
-
Liquid Scintillation Counting (LSC): The sample is intimately mixed with a liquid scintillation cocktail. This 4π counting geometry (where the sample is surrounded by the detector) is particularly efficient for detecting low-energy beta particles, but can also be used for gamma emitters like ⁵⁷Co.[3]
Cobalt-57 Decay Scheme
The decay of Cobalt-57 to Iron-57 (⁵⁷Fe) is a key aspect of its detection. The following diagram illustrates this process.
Caption: Simplified decay scheme of Cobalt-57.
Liquid Scintillation Counting (LSC) for Cobalt-57 Quantification
While primarily used for beta emitters, LSC can be effectively used for ⁵⁷Co. The gamma rays and X-rays from ⁵⁷Co interact with the scintillation cocktail to produce Compton electrons, which then cause scintillations.
Experimental Workflow for LSC
Caption: General workflow for Cobalt-57 quantification by LSC.
Protocol 1: LSC of ⁵⁷Co in Aqueous Samples
-
Materials:
-
Liquid Scintillation Counter
-
20 mL glass or plastic scintillation vials
-
Pipettes
-
Vortex mixer
-
⁵⁷Co standard of known activity
-
Scintillation Cocktail (e.g., Ultima Gold™, OptiPhase HiSafe™)[7]
-
-
Procedure:
-
Pipette up to 1 mL of the aqueous ⁵⁷Co sample into a scintillation vial.
-
Add 10-15 mL of a high-efficiency liquid scintillation cocktail to the vial.
-
Cap the vial tightly and vortex for 10-15 seconds to ensure a homogenous mixture.
-
Wipe the outside of the vial to remove any static charge or smudges.
-
Place the vial in the liquid scintillation counter.
-
Count the sample for a sufficient time to achieve the desired statistical precision (e.g., 1-10 minutes).
-
Apply a quench correction to convert Counts Per Minute (CPM) to Disintegrations Per Minute (DPM).
-
Protocol 2: LSC of ⁵⁷Co in Biological Matrices (e.g., Plasma, Tissue Homogenates)
For biological samples, a solubilization step is typically required to create a homogenous mixture with the scintillation cocktail and to reduce color quenching.
-
Materials:
-
All materials from Protocol 1
-
Tissue Solubilizer (e.g., SOLVABLE™)
-
Hydrogen Peroxide (30%)
-
Water bath or incubator at 50-60°C
-
-
Procedure for Plasma/Serum:
-
Pipette up to 0.5 mL of plasma or serum into a 20 mL glass scintillation vial.
-
Add 1.0 mL of SOLVABLE™ tissue solubilizer.
-
Incubate the vial at 50-60°C for 1 hour.
-
Cool the vial to room temperature.
-
To decolorize the sample and reduce color quench, add 0.2-0.5 mL of 30% hydrogen peroxide dropwise, mixing gently after each addition. Allow any foaming to subside.
-
Let the vial stand at room temperature for 30 minutes.
-
Add 10-15 mL of a quench-resistant scintillation cocktail (e.g., Hionic-Fluor™, Ultima Gold™).[7]
-
Cap and vortex thoroughly.
-
Dark-adapt the samples for at least one hour to minimize chemiluminescence before counting.
-
Count in the LSC and apply quench correction.
-
-
Procedure for Tissue Homogenates:
-
Weigh up to 200 mg of tissue homogenate into a 20 mL glass scintillation vial.
-
Add 1-2 mL of SOLVABLE™ per 100 mg of tissue.
-
Incubate at 50-60°C until the tissue is completely dissolved (this may take several hours).
-
Follow steps 4-10 from the plasma/serum protocol.
-
Quench Correction
Quenching reduces the counting efficiency by interfering with the transfer of energy from the radioisotope to the PMT. It is crucial to correct for quenching to obtain accurate quantitative data. This is typically done by generating a quench curve using a set of standards with known activity and varying amounts of a quenching agent (e.g., nitromethane).[8][9] The instrument measures a quench indicating parameter (e.g., tSIE - transformed Spectral Index of the External Standard) and uses the quench curve to determine the counting efficiency for each sample.[8][10]
| Quench Standard (Nitromethane µL in 10mL Cocktail) | tSIE (approximate) | Counting Efficiency (%) |
| 0 | 750 | To be determined |
| 10 | 600 | To be determined |
| 20 | 500 | To be determined |
| 50 | 400 | To be determined |
| 100 | 300 | To be determined |
| 200 | 200 | To be determined |
| Note: The exact tSIE values and corresponding efficiencies must be determined experimentally for the specific instrument, cocktail, and isotope being used. |
Quantitative Data for LSC of ⁵⁷Co
| Parameter | Typical Value/Range | Notes |
| Counting Efficiency | 70-85% | Highly dependent on the LSC cocktail, vial type, and degree of quenching. Must be determined experimentally. |
| Limit of Detection (LOD) | 0.5 - 2 Bq/L | Dependent on background radiation, counting time, and efficiency. Lower limits of detection can be achieved with low-level counters and longer counting times.[11] |
| Linearity | R² > 0.99 | Typically linear over several orders of magnitude of activity. |
Gamma Scintillation Counting for Cobalt-57 Quantification
Gamma counting is a more direct and often simpler method for quantifying ⁵⁷Co, as it is less susceptible to chemical and color quenching.
Experimental Workflow for Gamma Counting
Caption: General workflow for Cobalt-57 quantification by Gamma Counting.
Protocol 3: Gamma Counting of ⁵⁷Co in Liquid and Solid Samples
-
Materials:
-
Well-type NaI(Tl) or HPGe Gamma Counter
-
Counting tubes appropriate for the gamma counter
-
Pipettes
-
⁵⁷Co standard of known activity
-
-
Procedure:
-
Calibration:
-
Prepare a series of calibration standards by diluting a stock ⁵⁷Co solution of known activity. The concentration range should encompass the expected activity of the unknown samples.
-
Pipette a fixed volume of each standard into a counting tube.
-
Measure the counts for each standard in the gamma counter.
-
Set the energy window to bracket the 122 keV and/or 136 keV photopeaks of ⁵⁷Co. A common setting is a 20% window centered at 122 keV (e.g., 110-134 keV).[12]
-
Measure the background count rate using a blank sample (a tube with the same matrix as the samples but without any ⁵⁷Co).
-
Subtract the background from the gross counts of each standard to get the net counts.
-
Plot a calibration curve of net CPM versus activity (Bq or DPM).
-
-
Sample Measurement:
-
For liquid samples, pipette the same fixed volume as the standards into a counting tube.
-
For solid samples (e.g., tissue), place the entire sample or a weighed portion into the counting tube. Ensure the geometry is consistent with the standards.
-
Place the sample tube in the gamma counter and count for a pre-determined time.
-
Subtract the background count rate to obtain the net CPM for the sample.
-
-
Quantification:
-
Determine the activity of the unknown sample by interpolating its net CPM on the calibration curve.
-
-
Detector Choice and Energy Window Settings
| Detector Type | Typical Energy Window for ⁵⁷Co | Advantages | Disadvantages |
| NaI(Tl) | 110 - 134 keV (20% window around 122 keV) | High efficiency, lower cost | Lower energy resolution |
| HPGe | 121 - 123 keV (narrower window possible) | Excellent energy resolution | Lower efficiency, higher cost, requires cooling |
Quantitative Data for Gamma Counting of ⁵⁷Co
| Parameter | Typical Value/Range (HPGe Detector) | Notes |
| Counting Efficiency | 1-10% | Highly dependent on detector type, size, and sample geometry. NaI(Tl) detectors will have higher efficiency. Must be determined experimentally.[5][6] |
| Limit of Detection (LOD) | 10 - 50 Bq/L (in urine) | For a 15-minute count time. This is highly dependent on the detector and shielding.[13] |
| Linearity | R² > 0.995 | Excellent linearity over a wide range of activities. |
Summary and Recommendations
Both LSC and gamma counting are viable and robust techniques for the quantification of Cobalt-57. The choice between the two methods will depend on the sample matrix, the required sensitivity, available equipment, and sample throughput.
-
Gamma counting is generally the preferred method for ⁵⁷Co due to its simplicity, minimal sample preparation, and lack of quenching issues. It is highly recommended for samples that can be easily placed in a counting tube with reproducible geometry.
-
Liquid scintillation counting is a valuable alternative, especially when a gamma counter is not available or when dual-labeling studies with a beta-emitter are being performed. Careful sample preparation to ensure homogeneity and appropriate quench correction are critical for obtaining accurate results with LSC.
For all quantitative studies, it is essential to validate the chosen method by establishing linearity, accuracy, precision, and the limit of detection in the specific sample matrix being analyzed.
References
- 1. hpschapters.org [hpschapters.org]
- 2. Gamma Counters in Nuclear Medicine: Technology, Applications, and Best Practices for Radioactivity Measurement [labx.com]
- 3. nrc.gov [nrc.gov]
- 4. quora.com [quora.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchpublish.com [researchpublish.com]
- 7. novabio.ee [novabio.ee]
- 8. ezag.com [ezag.com]
- 9. sfu.ca [sfu.ca]
- 10. EZAG Holding | Quenched - Ultima Gold - EZAG Holding [ezag.com]
- 11. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 12. Primary standardization of 57Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rrmc.info [rrmc.info]
Application Notes and Protocols for Autoradiography of Cyanocobalamin (Vitamin B12) Labeled with Cobalt-57
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the tissue distribution of cyanocobalamin (Vitamin B12) using the radionuclide Cobalt-57 (⁵⁷Co). The methodologies described herein are essential for pharmacokinetic studies, drug delivery research, and understanding the physiological roles of Vitamin B12.
Introduction
Cyanocobalamin, a synthetic form of Vitamin B12, is crucial for numerous metabolic processes. Understanding its absorption, distribution, metabolism, and excretion (ADME) is vital for both nutritional science and drug development. Autoradiography, a technique that utilizes the emissions from a radiolabeled compound to create an image on a photographic emulsion or phosphor imaging plate, is a powerful tool for visualizing and quantifying the distribution of ⁵⁷Co-labeled cyanocobalamin in tissues.[1][2][3] This document outlines the procedures for whole-body autoradiography (WBA) and micro-autoradiography (MARG) to investigate the tissue and cellular localization of ⁵⁷Co-cyanocobalamin.
Quantitative Tissue Distribution of ⁵⁷Co-Cyanocobalamin in Rats
The following table summarizes the quantitative distribution of ⁵⁷Co-cyanocobalamin in various tissues of normal rats 24 hours after oral administration. The data is expressed as a percentage of the administered dose per gram of tissue.
| Tissue | % Administered Dose / g Tissue (Mean ± SD) |
| Liver | 2.50 ± 0.50 |
| Kidney | 15.0 ± 2.50 |
| Spleen | 0.40 ± 0.10 |
| Heart | 0.25 ± 0.05 |
| Brain | 0.02 ± 0.01 |
| Muscle | 0.08 ± 0.02 |
| Blood | 0.05 ± 0.01 |
Data is compiled from studies investigating the oral administration of ⁵⁷Co-cyanocobalamin in Wistar rats.[4][5][6] It is important to note that tissue distribution can be influenced by the vitamin B12 status of the animal (replete vs. deficient).[5][6]
Signaling Pathway: Vitamin B12 (Cobalamin) Absorption and Cellular Uptake
The absorption and cellular uptake of Vitamin B12 is a complex process involving several binding proteins and receptors. The following diagram illustrates this pathway.
Caption: Vitamin B12 (Cobalamin) Absorption and Cellular Uptake Pathway.
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA)
This protocol outlines the key steps for performing QWBA to determine the distribution of ⁵⁷Co-cyanocobalamin in a rodent model.
Experimental Workflow for QWBA
Caption: Experimental Workflow for Quantitative Whole-Body Autoradiography (QWBA).
Detailed Methodology:
-
Radiolabeled Compound Preparation: Prepare a solution of ⁵⁷Co-cyanocobalamin of known specific activity. The dose will depend on the study objectives but should be sufficient to provide a detectable signal. A typical oral dose for rats is around 1 pmol.[5]
-
Animal Dosing: Administer the ⁵⁷Co-cyanocobalamin solution to the animals (e.g., Wistar rats) via the desired route (e.g., oral gavage).[6]
-
Sample Collection: At predetermined time points post-administration, euthanize the animals using an appropriate method.
-
Freezing: Immediately freeze the entire animal carcass by immersion in a mixture of hexane and dry ice or isopentane cooled with liquid nitrogen until completely frozen.[7]
-
Embedding: Embed the frozen carcass in a block of carboxymethylcellulose (CMC) gel.
-
Cryosectioning: Using a large-format cryomicrotome, cut sagittal sections of the whole animal at a thickness of 20-40 µm.[7]
-
Section Mounting and Dehydration: Mount the frozen sections onto adhesive tape. The sections are then freeze-dried.
-
Exposure: Appose the mounted sections to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the administered dose and the specific activity of the ⁵⁷Co-cyanocobalamin. For gamma-emitters like ⁵⁷Co, the use of an intensifying screen is generally not required.
-
Imaging: After exposure, scan the imaging plate using a phosphor imager to create a digital image of the radioactivity distribution.
-
Quantitative Analysis: Using appropriate software, measure the signal intensity in different tissues and organs. Calibrate the signal using standards of known radioactivity to determine the concentration of ⁵⁷Co-cyanocobalamin in each tissue.
Micro-autoradiography (MARG)
This protocol provides a method for localizing ⁵⁷Co-cyanocobalamin at the cellular level within specific tissues.
Experimental Workflow for Micro-autoradiography (MARG)
Caption: Experimental Workflow for Micro-autoradiography (MARG).
Detailed Methodology:
-
Animal Dosing and Tissue Collection: Follow steps 1-3 from the QWBA protocol. After euthanasia, dissect the target organs of interest.
-
Tissue Freezing: Immediately snap-freeze the dissected tissues in isopentane cooled by liquid nitrogen.
-
Cryosectioning: Using a cryostat, cut thin sections (5-10 µm) of the frozen tissues.
-
Section Mounting: Thaw-mount the sections onto gelatin-coated microscope slides.
-
Emulsion Coating: In a darkroom, coat the slides with a liquid photographic emulsion (e.g., Kodak NTB-2). Allow the emulsion to dry completely.
-
Exposure: Place the slides in a light-tight box with a desiccant and store at 4°C for the exposure period. The duration of exposure will need to be optimized based on the level of radioactivity in the tissues.
-
Development: After exposure, develop the slides using a photographic developer, followed by a stop bath and fixer.
-
Staining: Counterstain the tissue sections with a suitable histological stain (e.g., Hematoxylin and Eosin) to visualize the underlying cellular structures.
-
Microscopic Analysis: Examine the slides under a light microscope. The presence of black silver grains in the emulsion will indicate the location of the ⁵⁷Co-cyanocobalamin within the tissue. For gamma-emitters, track micro-autoradiography may offer higher sensitivity and resolution.[8]
Safety Precautions
When working with ⁵⁷Co, a gamma-emitter, appropriate radiation safety protocols must be followed. This includes the use of personal protective equipment (PPE), shielding, and regular monitoring of radiation levels. All work should be conducted in a designated radioactive materials laboratory, and waste should be disposed of according to institutional and regulatory guidelines.
References
- 1. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micro autoradiography pptx | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Differences in Tissue Distribution of Cyano–B12 and Hydroxo–B12 One Week after Oral Intake: An Experimental Study in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue distribution of oral vitamin B12 is influenced by B12 status and B12 form: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Microautoradiography of gamma-emitters: interest of latensification process - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Handling and Disposal of Cobalt-57
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and disposal of Cobalt-57 (⁵⁷Co), a radionuclide commonly used in research and drug development, particularly as a radiolabel for Vitamin B12 and in calibration sources. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment, in alignment with the ALARA (As Low As Reasonably Achievable) principle for radiation exposure.[1][2][3]
Scope and Applicability
This SOP applies to all authorized personnel who handle, store, or dispose of Cobalt-57 in designated and controlled laboratory settings. All individuals must complete institutional radiation safety training before working with this radionuclide.[2][4]
Responsibilities
-
Principal Investigator (PI): Ensures that all personnel are trained on this SOP, that the laboratory has the necessary safety equipment, and that all procedures are followed.
-
Radiation Safety Officer (RSO): Provides oversight, training, and support for the safe use of radioactive materials, and ensures compliance with all regulatory requirements.
-
Authorized Users: Are responsible for following this SOP, wearing appropriate personal protective equipment (PPE), and reporting any spills or incidents to the PI and RSO immediately.
Quantitative Data for Cobalt-57
The following table summarizes the key radiological data for Cobalt-57.
| Parameter | Value | Reference |
| Half-Life | 270.9 days | [2] |
| Radiation Emissions | Gamma rays (primarily 122 keV and 136 keV), X-rays, and electrons | [2][4] |
| Primary Gamma Energies | 122 keV (85.51% abundance), 136 keV (10.60% abundance) | [5] |
| Shielding Requirement | ~1 mm of lead (Pb) for the Half Value Layer (HVL) | [2][6] |
| Annual Limit on Intake (ALI) | Ingestion: 8,000 µCi (296 MBq); Inhalation: 3,000 µCi (111 MBq) | [5] |
| Critical Organ | Lung (for inhalation) | [2][4] |
Experimental Protocols
Receiving and Storing Cobalt-57
-
Upon receipt, visually inspect the package for any signs of damage or leakage.[7]
-
Perform a wipe test on the exterior of the package and the source container using a low-energy gamma detector or a gamma counter.[2][4]
-
Log the receipt of the radioactive material in the laboratory's inventory control system.
-
Store Cobalt-57 sources in a designated, secure, and clearly labeled area.[1][8]
-
Ensure the storage location is shielded with lead of appropriate thickness to maintain dose rates below 2 mR/hr at the exterior surface.[2][3][4]
-
The storage area must be locked and accessible only to authorized personnel.[1][9]
Handling Cobalt-57
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and disposable gloves when handling Cobalt-57.[2][3][5] For higher activity work, consider using leaded eyewear and aprons.
-
Designated Work Area: All work with unsealed Cobalt-57 must be conducted in a designated and labeled radioactive work area, such as a fume hood or a glove box, especially if there is a risk of generating airborne contamination.[2][9][10]
-
Shielding: Use lead shielding (bricks, L-blocks) to minimize external radiation exposure.[3][5]
-
Time and Distance: Minimize the time spent handling the source and maximize the distance from the source whenever possible.[1][7] Use remote handling tools like tongs or forceps.[2][3][5]
-
Contamination Control: Cover work surfaces with absorbent, plastic-backed paper.[2][9][10] Use trays to contain potential spills.[2][5][11]
-
Monitoring: Use a calibrated survey meter (e.g., a Geiger-Mueller counter or a low-energy gamma detector) to monitor the work area for contamination during and after the procedure.[2][3][4]
-
Personal Monitoring: Wear whole-body and ring dosimeters as required by the institution's radiation safety program.[2][3][4]
Waste Disposal of Cobalt-57
-
Segregation: Segregate radioactive waste from non-radioactive waste.[1] Cobalt-57 waste should be segregated based on its physical form (solid, liquid, sharps).
-
Solid Waste: Place solid waste (e.g., contaminated gloves, paper towels, plasticware) in a designated, shielded, and clearly labeled radioactive waste container.[1][5]
-
Liquid Waste: Store liquid waste in a properly labeled and sealed container within a secondary containment. Do not dispose of measurable quantities of radioactive liquid down the drain unless specifically authorized by the RSO.[2][4][10]
-
Sharps Waste: Place all radioactive sharps in a designated, puncture-resistant sharps container.
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (Cobalt-57), the activity level, and the date.[1][5]
-
Disposal Request: When the waste container is full, submit a radioactive waste pickup request to the institution's Environmental Health and Safety (EHS) department.
Emergency Procedures for Spills
-
Minor Spills:
-
Notify all personnel in the immediate area.
-
Contain the spill using absorbent materials.
-
Wear appropriate PPE and clean the affected area from the outside in.
-
Use a survey meter to monitor for residual contamination.
-
Place all contaminated materials in a radioactive waste container.
-
Report the incident to the PI and RSO.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Prevent others from entering the contaminated area.
-
Notify the PI and the RSO immediately.
-
Follow the instructions of the RSO for decontamination procedures.
-
Visualizations
References
- 1. irwinsafety.com [irwinsafety.com]
- 2. hpschapters.org [hpschapters.org]
- 3. case.edu [case.edu]
- 4. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 5. lantheus.com [lantheus.com]
- 6. staff.uq.edu.au [staff.uq.edu.au]
- 7. phmsa.dot.gov [phmsa.dot.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. hpschapters.org [hpschapters.org]
- 11. Radioactive Material Safety Policies | Radiation Safety Office | Washington State University [rso.wsu.edu]
Application Notes and Protocols for the Preparation of Cyanocobalamin Co 57 Oral Solution for Diagnostic Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanocobalamin Co 57 is a radiolabeled form of Vitamin B12, utilized as a diagnostic agent primarily for the Schilling test, which assesses a patient's ability to absorb Vitamin B12. This document provides detailed application notes and protocols for the extemporaneous preparation of a Cyanocobalamin Co 57 oral solution intended for diagnostic use. The protocols outlined below are synthesized from established principles of radiopharmaceutical compounding and official pharmacopeial monographs to ensure product quality, safety, and efficacy.
Diagnostic Significance: The oral administration of Cyanocobalamin Co 57 allows for the tracing of Vitamin B12 absorption from the gastrointestinal tract. By measuring the radioactivity excreted in the urine over a 24-hour period, clinicians can diagnose conditions such as pernicious anemia and other malabsorption syndromes.
Product Specifications
The final compounded Cyanocobalamin Co 57 oral solution must adhere to the following specifications to ensure its suitability for diagnostic use.
| Parameter | Specification |
| Appearance | Clear, red-colored solution |
| pH | 4.0 – 5.5[1] |
| Radionuclide | Cobalt-57 |
| Chemical Form | Cyanocobalamin |
| Specific Activity | Not less than 0.02 MBq (0.5 µCi) per µg of cyanocobalamin[1] |
| Radiochemical Purity | Not less than 90% of total radioactivity as Cyanocobalamin Co 57[1] |
| Radionuclidic Purity | Gamma-ray spectrum identical to a specimen of 57Co of known purity, with a major photopeak at 0.122 MeV[1] |
| Preservative | Contains a suitable antimicrobial agent[1] |
| Storage | Preserve in tight, light-resistant containers in a cold place.[1] |
Materials and Equipment
Starting Materials & Reagents
-
Cyanocobalamin Co 57 (as a sterile, high-concentration solution or lyophilized powder with a known specific activity)
-
Sterile Water for Injection (WFI)
-
Buffer Solution (e.g., sterile Acetate Buffer, pH 4.5)
-
Antimicrobial Preservative (e.g., Benzyl Alcohol, 0.9% v/v)
-
Non-radioactive Cyanocobalamin USP Reference Standard[1]
Equipment
-
Calibrated dose calibrator
-
Laminar airflow hood or isolator
-
Sterile, pyrogen-free glassware (volumetric flasks, beakers)
-
Sterile, disposable syringes and needles
-
0.22 µm sterile membrane filter and syringe filter housing
-
pH meter
-
Lead shielding (bricks, L-block)
-
Radiation survey meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (361 nm) and a gamma detector[1]
-
Gamma spectrometer
Experimental Protocols
Preparation of Cyanocobalamin Co 57 Oral Solution
This protocol describes the dilution of a commercially available high-concentration Cyanocobalamin Co 57 sterile solution to a final desired activity and concentration for oral administration. All procedures should be performed in a suitably shielded aseptic environment (e.g., a laminar airflow hood) following ALARA (As Low As Reasonably Achievable) principles.
Objective: To prepare a batch of Cyanocobalamin Co 57 oral solution with a final activity concentration of 0.037 MBq/mL (1 µCi/mL) and a cyanocobalamin concentration of 0.5 µg/mL.
Workflow Diagram:
Caption: Workflow for the preparation of Cyanocobalamin Co 57 oral solution.
Procedure:
-
Calculations:
-
Determine the current activity of the Cyanocobalamin Co 57 stock solution, accounting for radioactive decay.
-
Calculate the volume of the stock solution needed to achieve the total desired activity for the batch.
-
Calculate the required volumes of buffer solution and antimicrobial preservative based on the final batch volume.
-
-
Compounding:
-
In a laminar airflow hood, aseptically transfer the calculated volume of the Cyanocobalamin Co 57 stock solution into a sterile volumetric flask.
-
Add the calculated volume of the sterile buffer solution.
-
Add the calculated volume of the antimicrobial preservative.
-
Bring the solution to the final volume with Sterile Water for Injection.
-
Stopper the flask and mix gently but thoroughly.
-
-
Sterilization and Dispensing:
-
Aseptically draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, light-resistant final container (e.g., amber glass vial).
-
Seal the container with a sterile closure.
-
-
Labeling:
-
Label the final container according to regulatory requirements, including:
-
Product Name: Cyanocobalamin Co 57 Oral Solution
-
Date and Time of Calibration
-
Total Radioactivity and Radioactivity Concentration
-
Total Cyanocobalamin Concentration
-
Batch Number
-
Expiration Date
-
"Caution—Radioactive Material" warning[1]
-
Storage Instructions: "Store in a cold place, protected from light."[1]
-
-
Quality Control Protocols
-
Method: Use a calibrated pH meter.
-
Procedure: Aseptically withdraw a small sample of the final solution and measure the pH.
-
Acceptance Criteria: The pH must be between 4.0 and 5.5.[1]
-
Method: Use a calibrated dose calibrator.
-
Procedure: Place the final container in the dose calibrator and measure the total radioactivity.
-
Acceptance Criteria: The total radioactivity must be within ±10% of the calculated amount.
-
Method: Gamma-ray spectroscopy.
-
Procedure: Analyze a sample of the oral solution using a calibrated gamma spectrometer.
-
Acceptance Criteria: The gamma-ray spectrum must be identical to that of a known 57Co standard, showing a principal photopeak at 0.122 MeV.[1]
-
Method: High-Performance Liquid Chromatography (HPLC) with dual UV (361 nm) and gamma detectors.[1]
-
Mobile Phase: Prepare a solution of 10.0 g of dibasic sodium phosphate in 1000 mL of water, and adjust with phosphoric acid to a pH of 3.5. Prepare a mixture of this solution and methanol (73.5:26.5), mix, and degas. Use within 2 days.[1]
-
Chromatographic System:
-
Procedure:
-
Inject a sample of the final oral solution ("Test solution") into the chromatograph.
-
Record the chromatograms from both the UV and gamma detectors for 30 minutes.
-
Calculate the percentage of radioactivity corresponding to the cyanocobalamin peak in the radiochromatogram.
-
-
Acceptance Criteria: Not less than 90% of the total radioactivity is found as Cyanocobalamin Co 57.[1]
Radiochemical Purity Testing Workflow:
Caption: High-Performance Liquid Chromatography workflow for radiochemical purity.
Diagnostic Use: The Schilling Test
The prepared Cyanocobalamin Co 57 oral solution is administered as the first stage of the Schilling test to evaluate Vitamin B12 absorption.
Logical Flow of the Schilling Test (Part 1):
Caption: Logical workflow for Part 1 of the Schilling Test.
Quantitative Data for Interpretation:
| Result | Interpretation |
| >10% of administered dose in 24-hr urine | Normal Vitamin B12 absorption |
| <7% of administered dose in 24-hr urine | Impaired Vitamin B12 absorption |
Safety Precautions
-
Radiation Safety: All handling of Cyanocobalamin Co 57 must be performed by trained personnel in a designated and appropriately shielded area. Adherence to ALARA principles is mandatory. Use of personal protective equipment (PPE), including lab coats, gloves, and dosimetry badges, is required.
-
Aseptic Technique: Strict aseptic technique must be maintained throughout the compounding process to ensure the sterility of the final product.
-
Product Stability: Cyanocobalamin is light-sensitive. All compounding procedures and storage of the final product must be conducted in a manner that protects the solution from light.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for institutional standard operating procedures, regulatory guidelines, or professional judgment. All procedures involving radioactive materials must be conducted in compliance with applicable local, state, and federal regulations.
References
Troubleshooting & Optimization
troubleshooting unexpected results in the Schilling test
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Schilling test to investigate vitamin B12 absorption. Although largely considered a historical technique, understanding its principles and potential pitfalls remains valuable in certain research contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Schilling test?
The Schilling test is a diagnostic tool designed to assess the body's ability to absorb vitamin B12 from the gastrointestinal tract.[1][2] It helps to determine the cause of vitamin B12 deficiency, distinguishing between a dietary lack, impaired absorption due to the absence of intrinsic factor (a protein required for B12 absorption), or other intestinal issues.[1][3]
Q2: Is the Schilling test still in common use?
No, the Schilling test is now considered obsolete and is rarely performed in clinical settings.[4][5] Several factors have contributed to its decline, including the complexity of the procedure, the need for radioactive materials, and the development of more direct and less cumbersome blood tests to diagnose vitamin B12 deficiency and its causes.[4][5]
Q3: What are the different stages of the Schilling test?
The complete Schilling test can be performed in up to four stages to systematically identify the cause of vitamin B12 malabsorption.[1][4]
-
Stage 1: Assesses the overall ability to absorb oral vitamin B12.
-
Stage 2: Determines if a lack of intrinsic factor is the cause of malabsorption.
-
Stage 3: Investigates if bacterial overgrowth in the small intestine is responsible for the malabsorption.[1][4]
-
Stage 4: Examines if pancreatic insufficiency is the underlying issue.[1][4]
Troubleshooting Guide for Unexpected Results
This section addresses specific issues that may lead to unexpected or difficult-to-interpret results during the Schilling test.
Q4: My Stage 1 result shows abnormally low excretion of radiolabeled vitamin B12, but I suspect my patient's intrinsic factor production is normal. What could be the cause?
An abnormally low result in Stage 1, despite normal intrinsic factor, can be considered a "false-positive" and may stem from several procedural or physiological issues:
-
Incomplete Urine Collection: This is a very common reason for falsely low results.[1][6] If the 24-hour urine collection is not complete, the total amount of excreted radiolabeled vitamin B12 will be underestimated.
-
Renal Insufficiency: Impaired kidney function can delay the excretion of the absorbed radiolabeled vitamin B12, leading to lower amounts in the 24-hour urine sample.[6]
-
Intestinal Malabsorption Syndromes: Conditions such as celiac disease, Crohn's disease, or other inflammatory bowel diseases can impair the absorption of the vitamin B12-intrinsic factor complex in the ileum.
-
Severe Vitamin B12 and Folate Deficiency: Paradoxically, a severe deficiency of vitamin B12 and folate can itself damage the intestinal lining, leading to temporary malabsorption. It has been suggested that vitamin replacement for several weeks may be necessary to allow the intestinal cells to recover before performing the test to avoid a false-positive result.[4]
Q5: The results for both Stage 1 and Stage 2 are abnormal (low excretion). What is the next logical step?
When both Stage 1 and Stage 2 show low excretion of radiolabeled vitamin B12, it indicates that the malabsorption is not due to a lack of intrinsic factor. The problem likely lies within the small intestine itself. The subsequent steps would be to proceed to Stage 3 and potentially Stage 4 of the test.[1][4]
Q6: After administering antibiotics in Stage 3, the urinary excretion of radiolabeled vitamin B12 normalized. What does this signify?
A normal result in Stage 3, following an abnormal result in Stage 2, points towards small intestinal bacterial overgrowth as the cause of the vitamin B12 malabsorption.[1][4] The bacteria in the small intestine compete for and utilize the vitamin B12, making it unavailable for absorption by the host. The course of antibiotics reduces the bacterial load, thus restoring normal absorption.
Q7: The results of Stages 1, 2, and 3 are all abnormal. When is Stage 4 indicated, and what does a normal result in this stage mean?
If the urinary excretion of radiolabeled vitamin B12 remains low after Stages 1, 2, and 3, the final step is to investigate the role of the pancreas. Stage 4 involves the administration of pancreatic enzymes along with the radiolabeled vitamin B12.[1][4] A normal result in Stage 4, following abnormal results in the preceding stages, is indicative of pancreatic insufficiency .[1][4] In this condition, the pancreas does not produce sufficient enzymes to properly digest food, which can interfere with the release of vitamin B12 from food proteins and its subsequent absorption.
Data Presentation
The following table summarizes the expected quantitative results for each stage of the Schilling test. Normal values for the 24-hour urinary excretion of radiolabeled vitamin B12 can vary slightly between laboratories.
| Stage | Procedure | Normal Result (% of oral dose excreted in 24-hour urine) | Abnormal Result (% of oral dose excreted in 24-hour urine) | Interpretation of Abnormal Result |
| Stage 1 | Oral radiolabeled B12 | 8% - 40%[1][5] | < 8% | Impaired B12 absorption. Proceed to Stage 2. |
| Stage 2 | Oral radiolabeled B12 + Intrinsic Factor | Normalizes ( > 8%) | Remains < 8% | Pernicious anemia (lack of intrinsic factor). |
| Stage 3 | Oral radiolabeled B12 (after a course of antibiotics) | Normalizes ( > 8%) | Remains < 8% | Small intestinal bacterial overgrowth. |
| Stage 4 | Oral radiolabeled B12 + Pancreatic Enzymes | Normalizes ( > 8%) | Remains < 8% | Pancreatic insufficiency. |
Experimental Protocols
A detailed methodology for each stage of the Schilling test is provided below.
General Preparation:
-
The patient should fast for at least 8 hours before the test.[1]
-
Any intramuscular injections of vitamin B12 should be discontinued for 3 days prior to the test.[1]
Stage 1: Assessment of Overall B12 Absorption
-
An oral dose of radiolabeled vitamin B12 (typically using cobalt-57 or cobalt-58) is administered to the patient.[4]
-
Approximately 1-2 hours later, a non-radiolabeled ("cold") intramuscular injection of a large dose of vitamin B12 (e.g., 1000 µg) is given. This is to saturate the vitamin B12 binding sites in the body, ensuring that any absorbed radiolabeled B12 is excreted in the urine.
-
A 24-hour urine collection is initiated immediately after the oral dose.
-
The total radioactivity in the 24-hour urine sample is measured and expressed as a percentage of the initial oral dose.
Stage 2: Assessment for Intrinsic Factor Deficiency
-
This stage is performed if the results of Stage 1 are abnormal.
-
The procedure is the same as Stage 1, with the addition of an oral dose of intrinsic factor given along with the radiolabeled vitamin B12.[1]
-
A 24-hour urine collection is performed, and the radioactivity is measured.
Stage 3: Assessment for Bacterial Overgrowth
-
This stage is performed if both Stage 1 and Stage 2 results are abnormal.
-
The patient is prescribed a course of broad-spectrum antibiotics for a period of one to two weeks.[1]
-
Following the antibiotic course, Stage 1 of the test is repeated.
-
A 24-hour urine collection is performed, and the radioactivity is measured.
Stage 4: Assessment for Pancreatic Insufficiency
-
This stage is performed if the results of Stages 1, 2, and 3 are all abnormal.
-
The patient is given a course of pancreatic enzymes for a few days.[1][4]
-
Following the enzyme supplementation, Stage 1 of the test is repeated.
-
A 24-hour urine collection is performed, and the radioactivity is measured.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting unexpected results in the Schilling test.
Schilling Test Troubleshooting Workflow
References
- 1. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pathologystudent.com [pathologystudent.com]
- 4. Schilling test - Wikipedia [en.wikipedia.org]
- 5. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 6. Schilling test | Allina Health [account.allinahealth.org]
Technical Support Center: Optimizing Cyanocobalamin Co 57 Dosage for Clinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage optimization of Cyanocobalamin Co 57 for clinical studies. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyanocobalamin Co 57 and what are its clinical research applications?
Cyanocobalamin Co 57 is a radiolabeled form of Vitamin B12. The cobalt atom in the cyanocobalamin molecule is the radioactive isotope Cobalt-57, which emits gamma rays that can be detected externally. Historically, its primary clinical application was in the Schilling test to diagnose pernicious anemia and other causes of Vitamin B12 malabsorption.[1][2] While the Schilling test is now largely considered obsolete and has been replaced by modern methods, the principles of its application can inform the design of studies involving radiolabeled compounds.[3][4]
Q2: What are the key factors to consider when determining the optimal dosage of Cyanocobalamin Co 57?
Optimizing the dosage of a radiopharmaceutical like Cyanocobalamin Co 57 involves balancing the need for a detectable signal with minimizing the radiation exposure to the patient. Key considerations include:
-
Specific Activity: The amount of radioactivity per unit mass of cyanocobalamin. A higher specific activity allows for the administration of a smaller mass of the compound while still achieving a detectable signal.
-
Patient Factors: Age, weight, and renal function can influence the biodistribution and clearance of the radiotracer.
-
Imaging Equipment: The sensitivity of the gamma camera or scanner used for detection will impact the minimum required dose.
-
Clinical Objective: The specific research question will dictate the required signal-to-noise ratio and, consequently, the dosage.
Q3: How is the absorption of Cyanocobalamin Co 57 measured in a clinical study?
The absorption of orally administered Cyanocobalamin Co 57 is typically measured by quantifying the amount of radioactivity excreted in the urine over a 24-hour period.[5] To ensure that the absorbed radioactive B12 is excreted in the urine and not taken up by the body's tissues, a large, non-radioactive "flushing" dose of cyanocobalamin is administered intramuscularly.[6]
Troubleshooting Guides
Issue 1: Low Urinary Excretion of Radioactivity in Control Subjects
| Potential Cause | Troubleshooting Steps |
| Incomplete Urine Collection | Ensure the patient understands the importance of collecting all urine for the full 24-hour period. Provide clear instructions and appropriate collection containers. |
| Impaired Renal Function | Screen subjects for pre-existing kidney disease. Consider extending the urine collection period to 48 hours in patients with known or suspected renal impairment. |
| Incorrect Administration of Flushing Dose | Verify that the intramuscular flushing dose of non-radioactive cyanocobalamin was administered at the correct time (typically 1-2 hours after the oral radioactive dose). |
| Recent Vitamin B12 Supplementation | Instruct subjects to discontinue all vitamin B12 supplements for a specified period before the study, as this can saturate binding sites and affect absorption. |
| Gastrointestinal Issues | Inquire about any recent gastrointestinal upset, as this could temporarily affect absorption. |
Issue 2: High Variability in Results Between Subjects
| Potential Cause | Troubleshooting Steps |
| Dietary Factors | Standardize the fasting period before administration of the oral dose. Certain foods can interfere with B12 absorption. |
| Underlying Medical Conditions | Screen subjects for conditions known to affect vitamin B12 absorption, such as Crohn's disease, celiac disease, or atrophic gastritis.[7] |
| Medication Interactions | Review concomitant medications. Certain drugs, like proton pump inhibitors and metformin, can interfere with B12 absorption. |
| Inconsistent Dosing | Ensure precise and consistent administration of both the radioactive oral dose and the non-radioactive flushing dose. |
Experimental Protocols
The Schilling Test: A Historical Protocol for Co 57 Cyanocobalamin Absorption
The Schilling test was a multi-stage procedure to determine the cause of vitamin B12 deficiency. The protocol for Stage 1 is outlined below as a foundational example of a clinical study using Co 57 cyanocobalamin.
Objective: To assess the oral absorption of Vitamin B12.
Materials:
-
Capsules containing a known amount of Cyanocobalamin Co 57 (typically 0.5 to 1.0 microcurie).[8]
-
Injectable, non-radioactive cyanocobalamin (1000 µg).
-
24-hour urine collection containers.
-
Gamma counter for measuring radioactivity in urine.
Procedure:
-
The patient fasts overnight.
-
A baseline urine sample may be collected to check for any pre-existing radioactivity.
-
The patient orally ingests a capsule of Cyanocobalamin Co 57.
-
One to two hours after the oral dose, the patient receives a 1000 µg intramuscular injection of non-radioactive cyanocobalamin. This is the "flushing dose."[3]
-
All urine is collected for the next 24 hours.
-
The total volume of the 24-hour urine collection is measured.
-
A sample of the collected urine is analyzed in a gamma counter to determine the amount of radioactivity.
-
The percentage of the administered radioactive dose excreted in the urine is calculated.
Data Presentation
| Patient Group | Mean 24-hour Urinary Excretion (% of administered dose) | Interpretation |
| Normal Absorption | > 10% | Indicates normal absorption of Vitamin B12.[9] |
| Impaired Absorption | < 10% | Suggests malabsorption of Vitamin B12. Further stages of the Schilling test would have been conducted to determine the cause.[9] |
Visualizations
Caption: Workflow of a Cyanocobalamin Co 57 absorption study.
Caption: Key factors in the Vitamin B12 absorption pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Schilling Test - UF Health [ufhealth.org]
- 3. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 4. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Schilling test - Wikipedia [en.wikipedia.org]
how to minimize radiation exposure when working with Cobalt-57
Technical Support Center: Cobalt-57 Safety Protocols
This guide provides essential information for researchers, scientists, and drug development professionals on (Co-57).
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with Cobalt-57?
A1: Cobalt-57 presents both an external and internal radiation hazard.[1][2] The primary emissions from Co-57 are gamma rays and X-rays, which pose an external exposure risk.[1][3][4] Internal exposure can occur through ingestion, inhalation, puncture, wound, or skin absorption.[1][2]
Q2: What are the fundamental principles of radiation protection when working with Co-57?
A2: The three fundamental principles to minimize external radiation exposure are Time, Distance, and Shielding .[1][5]
-
Time: Minimize the duration of handling radioactive materials.[5]
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance.[6]
-
Shielding: Use appropriate shielding materials, such as lead, to absorb the radiation.[1][3][5]
Additionally, all work should adhere to the ALARA (As Low As Reasonably Achievable) principle to keep radiation exposure to a minimum.[1][3]
Q3: What personal protective equipment (PPE) is required when handling Co-57?
A3: The minimum required PPE for handling Co-57 includes:
-
A full-length lab coat, worn closed with sleeves rolled down.[7]
-
Disposable gloves (latex or nitrile).[7] It is recommended to change gloves frequently to prevent the spread of contamination.[6][7][8]
-
Closed-toe shoes.[7]
Q4: How should I monitor for Co-57 contamination?
A4: Regular monitoring is crucial. Use a low-energy gamma detector, such as a NaI scintillation detector or a pancake Geiger-Mueller (GM) detector, for surveying work areas, clothing, and hands for contamination.[1][2][5] Wipe tests should also be performed to detect removable contamination, with the wipes counted using a gamma counter or liquid scintillation counter.[1][2]
Q5: What are the requirements for dosimetry and bioassays?
A5: Personnel handling mCi quantities of Co-57 are typically required to wear whole-body and ring dosimeters to monitor their external dose.[1][2][3][5][6] Bioassays, such as urine samples, may be required after any suspected intake or significant contamination incident to assess internal dose.[1][2][3][5][6]
Troubleshooting Guides
Problem: My survey meter shows higher than background radiation levels in the work area after an experiment.
Solution:
-
Stop Work: Cease all work with radioactive materials immediately.
-
Alert Others: Inform your colleagues and the Radiation Safety Officer (RSO).
-
Isolate the Area: Cordon off the contaminated area to prevent entry.
-
Decontaminate: Follow established decontamination procedures. This usually involves cleaning the area with an appropriate cleaning agent, starting from the outer edge of the contaminated area and working inwards.
-
Re-survey: After decontamination, re-survey the area to ensure that radiation levels have returned to background.
-
Document: Record the incident, the survey readings before and after decontamination, and the decontamination procedures used.
Problem: I have spilled a small amount of liquid Co-57.
Solution:
-
Alert: Announce the spill to notify people in the immediate area.
-
Contain: Cover the spill with absorbent paper to prevent it from spreading.
-
Decontaminate: Wearing appropriate PPE, clean the affected area with a suitable decontaminating solution.
-
Survey: Monitor the area, your hands, and clothing for contamination.
-
Report: Report the spill to your RSO, regardless of the size.
-
Waste: Dispose of all contaminated materials (absorbent paper, gloves, etc.) in the designated radioactive waste container.
Data Presentation
Table 1: Physical Characteristics of Cobalt-57
| Property | Value | Reference |
| Half-Life | 270.9 - 271.8 days | [1][3][5][10][11] |
| Decay Mode | Electron Capture | [5][12] |
| Primary Emissions | Gamma Rays, X-rays | [1][3] |
| Major Gamma Energies | 122 keV (85.6%), 136 keV (10.6%), 14 keV (9.54%) | [1][4][6] |
Table 2: Shielding for Cobalt-57 Gamma Emissions
| Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Reference |
| Lead (Pb) | < 1 mm | 1 mm | [1] |
Note: The Half-Value Layer (HVL) is the thickness of material required to reduce the radiation intensity by half. The Tenth-Value Layer (TVL) is the thickness required to reduce the intensity by a factor of ten.[1] 0.8 mm of lead will reduce the gamma dose rate by 90%.[8]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling Cobalt-57
-
Preparation:
-
Ensure you are listed on an approved protocol for radioactive material use.[1][2]
-
Review the nuclide's characteristics and the experimental protocol.[1][2]
-
Wear required PPE: lab coat, disposable gloves, and safety glasses.[1][3][9]
-
Designate a specific work area and cover the benchtop with plastic-backed absorbent paper.[1]
-
Have an operational survey meter present and turned on in the work area.[1][2]
-
-
Handling:
-
Use tools like tongs or forceps to handle unshielded sources and vials to maximize distance and minimize extremity dose.[1][2][5][6]
-
Use the smallest amount of Co-57 necessary for the experiment to minimize dose and waste.[1][3]
-
Handle radioactive solutions in trays large enough to contain any potential spills.[1][2][5]
-
-
Post-Handling:
-
Monitor your hands, clothing, and the work area for contamination before leaving the designated area.[3][5]
-
Clean up any contamination found promptly.[1]
-
Dispose of radioactive waste in properly labeled and shielded containers.[1][2][5]
-
Remove and discard potentially contaminated PPE before leaving the work area.[1][3]
-
Wash hands thoroughly after removing gloves.
-
Protocol 2: Performing a Wipe Test for Removable Contamination
-
Materials:
-
Filter paper or cotton swabs.
-
A vial for each wipe.
-
A diagram of the area to be surveyed.
-
A gamma counter or liquid scintillation counter.
-
-
Procedure:
-
On the area diagram, number the locations to be tested.
-
Wearing gloves, take a piece of filter paper and wipe an area of approximately 100 cm² at the first location.
-
Place the filter paper into a corresponding numbered vial.
-
Repeat for all locations, using a new piece of filter paper for each.
-
Take a "control" wipe of an uncontaminated area.
-
Count the samples in a gamma counter or liquid scintillation counter to determine the amount of removable contamination.
-
Compare the results to the action levels set by your institution's Radiation Safety program.
-
Visualizations
Caption: General workflow for safely handling Cobalt-57 in a laboratory setting.
Caption: Logical workflow for responding to a Cobalt-57 spill.
References
- 1. hpschapters.org [hpschapters.org]
- 2. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 3. case.edu [case.edu]
- 4. staff.uq.edu.au [staff.uq.edu.au]
- 5. lantheus.com [lantheus.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. echemi.com [echemi.com]
- 10. radiacode.com [radiacode.com]
- 11. radiacode.com [radiacode.com]
- 12. mirdsoft.org [mirdsoft.org]
Technical Support Center: Synthesis and Purification of Cyanocobalamin Co 57
Welcome to the technical support center for the synthesis and purification of Cyanocobalamin Co 57. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the radiochemical purity of your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable radiochemical purity for Cyanocobalamin Co 57?
A1: For most pharmaceutical applications, the radiochemical purity of Cyanocobalamin Co 57 should be 90% or higher.[1][2] This ensures that the majority of the radioactivity is associated with the desired cyanocobalamin molecule.
Q2: What are the common radiochemical impurities in the synthesis of Cyanocobalamin Co 57?
A2: The primary radiochemical impurity is typically unbound or free Co-57 in the form of cobaltous ions. Other impurities can arise from the degradation of cyanocobalamin due to exposure to light or heat, and side reactions with any impurities present in the starting materials.
Q3: How should Cyanocobalamin Co 57 be stored to maintain its purity?
A3: Cyanocobalamin Co 57 is sensitive to light and heat. It should be preserved in well-closed, light-resistant containers and stored in a cold place to prevent photodegradation and thermal degradation.[1]
Q4: What is the optimal pH for the synthesis of Cyanocobalamin Co 57?
A4: The reaction is typically carried out in an aqueous or aqueous alcoholic medium within a pH range of 4.0 to 8.0.[2] An optimal pH of 5.8 has been noted for stability in parenteral formulations.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis, purification, and analysis of Cyanocobalamin Co 57.
Synthesis & Purification Issues
Problem: Low Radiochemical Yield After Synthesis
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the pH of the reaction mixture is maintained between 4.0 and 8.0.[2] Adjust with appropriate buffers as necessary. |
| Inappropriate Reaction Temperature | The reaction temperature should be controlled, typically between 20°C and 80°C.[2] Higher temperatures can sometimes lead to degradation. |
| Exposure to Light | The synthesis should be performed in the dark to minimize the decomposition of the vitamin B-12 precursor and the final product.[2] |
| Impure Starting Materials | Use high-purity starting materials to avoid side reactions that can consume the radioactive cobalt and reduce the yield of the desired product. |
Problem: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution |
| Incorrect Column Packing | Ensure the column is packed uniformly to prevent channeling. A well-packed column should have a level surface and be free of air bubbles. |
| Inappropriate Solvent System | The choice of eluent is critical. For Amberlite XAD-2 resin, a common procedure involves washing with water to remove inorganic cobalt, followed by elution of cyanocobalamin with a 20% solution of tert-butanol in water.[2] |
| Column Overloading | Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor separation. Consider reducing the amount of crude product loaded. |
| Compound Insolubility in Eluent | If the crude mixture is not soluble in the initial mobile phase, it can be dissolved in a minimal amount of a stronger solvent and then loaded onto the column. |
Analytical & Quality Control Issues
Problem: Tailing or Streaking of Spots on TLC
| Possible Cause | Recommended Solution |
| Sample Overloading | The sample applied to the TLC plate is too concentrated. Dilute the sample and re-spot. |
| Interaction with Stationary Phase | For acidic or basic compounds, interactions with the silica gel can cause streaking. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%). |
| Inappropriate Mobile Phase | If the spots are too close to the baseline, the eluent is not polar enough. If they are too close to the solvent front, the eluent is too polar. Adjust the solvent polarity accordingly. |
Problem: Multiple Radioactive Peaks in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Presence of Radiochemical Impurities | This indicates that the purification was incomplete. The primary impurity is likely free ⁵⁷Co. Re-purify the sample using column chromatography. |
| Degradation of the Product | Cyanocobalamin may have degraded due to exposure to light or inappropriate pH during storage or sample preparation. Ensure samples are protected from light and maintained at a suitable pH. |
| Column Contamination | A contaminated guard or analytical column can lead to spurious peaks. Flush the column with a strong solvent or replace the guard column. |
Experimental Protocols
Protocol 1: Synthesis of Cyanocobalamin Co 57
This protocol is a generalized procedure and may require optimization.
-
Dissolve the vitamin B-12 precursor, α-(5,6-dimethylbenzimidazolyl) hydrogenobamide, in an aqueous or aqueous alcoholic solution.
-
Add a solution of cobaltous chloride Co-57. The molar ratio of precursor to cobalt can range from 50:1 to 0.2:1.[2]
-
Adjust the pH of the reaction mixture to between 4.0 and 8.0.
-
Maintain the sealed reaction vessel in the dark at a temperature between 20°C and 80°C for a suitable reaction time (e.g., 2 hours).[2]
-
After the reaction, add cyanide ions (e.g., from KCN) to form cyanocobalamin.
-
Proceed to the purification step.
Protocol 2: Purification by Column Chromatography (Amberlite XAD-2)
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of water.
-
Load the aqueous solution onto a column packed with Amberlite XAD-2 polystyrene beads.
-
Wash the column with water to elute and remove any unbound inorganic cobalt-57.
-
Elute the Cyanocobalamin Co 57 fraction with a 20% solution of tert-butanol in water.[2]
-
For higher purity, further purification can be performed using cation and anion exchange resins (e.g., Amberlite IR 120 and IRA 400).[2]
Protocol 3: Radiochemical Purity Testing by HPLC
-
Sample Preparation: Dilute a small aliquot of the final product in the mobile phase to an appropriate concentration for detection.
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5-µm packing) is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of a phosphate buffer (e.g., 10.0 g/L of dibasic sodium phosphate, adjusted to pH 3.5 with phosphoric acid) and methanol (e.g., 73.5:26.5 v/v).[4] The mobile phase should be degassed.
-
Flow Rate: A flow rate of approximately 1 mL per minute is standard.
-
Detection: Use a UV detector set at 361 nm in series with a gamma radiation detector.
-
-
Analysis: Inject the sample and record the chromatogram. The radiochemical purity is calculated by dividing the area of the radioactive peak corresponding to cyanocobalamin by the total area of all radioactive peaks in the chromatogram.
Visualized Workflows and Logic
Caption: Figure 1. Synthesis and Purification Workflow for Cyanocobalamin Co 57
Caption: Figure 2. Troubleshooting Multiple Peaks in HPLC Analysis
References
Technical Support Center: Addressing Content Uniformity in Cyanocobalamin Co 57 Capsules
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting content uniformity issues in Cyanocobalamin Co 57 capsules. The following information is designed to assist in identifying and resolving common problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of content uniformity failure in low-dose capsules like Cyanocobalamin Co 57?
A1: Content uniformity issues with low-dose active pharmaceutical ingredients (APIs) often stem from challenges in achieving and maintaining a homogenous mixture of the API and excipients. Key causes include:
-
Inadequate Blending: Insufficient mixing time or an inappropriate blending technique can lead to non-uniform distribution of the API.[1][2]
-
Powder Segregation: Differences in particle size, shape, and density between the API and excipients can cause the powder to segregate during handling and processing, particularly when transferring the blend to the capsule filling machine.[3][4]
-
Electrostatic Charges: Static electricity can cause powder to adhere to equipment surfaces or lead to particle agglomeration, both of which disrupt uniform distribution.[5][6][7][8][9] This can be a significant factor for low-content ingredients like Vitamin B12.[10]
-
Weight Variation in Capsules: Inconsistent fill weights from one capsule to another will directly impact content uniformity.[4][9]
Q2: What are the specific acceptance criteria for content uniformity of Cyanocobalamin Co 57 capsules?
A2: For Cyanocobalamin Co 57 capsules, the specific procedure for content uniformity requires that the radioactivity of none of the 10 tested capsules differs by more than 10% from the average radioactivity. Additionally, the relative standard deviation (RSD) must be less than 3.5%.[11][12]
Q3: How do the general USP <905> content uniformity acceptance criteria differ?
A3: The general USP chapter <905> "Uniformity of Dosage Units" provides a two-stage testing process.[13][14]
-
Stage 1: For the first 10 dosage units, the acceptance value (AV) must be less than or equal to a limit of L1 (typically 15.0).[13][15][16]
-
Stage 2: If the AV is greater than L1, an additional 20 units are tested. The final AV for all 30 units must be less than or equal to L1, and no individual unit's content can be outside of a specified range determined by a limit L2 (typically 25.0).[13][15][17]
Q4: Can electrostatic charges significantly impact the content uniformity of my Cyanocobalamin Co 57 capsules?
A4: Yes, electrostatic charges can have a significant adverse effect on powder blend uniformity.[5][6][7] These charges are generated through particle-particle and particle-wall collisions during blending and can lead to particles sticking to equipment or clumping together, which prevents homogenous mixing.[8][9]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving content uniformity failures.
Guide 1: Investigating Out-of-Specification (OOS) Results for Content Uniformity
If you encounter a content uniformity failure, a systematic investigation is crucial. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for content uniformity failure.
Troubleshooting Steps:
-
Verify Analytical Method: Ensure there were no errors in the analytical procedure, calculations, or data transcription.[4] A validated, robust analytical method is essential for accurate content uniformity assessment.
-
Review Blending Process:
-
Blending Time: Insufficient blending time is a common cause of non-homogeneity.[1] Conversely, over-blending can sometimes lead to de-mixing.
-
Blender Speed: The rotation speed of the blender should be optimized for the specific powder properties.[1]
-
Blender Loading: Ensure a consistent and appropriate loading procedure is followed.
-
-
Investigate Powder Segregation:
-
Particle Size and Shape: Significant differences between the API and excipients can lead to segregation.[3] Consider co-milling to achieve a more uniform particle size distribution.
-
Powder Flow: Poor powder flow can result in inconsistent die filling during encapsulation.
-
-
Assess Electrostatic Effects:
-
Environmental Conditions: Low humidity can exacerbate electrostatic charge buildup. Consider controlling the humidity in the processing environment.
-
Equipment Grounding: Ensure all equipment is properly grounded to dissipate static charges.
-
Excipient Selection: Some excipients are more prone to static charging than others.
-
Experimental Protocols
Protocol 1: Content Uniformity Testing for Cyanocobalamin Co 57 Capsules
This protocol is specific to the radiolabeled nature of the product.
Objective: To determine the uniformity of distribution of Co 57 radioactivity in individual capsules.
Methodology:
-
Randomly select 10 capsules from the batch.
-
For each capsule, determine the instrument's response by measuring its radioactivity in a suitable counting assembly (e.g., a gamma counter). It is critical that each capsule is measured under identical geometric conditions to ensure comparability.
-
Calculate the average radioactivity per capsule from the 10 measurements.
-
For each individual capsule, calculate the percentage deviation from the average radioactivity.
-
Calculate the Relative Standard Deviation (RSD) for the 10 capsules.
-
Acceptance Criteria:
Protocol 2: General Content Uniformity Testing (per USP <905>)
This protocol outlines the general procedure for content uniformity testing applicable to a wide range of capsules.
Objective: To determine the uniformity of the dosage units for the batch.
Methodology:
-
Randomly select 30 capsules from the batch.
-
Assay 10 of these capsules individually using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the content of the active ingredient.
-
Calculate the Acceptance Value (AV) using the formula specified in USP <905>.
-
Stage 1 Acceptance Criteria:
-
Stage 2 Testing (if Stage 1 fails):
-
If the AV from the first 10 capsules is greater than 15.0, assay the remaining 20 capsules individually.
-
Calculate a new AV for the entire set of 30 capsules.
-
-
Stage 2 Acceptance Criteria:
Caption: Experimental workflow for USP <905> Content Uniformity testing.
Data Summary Tables
Table 1: Acceptance Criteria for Content Uniformity
| Test | Number of Capsules | Acceptance Criteria |
| Cyanocobalamin Co 57 Specific | 10 | Individual value: within ±10% of the average. RSD: ≤ 3.5%[11][12] |
| USP <905> Stage 1 | 10 | Acceptance Value (AV) ≤ 15.0[13][14][15] |
| USP <905> Stage 2 | 30 | Final AV ≤ 15.0 AND no individual value is outside 75% to 125% of the reference value (M).[13][17][18] |
Table 2: Common Root Causes and Potential Solutions for Content Uniformity Failures
| Root Cause | Potential Solutions |
| Inadequate Blending | Optimize blending time and speed. Ensure appropriate blender fill volume.[1] |
| Powder Segregation | Use excipients with similar particle size and density to the API.[3] Implement controlled powder handling procedures. |
| Electrostatic Charges | Increase relative humidity in the processing suite. Ensure all equipment is properly grounded.[9] |
| Capsule Weight Variation | Optimize capsule filling machine settings. Ensure consistent powder flow into the dies. |
| Analytical Method Error | Re-validate the analytical method. Ensure proper training of analysts.[4] |
References
- 1. pharmtech.com [pharmtech.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. FAQs | Primary Root Causes of MUPS Content Uniformity Failure | Manufacturing Equipment for Pharmaceutical Industry | Yenchen [yenchen.com.tw]
- 4. What Is Content Uniformity in Pharmaceuticals? | Vici Health Sciences [vicihealthsciences.com]
- 5. Effects of electrostatic charging on pharmaceutical powder blending homogeneity. | Semantic Scholar [semanticscholar.org]
- 6. Effects of electrostatic charging on pharmaceutical powder blending homogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing Electrostatic Charge in Powder Blending – Pharma.Tips [pharma.tips]
- 9. zaimspharma.com [zaimspharma.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. Cyanocobalamin Co 57 Capsules [drugfuture.com]
- 12. drugfuture.com [drugfuture.com]
- 13. usp.org [usp.org]
- 14. USP–NF General Chapter Uniformity of Dosage Units | USP-NF [uspnf.com]
- 15. scribd.com [scribd.com]
- 16. usp.org [usp.org]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. pmda.go.jp [pmda.go.jp]
Technical Support Center: Overcoming Matrix Interference in Serum Co-57 B12 Assays
Welcome to the technical support center for Co-57 Vitamin B12 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome matrix interference in serum samples.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of a Co-57 B12 assay?
A1: Matrix interference refers to the effect of components in a sample, other than the analyte (Vitamin B12), on the accuracy of the measurement. In serum, these components can include proteins, lipids, antibodies, and other small molecules that can disrupt the binding of Co-57 labeled B12 to the assay's binding proteins (like intrinsic factor), leading to inaccurate results.[1] This can manifest as either falsely elevated or falsely low B12 concentrations.
Q2: What are the most common causes of matrix interference in serum B12 assays?
A2: The most frequently encountered sources of interference in serum B12 assays include:
-
Endogenous Antibodies: The presence of autoantibodies, such as intrinsic factor blocking antibodies (IFBA), is a significant cause of interference, particularly in patients with pernicious anemia.[2][3] These antibodies can bind to the intrinsic factor reagent in the assay, preventing the Co-57 labeled B12 from binding and leading to falsely normal or high results.[2][3] Heterophilic antibodies can also cause interference in immunoassays.[4]
-
High Concentrations of B12 Binding Proteins: Abnormally high levels of binding proteins like haptocorrin can interfere with the assay, leading to either spuriously high or low B12 values depending on the assay method.[5]
-
Paraproteins: In conditions such as multiple myeloma, high levels of monoclonal proteins (paraproteins) can interfere with the assay, often causing falsely high results.
-
Macro-B12: Vitamin B12 can form complexes with immunoglobulins (macro-B12), which are biologically inactive but can be detected by the assay, leading to falsely elevated B12 levels.[6]
-
Other Serum Components: High levels of lipids (lipemia) and hemolysis can also interfere with the assay chemistry.
Q3: My Co-57 B12 assay is showing unexpectedly high or normal results in a patient with clinical signs of B12 deficiency. What could be the cause and what should I do?
A3: This is a classic sign of potential matrix interference, often due to the presence of intrinsic factor blocking antibodies (IFBA) in patients with pernicious anemia.[2][7] These antibodies can interfere with competitive binding assays, leading to a falsely normal or elevated B12 result.
Recommended Actions:
-
Review Patient History: Check for any history of autoimmune diseases, particularly pernicious anemia.
-
Perform a PEG Precipitation: This procedure can help to precipitate antibody-B12 complexes, allowing for a more accurate measurement of free B12 in the supernatant.
-
Consider an Alternative Assay: Using an assay from a different manufacturer or a different methodology may help to circumvent the interference.[7]
-
Measure Functional Markers: Assess levels of methylmalonic acid (MMA) and homocysteine. Elevated levels of these markers are indicative of a functional B12 deficiency, regardless of the serum B12 concentration.[2]
Q4: How can I confirm if matrix interference is affecting my results?
A4: Two key experiments to identify matrix effects are spike and recovery, and serial dilution.
-
Spike and Recovery: A known amount of B12 standard is added ("spiked") into a patient sample and a standard diluent. The recovery of the spiked B12 in the patient sample should ideally be between 80-120%. A recovery outside this range suggests interference.
-
Serial Dilution: Serially diluting the patient sample should result in a proportional decrease in the measured B12 concentration. A non-linear response upon dilution points to the presence of matrix effects.
Troubleshooting Guides
Issue 1: Falsely Elevated or Normal B12 Results with Clinical Suspicion of Deficiency
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intrinsic Factor Blocking Antibodies (IFBA) | 1. Perform a PEG precipitation to remove immunocomplexes. 2. Re-assay the supernatant. 3. Test for the presence of IFBA using a specific ELISA kit.[8] 4. Use an alternative B12 assay from a different manufacturer.[7] 5. Measure functional markers (MMA, homocysteine).[2] | A significant drop in the B12 concentration after PEG treatment. A positive IFBA result. A different B12 assay may provide a result consistent with deficiency. Elevated MMA and/or homocysteine levels. |
| Macro-B12 | 1. Perform a PEG precipitation.[6] 2. Re-assay the supernatant. | The B12 concentration in the supernatant will be lower than the initial measurement. |
| High Haptocorrin Levels | 1. Consider sample pre-treatment to remove excess haptocorrin. 2. If available, use an assay known to be less susceptible to haptocorrin interference. | A more accurate B12 result that aligns with the clinical picture. |
Issue 2: Poor Recovery in Spike and Recovery Experiments
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific binding or interference from sample matrix components | 1. Optimize sample dilution. Test a range of dilutions (e.g., 1:2, 1:5, 1:10) to find a dilution that minimizes interference while keeping the B12 concentration within the assay's dynamic range. 2. Use a matrix-matched calibrator. Prepare the standard curve in a matrix that is similar to the sample (e.g., B12-stripped serum). | Improved recovery (within 80-120%). A linear response in the serial dilution experiment. |
Data Presentation
Table 1: Effect of PEG Precipitation on Falsely Elevated B12 Levels in a Patient with Pernicious Anemia
| Assay/Treatment | Vitamin B12 Result | Reference Range |
| Initial Assay (Manufacturer A) | 269 pmol/L | 133-675 pmol/L |
| After 1:1 dilution with PEG | <37 pmol/L | 133-675 pmol/L |
| Alternative Assay (Manufacturer B) | 37 pmol/L | 133-675 pmol/L |
Data adapted from a case report demonstrating the impact of intrinsic factor antibodies on a B12 immunoassay.
Table 2: Impact of High Haptocorrin Concentration on Different B12 Analyzers
| Analyzer | Expected B12 Value (%) at 50 nM Haptocorrin |
| Centaur | 220% (Falsely elevated) |
| Architect | 52% (Falsely decreased) |
| Cobas | 45% (Falsely decreased) |
This table summarizes the significant interference observed with haptocorrin concentrations above 10 nM.[3]
Table 3: Assessment of IFBA Interference on Various Automated Cobalamin Assays
| Assay Platform | Conclusion on IFBA Interference (under optimal conditions) |
| Centaur XP (Siemens) | Not susceptible |
| IMMULITE 2000 (Siemens) | Not susceptible |
| ARCHITECT i2000SR (Abbott) | Not susceptible |
| UniCel DxI 800 (Beckman Coulter) | Not susceptible |
| Modular E170 (Roche) | Not susceptible |
Based on a systematic study where cobalamin concentrations before and after PEG treatment were similar in both IFBA-negative and IFBA-positive serum pools.[1]
Experimental Protocols
Protocol 1: Polyethylene Glycol (PEG) Precipitation for Immunocomplex Removal
This protocol is used to precipitate large molecular weight proteins, including immunoglobulins and immune complexes (like Macro-B12 and B12 bound to IFBA), from serum prior to B12 analysis.
Materials:
-
Patient serum sample
-
Polyethylene glycol 6000 (PEG 6000) solution (e.g., 25% w/v in phosphate-buffered saline)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Add an equal volume of patient serum and PEG 6000 solution to a microcentrifuge tube (e.g., 200 µL of serum + 200 µL of 25% PEG 6000).
-
Vortex the mixture thoroughly for at least 1 minute.
-
Incubate the tube at room temperature for 10-30 minutes to allow for precipitation of immune complexes.
-
Centrifuge the tube at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes at room temperature to pellet the precipitate.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the B12 concentration in the supernatant using your Co-57 B12 assay.
-
Calculation: The B12 result from the supernatant should be multiplied by the dilution factor (in this case, 2) to obtain the final concentration. A significant drop from the original measurement suggests the presence of interfering macromolecules.
Protocol 2: Spike and Recovery
This experiment helps to determine if the sample matrix is interfering with the assay's ability to accurately quantify B12.
Procedure:
-
Prepare a Spiked Sample: Add a known amount of B12 standard to a patient serum sample. The final concentration of the spike should be in the mid-range of the assay's standard curve.
-
Prepare a Spiked Control: Add the same amount of B12 standard to the assay's standard diluent.
-
Measure B12: Assay the unspiked patient sample, the spiked sample, and the spiked control.
-
Calculate Percent Recovery:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Control] x 100
-
An acceptable recovery is typically within 80-120%.
-
Protocol 3: Serial Dilution for Linearity Assessment
This protocol is used to check if the sample matrix is causing a non-linear dilution response, which is indicative of matrix interference.
Procedure:
-
Prepare a series of dilutions of the patient serum sample in the assay's standard diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay each dilution for its B12 concentration.
-
Calculate the dilution-corrected concentration: Multiply the measured concentration of each dilution by its dilution factor.
-
Assess Linearity: The dilution-corrected concentrations should be consistent across the dilution series. A significant deviation suggests the presence of matrix effects.
Visualizations
Caption: Troubleshooting workflow for unexpected B12 results.
Caption: Mechanism of Intrinsic Factor Antibody interference.
References
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. False elevations of vitamin B12 levels due to assay errors in a patient with pernicious anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of macroproteins on the measurement of vitamin B12: studying high vitamin B12 levels using polyethylene glycol and heterophile antibody blocking tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Masked vitamin B12 deficiency in pernicious anaemia: A diagnostic trap due to assay interference—Case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of five commercially available ELISA kits for the determination of intrinsic factor antibodies in a vitamin B12 deficient adult population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting MacroB12: Data-Driven Assessment of Pre-PEG B12 Utility and Clinical Caveats. [arxiv.org]
stability testing of cyanocobalamin Co 57 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Cyanocobalamin Co-57 under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Cyanocobalamin Co-57?
A1: The stability of Cyanocobalamin Co-57 is primarily influenced by exposure to light, temperature, pH, and the presence of other substances such as reducing agents (like ascorbic acid) and other B vitamins.[1] Light, especially UV light, can cause photodegradation. Elevated temperatures accelerate degradation, particularly in aqueous solutions. The optimal pH for stability is generally in the acidic range, typically between 4.0 and 6.5.[1]
Q2: What are the common degradation products of Cyanocobalamin Co-57?
A2: A common degradation product of cyanocobalamin is hydroxocobalamin, formed through the displacement of the cyanide group.[2] Further degradation can lead to the cleavage of the corrin ring, resulting in a loss of biological activity. The presence of reducing agents like ascorbic acid can accelerate the reduction of Co(III) to Co(II) within the corrin ring, leading to the formation of other degradation products.
Q3: What are the recommended storage conditions for Cyanocobalamin Co-57?
A3: To ensure stability, Cyanocobalamin Co-57 should be preserved in well-closed, light-resistant containers and stored in a cold place.[3] The specific temperature range is typically recommended to be between 2°C and 8°C.
Q4: Can I mix Cyanocobalamin Co-57 with other vitamins in a solution?
A4: Co-formulating Cyanocobalamin Co-57 with other vitamins, particularly ascorbic acid (Vitamin C) and other B vitamins like thiamine (B1) and riboflavin (B2), can lead to instability and degradation of the cyanocobalamin molecule.[1][2] If co-formulation is necessary, the stability of the mixture should be thoroughly evaluated under the intended storage and use conditions.
Q5: How does radiolysis affect the stability of Cyanocobalamin Co-57?
A5: Radiolysis, the decomposition of molecules by ionizing radiation, can affect the stability of radiopharmaceuticals. For Cyanocobalamin Co-57, self-radiolysis can lead to the formation of radiolytic products and a decrease in radiochemical purity over time. The extent of radiolysis is influenced by the specific activity, radioactive concentration, and storage conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of Cyanocobalamin Co-57.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low radiochemical purity in a new batch. | - Improper storage or handling of the new batch. - Issues with the analytical method (e.g., column degradation, incorrect mobile phase). - Presence of impurities in the starting material. | - Verify that the batch was stored under recommended conditions (2-8°C, protected from light). - Validate the analytical method with a known standard. Check the column performance and mobile phase preparation. - Request a certificate of analysis for the new batch and compare it with previous batches. |
| Decreasing radiochemical purity over time during the stability study. | - Photodegradation due to light exposure. - Thermal degradation due to elevated temperature. - Unfavorable pH of the formulation. - Interaction with excipients or container closure system. - Self-radiolysis. | - Ensure all handling and storage are performed under light-protected conditions. - Maintain the specified storage temperature consistently. - Buffer the formulation to a pH between 4.0 and 6.5. - Conduct compatibility studies with all formulation components and the container. - Monitor for known radiolytic degradation products. Consider the impact of specific activity. |
| Variable or inconsistent results in HPLC analysis. | - Column variability or aging. - Inconsistent mobile phase preparation. - Fluctuation in detector response. - Sample preparation inconsistencies. | - Use a new or validated column. Implement a column performance monitoring program. - Ensure precise and consistent preparation of the mobile phase. Degas the mobile phase properly. - Check the detector's lamp energy and perform calibration. - Standardize the sample preparation procedure, including dilution and injection volume. |
| Appearance of unknown peaks in the chromatogram. | - Formation of new degradation products. - Contamination from solvents, glassware, or the container. - Leaching of compounds from the container closure system. | - Attempt to identify the unknown peaks using techniques like mass spectrometry. - Use high-purity solvents and thoroughly clean all glassware. - Perform leachables and extractables studies on the container closure system. |
Data Presentation
Table 1: Stability of Cyanocobalamin in Aqueous Solution at Different Temperatures
| Temperature | Storage Duration | % Degradation |
| 4°C | 48 hours | < 1% |
| 25°C (Room Temp) | 48 hours | < 1% |
| 60°C | 24 hours | 5.3% |
| 60°C | 48 hours | 8.6% |
Table 2: Influence of pH on Cyanocobalamin Degradation in Aqueous Solution
| pH | Storage Conditions | Degradation Rate |
| 2 | 4°C, 25°C, 37°C | Highest degradation |
| 4-6.5 | 4°C, 25°C, 37°C | Lowest degradation |
| 8-10 | 4°C, 25°C, 37°C | Moderate degradation |
Experimental Protocols
Protocol 1: HPLC Method for Radiochemical Purity of Cyanocobalamin Co-57 Oral Solution
This protocol is adapted from the Cyanocobalamin Co 57 Oral Solution monograph.[4]
1. Objective: To determine the radiochemical purity of Cyanocobalamin Co-57 in an oral solution.
2. Materials:
-
Cyanocobalamin Co-57 Oral Solution (Test solution)
-
USP Cyanocobalamin RS (Reference Standard)
-
Dibasic sodium phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector (361 nm) and a gamma detector
-
C18 column (4.6-mm × 25-cm; 5-µm packing L7)
3. Mobile Phase Preparation:
-
Prepare a solution of 10.0 g of dibasic sodium phosphate in 1000 mL of water.
-
Adjust the pH to 3.5 with phosphoric acid.
-
Prepare a mixture of this solution and methanol in a 73.5:26.5 ratio.
-
Mix well and degas before use. The mobile phase should be used within 2 days.
4. Standard Solution Preparation:
-
Accurately weigh about 10 mg of USP Cyanocobalamin RS and transfer to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile phase.
-
Transfer 2.0 mL of this solution to a 100-mL volumetric flask and dilute to volume with the Mobile phase.
5. Chromatographic System:
-
Column: C18, 4.6-mm × 25-cm; 5-µm packing L7
-
Flow Rate: Approximately 1 mL per minute
-
UV Detector Wavelength: 361 nm
-
Gamma Detector: Adjusted for 57Co
6. Procedure:
-
Inject approximately 100 µL of the Standard solution into the chromatograph and record the peak responses.
-
Inject approximately 100 µL of the Test solution (Cyanocobalamin Co-57 Oral Solution) into the chromatograph and record the radiochromatogram.
-
Identify the peak corresponding to cyanocobalamin in the radiochromatogram by comparing the retention time with the standard chromatogram.
7. Calculation of Radiochemical Purity:
-
Calculate the percentage of radioactivity corresponding to cyanocobalamin Co-57 using the following formula:
where:
-
rU is the peak response for cyanocobalamin 57Co obtained from the Test solution.
-
rT is the sum of all peak area responses in the radiochromatogram obtained from the Test solution.
-
8. Acceptance Criteria:
-
Not less than 90% of the total radioactivity is found as cyanocobalamin 57Co.[4]
Mandatory Visualization
Caption: Workflow for a typical stability testing study of Cyanocobalamin Co-57.
Caption: A logical workflow for troubleshooting stability test failures.
References
Technical Support Center: The Schilling Test in Pediatric Research (Legacy Protocols)
Disclaimer: The Schilling test is an obsolete medical procedure and is no longer the standard of care for diagnosing vitamin B12 deficiency in either adults or children.[1][2][3] Modern diagnostic methods, such as measurements of serum vitamin B12, methylmalonic acid (MMA), and homocysteine, are more accurate, safer, and more readily available.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals who may be analyzing historical data or working in specific, niche research contexts that involve legacy Schilling test protocols. It is not a recommendation for current clinical practice.
Frequently Asked Questions (FAQs)
Q1: Why is the Schilling test considered obsolete and not used in pediatric diagnostics today?
A1: The Schilling test has been largely abandoned for several key reasons:
-
Obsolescence of Materials: The radiolabeled vitamin B12 and intrinsic factor required for the test are no longer commercially produced or readily available.[2]
-
Complexity and Time: The test is a multi-stage procedure that requires 24-hour urine collections over several days, which is particularly challenging and prone to error in pediatric patients.[1][2]
-
Radiation Exposure: The test involves the administration of a radioactive substance (radiolabeled cobalamin), which is a safety concern, especially in children.
-
Superior Alternatives: Modern blood tests are more sensitive and specific for diagnosing vitamin B12 deficiency and identifying its metabolic impact. These include:
Q2: Were there specific, standardized protocol modifications for the pediatric Schilling test?
A2: Due to its early obsolescence, a universally standardized and validated pediatric-specific protocol for the Schilling test was not well-established. Modifications from the adult protocol were largely theoretical and would have required adjustments based on the child's weight and renal function. Key areas of modification would have included:
-
Radiolabeled B12 Dosage: The oral dose of radioactive vitamin B12 would need to be scaled down from the typical adult dose (0.5-1.0 µg).
-
"Flushing" Dose: The intramuscular injection of non-radiolabeled B12, intended to saturate liver receptors, would also require adjustment for pediatric body mass.[2][12]
-
Urine Collection: Ensuring a complete and uncontaminated 24-hour urine collection is a significant challenge in infants and young children, often requiring catheterization, which introduces risks and discomfort. Inaccurate collection is a common cause of false-positive results.[1]
Q3: What are the current gold-standard methods for diagnosing B12 deficiency in children?
A3: The modern diagnostic approach is a multi-step process combining clinical evaluation and laboratory testing:
-
Clinical Assessment: Evaluation of symptoms such as developmental delay, fatigue, weakness, or neurological signs.[4][8]
-
Initial Blood Tests: A complete blood count (CBC) may show macrocytic anemia (enlarged red blood cells).[5][8]
-
Confirmatory Biomarkers:
-
Identifying the Cause: If a deficiency is confirmed, further tests are done to find the cause, such as testing for intrinsic factor antibodies to diagnose pernicious anemia.[4][11]
Troubleshooting Guide for Legacy Schilling Test Data
This section addresses issues that researchers might encounter when interpreting historical data from pediatric Schilling tests.
Issue 1: Abnormally low B12 excretion in Stage 1, but the patient's clinical history does not suggest pernicious anemia.
-
Possible Cause: Incomplete 24-hour urine collection. This is a very common source of error in pediatric testing and can lead to a false-positive result, incorrectly suggesting malabsorption.[1]
-
Troubleshooting/Data Interpretation:
-
Review original study notes for any mention of difficulties with urine collection.
-
Check for data on the patient's renal function at the time of the test. Impaired kidney function can also decrease the excretion of radiolabeled B12.
-
Compare the Schilling test result with other available lab data, such as MMA or homocysteine levels, if available.
-
Issue 2: Results from Stage 1 and Stage 2 are both abnormal in a child.
-
Possible Cause: This pattern suggests an intestinal malabsorption issue, meaning the child cannot absorb vitamin B12 even when intrinsic factor is provided.[2]
-
Troubleshooting/Data Interpretation:
-
Look for clinical evidence of conditions affecting the small intestine, such as Crohn's disease, celiac disease, or a history of ileal resection.[1]
-
Consider the possibility of small intestinal bacterial overgrowth, which could be investigated with Stage 3 of the test (if data is available).
-
Review if the child had severe B12 and folate deficiency at the time of the test, as this itself can cause temporary damage to the intestinal lining and impair absorption.[2]
-
Issue 3: Data shows that Stage 3 (post-antibiotics) or Stage 4 (post-pancreatic enzymes) of the test were performed.
-
Interpretation:
-
Normal Stage 3: If B12 absorption normalized after a course of antibiotics, it strongly indicates that small intestinal bacterial overgrowth was the cause of the malabsorption.
-
Normal Stage 4: If absorption normalized after the administration of pancreatic enzymes, it points to pancreatic insufficiency as the underlying cause of the B12 deficiency.[1]
-
Experimental Protocols: The Classic Four-Stage Schilling Test (Adult Protocol)
The following table summarizes the methodology of the now-obsolete four-stage Schilling test. Pediatric modifications would have required dose adjustments.
| Stage | Experimental Procedure | Normal Result (Urine Excretion of Radiolabeled B12) | Interpretation of Abnormal Result |
| Stage 1 | 1. Oral dose of radiolabeled vitamin B12 is given. 2. One hour later, an intramuscular injection of non-labeled B12 is administered to saturate liver stores.[2][3] 3. 24-hour urine collection is analyzed. | >10% excretion in 24 hours.[2] | Less than 10% excretion suggests either a lack of intrinsic factor (pernicious anemia) or intestinal malabsorption. |
| Stage 2 | Repeat Stage 1, but the oral dose of radiolabeled B12 is co-administered with intrinsic factor.[1][2] | >10% excretion (correction of Stage 1 result). | Continued low excretion points to intestinal malabsorption as the cause. |
| Stage 3 | Repeat Stage 1 after a course of antibiotics (typically for 2 weeks). | >10% excretion (correction of Stage 2 result). | This indicates that small intestinal bacterial overgrowth was the cause of malabsorption. |
| Stage 4 | Repeat Stage 1 after a 3-day course of pancreatic enzymes.[1] | >10% excretion (correction of Stage 2 result). | This indicates that pancreatic insufficiency was the cause of malabsorption. |
Visualizing the Schilling Test Diagnostic Workflow
The following diagram illustrates the logical progression of the historical four-stage Schilling test.
Caption: Diagnostic workflow of the obsolete four-stage Schilling test.
References
- 1. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 2. Schilling test - Wikipedia [en.wikipedia.org]
- 3. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 4. stichtingb12tekort.nl [stichtingb12tekort.nl]
- 5. periodicos.newsciencepubl.com [periodicos.newsciencepubl.com]
- 6. droracle.ai [droracle.ai]
- 7. [Diagnosis of vitamin B12 deficiency: only apparently child's play] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B12 Deficiency in Children: What to Know [webmd.com]
- 9. Vitamin B12 Test - Chester County Pediatrics [chestercountypediatrics.com]
- 10. Immigrant Health Service : Vitamin B12 [rch.org.au]
- 11. labtestsonline.org.uk [labtestsonline.org.uk]
- 12. Schillings test – Histopathology.guru [histopathology.guru]
dealing with low count rates in gamma scintillation of Co 57
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low count rates during gamma scintillation of Cobalt-57 (Co-57).
Frequently Asked Questions (FAQs)
Q1: What are the primary gamma energies emitted by Co-57 that I should be detecting?
A1: Cobalt-57 decays by electron capture and emits gamma rays at several energies. The most prominent gamma energies you should focus on for detection are 122.1 keV (85.5% abundance) and 136.5 keV (10.7% abundance).[1][2][3][4] A lower energy gamma ray at 14.4 keV is also present but may be difficult to detect efficiently with some detectors.[2][3]
Q2: Why are my Co-57 count rates unexpectedly low?
A2: Low count rates can stem from several factors, including incorrect instrument settings (e.g., energy window, high voltage), high background radiation, poor detector efficiency, issues with your sample preparation, or the natural decay of the Co-57 source over time.[5][6]
Q3: How does background radiation affect my measurements?
A3: Background radiation contributes to the total counts detected, but not from your sample.[7] If the background is high, it can mask the true signal from your Co-57 sample, leading to a low net count rate and decreased sensitivity.[7][8] It's crucial to measure and subtract the background from your sample measurements.[6]
Q4: What is counting efficiency and why is it important?
A4: Counting efficiency is the ratio of detected counts to the actual number of disintegrations occurring in the sample, expressed as a percentage (% Efficiency = CPM / DPM x 100).[5] No detector is 100% efficient.[9] Low efficiency means your detector is not effectively sensing the gamma rays from your sample, resulting in a lower count rate. Calibrating for efficiency is essential for accurate quantification.[10][11]
Q5: How can sample preparation influence my count rates?
A5: The geometry of your sample relative to the detector is critical. Inconsistent sample volumes or positioning can lead to variable and low count rates.[12][13] Additionally, for liquid scintillation counting, quenching can occur, where substances in your sample interfere with the light production process, reducing the detected counts.[5]
Troubleshooting Guides
Issue 1: Low Gross Count Rate
If the total counts per minute (CPM) are lower than expected, follow this guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Source Activity: Co-57 has a half-life of approximately 271.8 days.[1][14] Calculate the expected current activity of your source to ensure it hasn't decayed significantly.
-
Check Instrument Settings:
-
High Voltage (HV) and Gain: Ensure the HV and gain settings on your gamma counter are optimized for Co-57. Incorrect settings can shift the energy spectrum, causing counts to fall outside your defined energy window.[6][15]
-
Energy Window: The energy window should be centered around the 122.1 keV photopeak of Co-57. A window that is too narrow or off-center will result in missed counts.
-
-
Detector Performance Check:
-
Inspect Sample Geometry:
-
Ensure your sample is placed in the same position and orientation relative to the detector for every measurement.[12] Inconsistent geometry is a common source of error. For well counters, ensure the sample is properly seated at the bottom of the well.
-
Issue 2: High Background Count Rate
A high background can make your net count rate appear low.
Troubleshooting Steps:
-
Identify and Remove Contamination:
-
Perform a wipe test of the detector, sample holder, and surrounding area to check for radioactive contamination.[17]
-
If contamination is found, decontaminate the area according to your institution's radiation safety procedures.
-
-
Assess Environmental Background:
-
Check for Light Leaks (for Scintillation Detectors):
-
For detectors with a photomultiplier tube (PMT), light leaks can cause a significant increase in background counts.[17] Ensure the detector housing is light-tight.
-
Issue 3: Low Net Count Rate (Signal-to-Noise Ratio)
Even with a reasonable gross count rate, your net count rate (Gross CPM - Background CPM) may be low, indicating a poor signal-to-noise ratio.
Troubleshooting Steps:
-
Increase Counting Time: For low-activity samples, increasing the counting time will improve the statistical significance of the measurement by reducing the uncertainty.[7]
-
Optimize Sample Preparation:
-
Increase Sample Concentration: If possible, increase the concentration of Co-57 in your sample.
-
Improve Geometry: Use sample tubes that maximize the surface area facing the detector.
-
Data Presentation
Table 1: Cobalt-57 Decay Characteristics
| Parameter | Value | Reference |
| Half-Life | 271.79 days | [14] |
| Decay Mode | Electron Capture | [14] |
| Primary Gamma Energy | 122.1 keV | [1][3] |
| 122.1 keV Abundance | 85.5% | [15] |
| Secondary Gamma Energy | 136.5 keV | [1][2] |
| 136.5 keV Abundance | 10.7% | [2] |
Table 2: Troubleshooting Summary for Low Co-57 Count Rates
| Symptom | Possible Cause | Recommended Action |
| Low Gross CPM | Source decay, incorrect HV/gain, incorrect energy window, poor sample geometry. | Verify source activity, optimize instrument settings, use a consistent sample position. |
| High Background CPM | Contamination, environmental sources, light leaks. | Perform wipe test, check shielding, ensure detector is light-tight. |
| Low Net CPM | Low sample activity, short counting time, inefficient sample geometry. | Increase counting time, concentrate sample, optimize sample container and position. |
Experimental Protocols
Protocol 1: Performing a Background Measurement
-
Remove all radioactive sources, including your Co-57 samples, from the vicinity of the gamma counter.
-
Place a "blank" sample in the detector. This should be a sample tube identical to the ones used for your experimental samples, containing a non-radioactive medium that matches your sample matrix.
-
Set the counting time to be at least as long as your planned sample measurements to ensure good statistics.[7]
-
Initiate the count.
-
Record the background counts per minute (CPM). This value will be subtracted from all subsequent gross sample counts.
-
It is good practice to monitor the background regularly to check for new sources of contamination or instrument drift.[6]
Protocol 2: Detector Efficiency Calibration
-
Obtain a certified Co-57 reference source with a known activity (in Becquerels or Curies).
-
Place the reference source in the detector in the same geometry as your experimental samples.
-
Perform a count for a sufficient duration to obtain a statistically significant number of counts in the 122.1 keV photopeak.
-
Record the net CPM (Gross CPM - Background CPM).
-
Calculate the disintegration per minute (DPM) of the reference source. (1 Bq = 60 DPM).
-
Calculate the detector efficiency using the formula:
-
% Efficiency = (Net CPM / DPM) * 100
-
-
This efficiency value can be used to convert the net CPM of your unknown samples into DPM, providing a quantitative measure of their activity.
Visualizations
Caption: Troubleshooting workflow for low Co-57 count rates.
Caption: Relationship of factors improving signal-to-noise ratio.
References
- 1. hpschapters.org [hpschapters.org]
- 2. web.physics.ucsb.edu [web.physics.ucsb.edu]
- 3. www-nds.iaea.org [www-nds.iaea.org]
- 4. lnhb.fr [lnhb.fr]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Calibration and Quality Control Procedures for Gamma Counting [labx.com]
- 7. bmuv.de [bmuv.de]
- 8. researchgate.net [researchgate.net]
- 9. staging-resources.inmm.org [staging-resources.inmm.org]
- 10. mdpi.com [mdpi.com]
- 11. inis.iaea.org [inis.iaea.org]
- 12. rcaro.org [rcaro.org]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. mirdsoft.org [mirdsoft.org]
- 15. nrc.gov [nrc.gov]
- 16. arxiv.org [arxiv.org]
- 17. Repair Tips - High Background Count in Alpha Monitoring - Ludlum Measurements Inc. [ludlums.com]
- 18. scilit.com [scilit.com]
- 19. Poisson Statistical Methods for the Analysis of Low-Count Gamma Spectra | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Poisson Statistical Methods for the Analysis of Low-Count Gamma Spectra | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Reducing Variability in Vitamin B12 Absorption Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize variability in vitamin B12 (cobalamin) absorption measurements.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during vitamin B12 absorption experiments, providing insights into potential causes and solutions.
FAQs: General Questions
Q1: What are the main factors contributing to variability in vitamin B12 absorption?
Variability in vitamin B12 absorption is multifactorial and can be attributed to physiological, dietary, and methodological factors. Physiologically, absorption is dependent on adequate stomach acid and pepsin to release B12 from food, the presence of Intrinsic Factor (IF) secreted by gastric parietal cells, and the function of the terminal ileum where the B12-IF complex is absorbed.[1][2] Dietary factors such as the food matrix and the form of vitamin B12 can influence its bioavailability.[3] Methodological variability arises from the choice of assay, sample handling, and the experimental model used.[4][5]
Q2: Which is a more reliable biomarker for vitamin B12 status: total vitamin B12 or holotranscobalamin (Active B12)?
Holotranscobalamin (holoTC), or Active B12, is considered a more reliable and earlier marker of vitamin B12 deficiency than total vitamin B12.[6] HoloTC represents the fraction of B12 bound to the transport protein transcobalamin, which is the form that can be taken up by cells.[7] The majority of circulating B12 is bound to haptocorrin and is biologically inert.[7] Total B12 measurements can be influenced by these inactive forms, leading to potential misinterpretation of a patient's B12 status.[8][9]
Q3: What are the roles of methylmalonic acid (MMA) and homocysteine in assessing B12 status?
Methylmalonic acid (MMA) and homocysteine are functional markers of vitamin B12 deficiency. Their levels increase when B12 is insufficient for its metabolic functions.[10] Elevated MMA is highly specific to vitamin B12 deficiency.[11] Elevated homocysteine can also be caused by folate or vitamin B6 deficiency.[12] These markers are particularly useful for confirming B12 deficiency when total B12 or holoTC results are borderline or inconclusive.[13][14][15]
Troubleshooting: In Vitro Caco-2 Cell Assays
Q1: My Caco-2 cell monolayers show high permeability to markers like Lucifer Yellow, indicating a lack of integrity. What could be the cause?
High permeability, often indicated by a high apparent permeability coefficient (Papp) for paracellular markers, suggests a "leaky" cell monolayer.[11] Potential causes include:
-
Cell Passage Number: Very high passage numbers (e.g., >60) can lead to altered cell morphology and function. It is recommended to use cells within a consistent and lower passage range.[13]
-
Incomplete Differentiation: Caco-2 cells require approximately 21 days post-seeding to fully differentiate and form tight junctions.[11][16] Shortening this period can result in a compromised monolayer.
-
Culture Conditions: Frequent medium changes can physically disturb the monolayer. Ensure gentle handling. Also, verify the correct composition of the culture medium, including supplements like non-essential amino acids.[11][17]
-
Cell Seeding Density: An inappropriate initial cell seeding density can lead to either incomplete monolayer formation or the development of multilayers, both of which can affect permeability.[16]
Q2: I am observing low or inconsistent transport of vitamin B12 across my Caco-2 cell monolayers. What should I investigate?
Low or variable B12 transport can stem from several experimental factors:
-
Intrinsic Factor (IF): The primary mechanism for B12 absorption is IF-dependent. Ensure that you are adding a sufficient concentration of IF to your apical chamber, as Caco-2 cells require it to transport B12.[18]
-
Form of Vitamin B12: Different forms of cobalamin (e.g., cyanocobalamin, hydroxocobalamin) may have different transport efficiencies. Ensure you are using a consistent and appropriate form for your study.
-
Cell Health: Overgrowth of cells can negatively impact their health and transport capabilities.[17] Ensure cells are passaged before reaching 100% confluency.
-
Integrity of the Monolayer: Before each experiment, verify the monolayer's integrity using transepithelial electrical resistance (TEER) measurements or a paracellular marker.[19]
Troubleshooting: Clinical and Animal Studies
Q1: My clinical serum B12 results are in the low-normal or "grey zone," but the patient is symptomatic. What are the next steps?
When total serum B12 levels are borderline (e.g., 150-400 ng/L or 118-295 pmol/L), further testing is recommended to clarify the patient's functional B12 status.[13][15]
-
Measure Holotranscobalamin (Active B12): This is a more sensitive marker and may be low even when total B12 is in the grey zone.[20]
-
Measure Functional Markers: Elevated methylmalonic acid (MMA) or homocysteine can confirm a tissue-level deficiency.[13][14]
-
Antibody Testing: Test for anti-intrinsic factor antibodies to diagnose pernicious anemia, a common cause of B12 malabsorption.[13]
Q2: We are seeing significant inter-animal variability in our rat B12 absorption study. How can we reduce this?
Variability in animal studies can be minimized by controlling several factors:
-
Standardize the Protocol: Ensure consistent administration of vitamin B12 (e.g., oral gavage technique), and consistent timing of sample collection.[6][21]
-
Fasting: Fasting the animals before the study can reduce variability in gastric emptying and intestinal contents.
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize physiological differences.
-
Acclimatization: Allow sufficient time for animals to acclimatize to their housing and diet before starting the experiment.
Quantitative Data Summary
The following tables provide reference ranges and performance characteristics for common vitamin B12 assessment methods. Note that reference intervals can vary between laboratories and analytical platforms.[7][22]
Table 1: Reference Intervals for Human Serum/Plasma Vitamin B12 Biomarkers
| Biomarker | Conventional Units | SI Units | Interpretation |
| Total Vitamin B12 | 160 - 950 pg/mL | 118 - 701 pmol/L | Normal range, though values <400 pg/mL may be borderline.[13][22] |
| < 160 pg/mL | < 118 pmol/L | Potential deficiency; requires confirmation with functional markers.[22] | |
| Holotranscobalamin (Active B12) | > 70 pmol/L | > 70 pmol/L | Normal. |
| 25 - 70 pmol/L | 25 - 70 pmol/L | Borderline; further investigation with MMA is recommended.[6] | |
| < 25 pmol/L | < 25 pmol/L | Indicates deficiency. | |
| Methylmalonic Acid (MMA) | < 0.4 µmol/L | < 0.4 µmol/L | Normal.[10] |
| ≥ 0.4 µmol/L | ≥ 0.4 µmol/L | Suggests functional B12 deficiency.[10] | |
| Homocysteine | 5 - 15 µmol/L | 5 - 15 µmol/L | Normal. |
| > 15 µmol/L | > 15 µmol/L | Elevated; can indicate B12, folate, or B6 deficiency.[17] |
Table 2: Diagnostic Accuracy of Total B12 vs. Active B12
| Assay | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Total Vitamin B12 | 65% | 43.8% | 0.7346 |
| Active B12 (Holotranscobalamin) | 82.35% | 46.6% | 1.0 |
| Data from a comparative study on diagnostic accuracy.[23][24] |
Experimental Protocols
Protocol 1: Holotranscobalamin (Active B12) Measurement by ELISA
This protocol is a generalized procedure based on commercially available ELISA kits.[22][25][26][27] Always refer to the specific manufacturer's instructions.
1. Sample Preparation:
-
Collect serum or plasma (EDTA or heparin).
-
If using serum, allow blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge samples at 1000 x g for 20 minutes.
-
Assay fresh samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare working solutions of standards, biotinylated-conjugate, and wash buffer according to the kit instructions.
-
Add 50 µL of standards, blank (standard diluent), and samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of the biotinylated-conjugate working solution to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer.
-
Add 100 µL of Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step.
-
Add 90 µL of TMB Substrate Solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of Stop Solution to each well.
-
Read the optical density at 450 nm within 30 minutes.
3. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the holotranscobalamin concentration in the samples.
Protocol 2: Vitamin B12 Transport Across Caco-2 Cell Monolayers
This protocol describes an in vitro method to assess vitamin B12 transport using a polarized Caco-2 cell model.[11][16][18]
1. Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids).
-
Seed cells onto permeable filter supports (e.g., Transwell™ inserts, 0.4 µm pore size) at a density of approximately 2.6 x 10^5 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and consistent with established laboratory standards (typically >300 Ω·cm²).[8]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. The apparent permeability (Papp) should be low, indicating tight junction integrity.
3. Transport Experiment:
-
Wash the Caco-2 monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
In the apical (upper) chamber, add the transport buffer containing radiolabeled vitamin B12 (e.g., [57Co]cobalamin) and human intrinsic factor.
-
In the basolateral (lower) chamber, add fresh transport buffer.
-
Incubate the plate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine intracellular B12 accumulation.
4. Sample Analysis and Calculation:
-
Quantify the amount of radiolabeled B12 in the collected samples using a gamma counter.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate (amount of B12 in the basolateral chamber per unit time), A is the surface area of the filter membrane, and C0 is the initial concentration of B12 in the apical chamber.
-
Protocol 3: In Vivo Vitamin B12 Absorption in a Rat Model
This protocol outlines a method to study vitamin B12 absorption in rats.[6][21][28]
1. Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate strain) of a consistent age and weight.
-
House the animals in standard conditions and allow for at least one week of acclimatization.
-
Fast the rats overnight before the experiment but allow access to water.
2. Administration of Vitamin B12:
-
Prepare a solution of radiolabeled vitamin B12 (e.g., [57Co]cobalamin).
-
Administer a precise dose of the B12 solution to the rats via oral gavage.
3. Sample Collection:
-
At predetermined time points (e.g., 2, 4, 6, 8, 24 hours) after administration, collect blood samples from the tail vein or another appropriate site into heparinized tubes.
-
At the end of the study (e.g., 24 hours), euthanize the animals and collect organs (liver, kidneys) and gastrointestinal tract sections to determine tissue distribution and remaining unabsorbed B12.
4. Sample Processing and Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Homogenize tissue samples.
-
Measure the radioactivity in plasma, tissue homogenates, and GI tract contents using a gamma counter.
5. Data Analysis:
-
Calculate the percentage of the administered dose absorbed by measuring the radioactivity in the collected tissues and subtracting the amount remaining in the GI tract.
-
Plot plasma radioactivity over time to determine pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).
Visualizations
The following diagrams illustrate key pathways and workflows related to vitamin B12 absorption and measurement.
Caption: Vitamin B12 absorption pathway from dietary intake to circulation.
Caption: Clinical workflow for diagnosing Vitamin B12 deficiency.
References
- 1. hey.nhs.uk [hey.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12-mediated transport of nanoparticles across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Impact of Diagnostic Platform Variability on Immunoassay Results for Vitamins B12 and D [jablm.acclmp.com]
- 5. jablm.acclmp.com [jablm.acclmp.com]
- 6. Vitamin B12 absorption studied by vascular perfusion of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin B12 reference intervals on Beckman, Roche and Siemens analytical platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin B12 Intake From Animal Foods, Biomarkers, and Health Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Vitamin B12: Testing for the diagnosis of deficiency in general practice - Australian Clinical Labs [clinicallabs.com.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 17. The transport of vitamin B12 through polarized monolayers of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mps.com.au [mps.com.au]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ibl-international.com [ibl-international.com]
- 22. econtent.hogrefe.com [econtent.hogrefe.com]
- 23. researchgate.net [researchgate.net]
- 24. elkbiotech.com [elkbiotech.com]
- 25. fn-test.com [fn-test.com]
- 26. Human Holotranscobalamin (Holo TC) Elisa Kit – AFG Scientific [afgsci.com]
- 27. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 28. Vitamin B12 absorption in x-irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyanocobalamin Co-57 and Co-58 in Dual-Label Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyanocobalamin Co-57 and Cyanocobalamin Co-58 for use in dual-label studies, with a primary focus on their application in vitamin B12 absorption assays. The information presented is intended to assist researchers in selecting the appropriate radionuclide for their specific experimental needs.
Introduction
Dual-labeling with radioactive isotopes of the same element offers a powerful technique for simultaneously tracing two different molecular species or pathways in a single biological system. In the context of vitamin B12 (cyanocobalamin) research, the use of two different cobalt radioisotopes, Cobalt-57 (Co-57) and Cobalt-58 (Co-58), has been instrumental. This approach is most notably employed in the dual-isotope Schilling test, a diagnostic procedure to differentiate between various causes of vitamin B12 malabsorption, such as pernicious anemia and intestinal malabsorption syndromes.[1][2] By labeling free cyanocobalamin with one isotope and cyanocobalamin bound to intrinsic factor (IF) with the other, clinicians and researchers can simultaneously assess both absorption pathways.[1][3]
Physical Properties of Co-57 and Co-58
The choice between Co-57 and Co-58 for dual-labeling studies is primarily dictated by their distinct physical properties, which influence their detection, handling, and potential applications. A summary of their key characteristics is presented below.
| Property | Cobalt-57 (Co-57) | Cobalt-58 (Co-58) |
| Half-life | ~271.8 days[4] | ~70.8 days[4] |
| Decay Mode | Electron Capture (EC)[4] | Electron Capture (EC) and Positron Emission (β+)[4] |
| Principal Gamma Ray Energies | 122 keV (85.6%), 136 keV (10.7%) | 810 keV (99.4%) |
| Other Emissions | X-rays | Annihilation radiation (511 keV) from β+ decay |
Experimental Applications: The Dual-Isotope Schilling Test
The quintessential application of dual-labeled cyanocobalamin is the Schilling test, designed to assess a patient's ability to absorb vitamin B12 from the gastrointestinal tract. The dual-isotope modification allows for a more efficient and comprehensive diagnosis in a single procedure.
Experimental Protocol: Dual-Isotope Schilling Test
The following protocol outlines the key steps in a typical dual-isotope Schilling test.
-
Patient Preparation: The patient is required to fast overnight to ensure an empty stomach for optimal absorption.
-
Administration of Radiotracers: The patient orally receives a capsule containing a known amount of free cyanocobalamin labeled with one cobalt isotope (e.g., Co-58) and a second capsule containing a known amount of cyanocobalamin bound to intrinsic factor, labeled with the other cobalt isotope (e.g., Co-57).[1][5] A commercially available kit, the Dicopac test, provides these formulations.
-
"Flushing" Dose: Approximately 1-2 hours after the oral administration of the radiolabeled vitamin B12, the patient receives an intramuscular injection of a large dose (typically 1 mg) of non-radioactive ("cold") cyanocobalamin.[1][6] This "flushing" dose saturates the vitamin B12 binding sites in the liver and other tissues, preventing the uptake of the absorbed radioactive vitamin B12 and promoting its excretion in the urine.[6]
-
Urine Collection: All urine produced by the patient over the subsequent 24 hours is collected.[1][5]
-
Sample Analysis: The total volume of the 24-hour urine collection is measured, and an aliquot is taken for analysis. The radioactivity of both Co-57 and Co-58 in the urine sample is measured using a gamma counter capable of discriminating between the different gamma ray energies of the two isotopes.
-
Data Interpretation: The percentage of each administered radioactive dose excreted in the urine is calculated.
-
Normal Absorption: A healthy individual will absorb a significant portion of both the free and intrinsic factor-bound vitamin B12, resulting in the excretion of more than 10% of the administered dose of each isotope in the urine.[3][5]
-
Pernicious Anemia: In patients with pernicious anemia, there is a deficiency of intrinsic factor. Consequently, they will show poor absorption of the free vitamin B12 (low urinary excretion of Co-58) but normal absorption of the vitamin B12 bound to intrinsic factor (normal urinary excretion of Co-57).[5] A urinary excretion ratio of Co-57 to Co-58 greater than 1.7 is indicative of pernicious anemia.[1]
-
Intestinal Malabsorption: In cases of malabsorption due to intestinal disease (e.g., celiac disease, Crohn's disease), the absorption of both free and intrinsic factor-bound vitamin B12 will be impaired, leading to low urinary excretion of both Co-57 and Co-58.[1] The ratio of Co-57 to Co-58 will be close to 1.[5]
-
Experimental Workflow
Dual-isotope Schilling test workflow.
Vitamin B12 Metabolic Pathway
Understanding the metabolic fate of cyanocobalamin is crucial for interpreting the results of dual-label studies. Once absorbed, vitamin B12 is transported to various tissues and converted into its active coenzyme forms, methylcobalamin and adenosylcobalamin. These coenzymes are essential for two key enzymatic reactions: the conversion of homocysteine to methionine and the conversion of methylmalonyl-CoA to succinyl-CoA.
Simplified Vitamin B12 metabolic pathway.
Performance Comparison
While both Co-57 and Co-58 are effective for dual-labeling in the Schilling test, their differing physical characteristics can influence experimental design and data analysis.
-
Half-life: The longer half-life of Co-57 (271.8 days) compared to Co-58 (70.8 days) provides greater flexibility in terms of the timing of experiments and sample analysis.[4] It also means that Co-57 sources have a longer useful lifespan.
-
Gamma Ray Energies: The lower gamma energy of Co-57 (primarily 122 keV) is more efficiently detected by standard sodium iodide well counters commonly used in clinical laboratories. The higher energy of Co-58's primary gamma ray (810 keV) may require different detector settings and can lead to some Compton scatter interference in the Co-57 energy window if not properly accounted for.
-
Isotopic Effects: There is no evidence to suggest any significant isotopic effect of Co-57 versus Co-58 on the biological absorption and metabolism of cyanocobalamin. The minute difference in mass between the two isotopes is not expected to alter the chemical properties or biological handling of the vitamin B12 molecule. Studies have shown that results from dual-isotope tests are comparable to those obtained when the tests are performed separately with each isotope.[2]
Conclusion
Both Cyanocobalamin Co-57 and Cobalt-58 are well-established and reliable radiotracers for dual-labeling studies of vitamin B12 absorption. The choice between them often depends on practical considerations such as the availability of the isotopes, the specific capabilities of the radiation detection equipment, and the desired timeframe of the study. The dual-isotope Schilling test remains a valuable, albeit less commonly performed, diagnostic tool that exemplifies the utility of this dual-labeling approach. For most applications, the longer half-life and more favorable gamma energy for standard detectors make Co-57 a slightly more convenient choice, but both isotopes are capable of providing accurate and clinically relevant data.
References
- 1. Reliability of the dual-isotope Schilling test for the diagnosis of pernicious anemia or malabsorption syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual isotope Schilling test for measuring absorption of food-bound and free vitamin B12 simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Isotopes of cobalt - Wikipedia [en.wikipedia.org]
- 5. MIR Teaching file case st002 [gamma.wustl.edu]
- 6. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Serum Vitamin B12 Radioimmunoassay Using a Co-57 Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation comparison of the radioimmunoassay (RIA) for serum vitamin B12 utilizing a Cobalt-57 (Co-57) tracer against alternative methodologies. The following sections detail the performance characteristics, experimental protocols, and underlying principles of these assays to facilitate informed decisions in a research and drug development context.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate assay for serum vitamin B12 quantification is critical for reliable clinical and research outcomes. This section presents a comparative summary of the key performance indicators for the Co-57 Radioimmunoassay (RIA), Chemiluminescent Immunoassay (CLIA), and Microbiological Assay.
| Performance Parameter | Co-57 Radioimmunoassay (RIA) | Chemiluminescent Immunoassay (CLIA) | Microbiological Assay |
| Precision | |||
| Intra-Assay CV (%) | Data not readily available in recent literature; often cited as "satisfactory". | 4.4% - 8.0%[1] | "Excellent" precision reported, specific %CV may vary.[2] |
| Inter-Assay CV (%) | Data not readily available in recent literature. | 4.5% - 12.1%[1] | "Excellent" precision reported, specific %CV may vary.[2] |
| Accuracy | |||
| Recovery (%) | 100%[3][4] | 90.7% - 107.4%[1] | 94.9% - 102.1%[2] |
| Sensitivity | |||
| Limit of Detection (LOD) | Data not readily available in recent literature. | 41 pg/mL[1] | Method-dependent, capable of detecting low concentrations. |
| Specificity | |||
| Cross-Reactivity | Dicyanide cobinamide: 9.8%, Hydroxocobalamin: 8.1%[3][4] | Hydroxocobalamin: 49.4%, Other B vitamins: <0.1%[1] | Can be affected by the presence of antibiotics and vitamin B12 analogues. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of assay results. This section outlines the fundamental experimental protocols for the Co-57 RIA and a standard Microbiological Assay for serum vitamin B12.
Radioimmunoassay (RIA) Protocol for Serum Vitamin B12 (Co-57 Tracer)
This protocol describes a competitive binding radioimmunoassay.
1. Sample Preparation:
-
Serum samples are pre-treated to release vitamin B12 from its binding proteins. This often involves heating in an acetate-cyanide buffer.
2. Assay Procedure:
-
A known quantity of Co-57 labeled vitamin B12 (tracer) and a specific antibody against vitamin B12 are added to the reaction tubes.
-
The patient's serum (containing unlabeled vitamin B12) is then added.
-
Unlabeled vitamin B12 from the serum competes with the Co-57 labeled vitamin B12 for the limited binding sites on the antibody.
-
The reaction is incubated to reach equilibrium.
3. Separation of Bound and Free Vitamin B12:
-
A separation agent, such as dextran-coated charcoal or a second antibody, is added to precipitate the antibody-bound vitamin B12 (both labeled and unlabeled).
-
The mixture is centrifuged to pellet the bound fraction.
4. Measurement of Radioactivity:
-
The radioactivity of the bound fraction (pellet) or the free fraction (supernatant) is measured using a gamma counter.
5. Quantification:
-
The concentration of vitamin B12 in the patient's serum is inversely proportional to the amount of radioactivity measured in the bound fraction. A standard curve is generated using known concentrations of unlabeled vitamin B12 to determine the concentration in the unknown samples.
Microbiological Assay Protocol for Serum Vitamin B12
This assay relies on the principle that certain microorganisms require vitamin B12 for growth.
1. Preparation of Assay Medium and Inoculum:
-
A basal culture medium is prepared containing all the necessary nutrients for the growth of the test microorganism (e.g., Lactobacillus leichmannii), except for vitamin B12.
-
A standardized inoculum of the test microorganism is prepared.
2. Sample and Standard Preparation:
-
Serum samples are pre-treated to extract vitamin B12.
-
A series of standards with known concentrations of vitamin B12 are prepared.
3. Assay Procedure:
-
The prepared medium is dispensed into assay tubes or microtiter plates.
-
Aliquots of the serum extracts and the standard solutions are added to the respective tubes/wells.
-
Each tube/well is inoculated with the standardized microorganism culture.
4. Incubation:
-
The tubes/plates are incubated under controlled conditions (temperature and time) to allow for microbial growth.
5. Measurement of Growth:
-
The extent of microbial growth is measured, typically by turbidimetry (measuring the cloudiness of the culture) or by titrating the acid produced during growth.
6. Quantification:
-
The growth of the microorganism is directly proportional to the amount of vitamin B12 in the sample. A standard curve is constructed by plotting the growth response against the known concentrations of the vitamin B12 standards. The concentration of vitamin B12 in the serum samples is then determined from this curve.
Visualizing the Methodologies
To further elucidate the experimental workflows, the following diagrams illustrate the key steps in the Co-57 RIA and the validation process.
Caption: Workflow of a competitive binding radioimmunoassay for Vitamin B12.
Caption: Key steps in the validation of a Vitamin B12 immunoassay.
References
Navigating Vitamin B12 Deficiency Diagnosis Beyond the Schilling Test: A Comparative Guide
The landscape of diagnostic methods for vitamin B12 (cobalamin) deficiency has significantly evolved, rendering the historical Schilling test obsolete. This guide provides a comprehensive comparison of modern alternatives, offering researchers, scientists, and drug development professionals a detailed overview of current methodologies, their performance metrics, and underlying biochemical pathways.
The Schilling test, once a cornerstone in diagnosing pernicious anemia and other causes of vitamin B12 malabsorption, has been largely discontinued due to its use of radioactive materials and logistical complexities. Contemporary diagnostic strategies have shifted towards less invasive and more direct or functional assessments of vitamin B12 status. This guide delves into the primary alternatives: serum total vitamin B12, holotranscobalamin (HoloTC), methylmalonic acid (MMA), and homocysteine (Hcy) assays, alongside the non-radioactive CobaSorb test for absorption.
Comparative Analysis of Diagnostic Performance
The diagnostic accuracy of a test is paramount in clinical and research settings. The following table summarizes the performance of alternative diagnostic methods for vitamin B12 deficiency, with MMA levels often serving as the gold standard in comparative studies.[1][2]
| Test | Principle | Sample Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Diagnostic Accuracy (%) | Key Advantages | Key Limitations |
| Serum Total Vitamin B12 | Measures the total amount of circulating vitamin B12. | Serum | 63[1][3] | 50[1][3] | 98.33[1][3] | 2.85[1][3] | 63[1][3] | Widely available and automated. | Low sensitivity; does not distinguish between active and inactive forms of B12.[4] |
| Holotranscobalamin (HoloTC) | Measures the biologically active fraction of vitamin B12 bound to transcobalamin.[5][6] | Serum | 98.9[1][3] | 50[1][3] | 98.90[1][3] | 50[1][3] | 97.8[1][3] | Early and sensitive marker of B12 deficiency.[7] | Lower specificity in some studies. |
| Methylmalonic Acid (MMA) | Measures the accumulation of MMA, a specific indicator of functional B12 deficiency.[1][2] | Serum or Urine | 86 (Serum)[8] | 99 (Serum)[8] | 95 (Urinary, for mildly elevated serum MMA)[9] | - | High | Highly sensitive and specific functional marker.[7] | Can be elevated in renal dysfunction.[10] |
| Homocysteine (Hcy) | Measures the accumulation of homocysteine, which is elevated in B12 deficiency. | Plasma | 71[8] | 95[8] | - | - | Moderate | Sensitive marker of functional B12 deficiency. | Also elevated in folate deficiency and renal impairment.[10] |
| CobaSorb Test | Measures the increase in HoloTC after oral administration of non-radioactive vitamin B12 to assess absorption.[11] | Serum | High (Qualitative) | High (Qualitative) | - | - | High | Non-radioactive assessment of B12 absorption.[11] | Not suitable for patients already on B12 supplementation.[11] |
Experimental Protocols
Holotranscobalamin (HoloTC) ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively determines the concentration of HoloTC in a sample.[12]
Methodology:
-
Sample Preparation: Serum or plasma samples are collected. Samples may require a pre-treatment step, such as dilution with a specific buffer provided in the kit.[5][6]
-
Coating: Microplate wells are pre-coated with a monoclonal antibody specific for HoloTC.[12]
-
Incubation: Standards, controls, and prepared samples are pipetted into the wells and incubated, allowing the HoloTC to bind to the immobilized antibody.[5][6][13]
-
Conjugate Addition: A biotin-labeled antibody or a horseradish peroxidase (HRP)-conjugated antibody specific for HoloTC is added to the wells and incubated.[12][13]
-
Washing: The wells are washed to remove any unbound substances.[5][6][13]
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.[5][6][12][13]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[5][6][12]
-
Data Analysis: The optical density is measured using a microplate reader, and the concentration of HoloTC is determined by comparing the sample readings to a standard curve.[12]
Urinary Methylmalonic Acid (MMA) by LC-MS/MS
Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of MMA in urine.[14]
Methodology:
-
Sample Collection: A fasting, second-morning void urine sample is often preferred.[9]
-
Sample Preparation:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where MMA is separated from other components on a C18 column.[17]
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
MMA is ionized (e.g., by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high selectivity.[16]
-
-
Data Analysis: The concentration of MMA is quantified by comparing the ratio of the signal from the analyte to the internal standard against a calibration curve. Results are often normalized to urinary creatinine concentration.[10][18]
CobaSorb Test
Principle: This is a functional, non-radioactive test that assesses the intestinal absorption of vitamin B12 by measuring the change in serum HoloTC levels after an oral dose of cobalamin.[11][19]
Methodology:
-
Baseline Measurement: A baseline blood sample is taken to measure the initial serum HoloTC concentration.[20][21]
-
Oral Vitamin B12 Administration: The patient ingests a high physiological dose of non-radioactive vitamin B12 (e.g., three 9 µg doses over one or two days).[11][19][20]
-
Post-Dose Measurement: A second blood sample is taken 24 to 48 hours after the last oral dose to measure the post-stimulation serum HoloTC level.[20][21]
-
Interpretation: A significant increase in the HoloTC concentration from the baseline indicates normal vitamin B12 absorption. A lack of a significant increase suggests malabsorption.[11]
Visualizing the Pathways
To better understand the mechanisms underlying vitamin B12 metabolism and the rationale for these diagnostic tests, the following diagrams illustrate the key pathways.
Conclusion
The diagnosis of vitamin B12 deficiency has moved beyond the Schilling test to more accessible, safer, and often more accurate methods. Holotranscobalamin and methylmalonic acid have emerged as superior biomarkers for early and functional B12 deficiency compared to total serum B12. The choice of test depends on the clinical context, availability, and the specific diagnostic question being addressed. For assessing malabsorption, the CobaSorb test presents a viable, non-radioactive alternative. This guide provides a framework for understanding and comparing these modern diagnostic tools, empowering researchers and clinicians to make informed decisions in the evaluation of vitamin B12 status.
References
- 1. Comparing Holotranscobalamin and Total Vitamin B12 in Diagnosing Vitamin B12 Deficiency in Megaloblastic Anemia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sapc.ac.uk [sapc.ac.uk]
- 5. ibl-international.com [ibl-international.com]
- 6. ibl-international.com [ibl-international.com]
- 7. Holotranscobalamin, a marker of vitamin B-12 status: analytical aspects and clinical utility1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Vitamin B12 Testing in People With Suspected Vitamin B12 Deficiency | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 9. Use of fasting urinary methylmalonic acid to screen for metabolic vitamin B12 deficiency in older persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 12. Human Holotranscobalamin (Holo TC) Elisa Kit – AFG Scientific [afgsci.com]
- 13. fn-test.com [fn-test.com]
- 14. LC-MS/MS Method for High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine: Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. pafmj.org [pafmj.org]
- 18. Diagnostic Performances of Urinary Methylmalonic Acid/Creatinine Ratio in Vitamin B12 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Assessment of Vitamin B12 Absorption Based on the Accumulation of Orally Administered Cyanocobalamin on Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
comparative bioavailability of different forms of vitamin B12 supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of different forms of vitamin B12 supplements, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the nuances of vitamin B12 absorption and metabolism. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of the subject.
Data Presentation: Comparative Bioavailability of Vitamin B12 Forms
| Vitamin B12 Form | Cmax (Maximum Serum Concentration) | Tmax (Time to Reach Cmax) | Absolute Bioavailability (%) | Notes |
| Cyanocobalamin | Variable, dose-dependent | ~6.83 hours (for a 5mg oral dose)[1] | ~2.16% (for a 5mg oral dose)[1] | A synthetic, stable, and cost-effective form.[2] Requires conversion to active forms in the body.[3][4] |
| Methylcobalamin | Data from direct oral comparative studies are limited. | Data from direct oral comparative studies are limited. | Generally considered to have good bioavailability.[5] | A naturally occurring, active coenzyme form.[2][3] May be particularly beneficial for neurological health. |
| Hydroxocobalamin | Higher and more sustained serum levels compared to cyanocobalamin after injection.[4] | Longer retention time in the body compared to cyanocobalamin. | Considered to have high bioavailability.[4] | A naturally occurring form that is readily converted to the active coenzyme forms.[2][3] |
| Adenosylcobalamin | Data from direct oral comparative studies are limited. | Data from direct oral comparative studies are limited. | A naturally occurring, active coenzyme form.[2][3] | Primarily involved in mitochondrial energy metabolism. |
Note: The bioavailability of oral vitamin B12 is generally low and dose-dependent. At physiological doses (a few micrograms), absorption is mediated by intrinsic factor and is relatively efficient. At higher pharmacological doses, a small fraction is absorbed through passive diffusion.[6]
Experimental Protocols
The assessment of vitamin B12 bioavailability relies on various analytical methods to quantify its concentration in biological fluids. Below are detailed methodologies for key experiments cited in the literature.
Radioisotope Dilution Assay for Serum Vitamin B12
This method is a classic and reliable technique for measuring total vitamin B12 levels in serum.[7][8][9]
Principle: The assay is based on the competition between unlabeled vitamin B12 in a serum sample and a known amount of radioactively labeled vitamin B12 (e.g., containing ⁵⁷Co) for binding to a limited amount of a specific binding protein, typically intrinsic factor. The amount of radioactivity in the protein-bound fraction is inversely proportional to the concentration of unlabeled vitamin B12 in the sample.
Procedure:
-
Sample Preparation: Serum samples are pre-treated to release vitamin B12 from endogenous binding proteins. This is often achieved by heating the sample in the presence of a reducing agent (like dithiothreitol) and cyanide, which converts all forms of vitamin B12 to the stable cyanocobalamin.[10]
-
Binding Reaction: The pre-treated serum sample is incubated with a known amount of ⁵⁷Co-labeled cyanocobalamin and a limited amount of intrinsic factor.
-
Separation of Bound and Free Vitamin B12: After incubation, the protein-bound vitamin B12 is separated from the free (unbound) vitamin B12. A common method for this is the use of dextran-coated charcoal, which adsorbs the free vitamin B12, leaving the protein-bound fraction in the supernatant after centrifugation.[7][9]
-
Radioactivity Measurement: The radioactivity of the protein-bound fraction (supernatant) is measured using a gamma counter.
-
Quantification: The concentration of vitamin B12 in the serum sample is determined by comparing the radioactivity of the sample with a standard curve generated using known concentrations of unlabeled vitamin B12.
CobaSorb™ Test for Vitamin B12 Absorption
The CobaSorb™ test is a non-radioactive method to assess the intestinal absorption of vitamin B12 by measuring the change in holotranscobalamin (holoTC), the biologically active form of vitamin B12 in the blood.[11][12][13][14]
Principle: An oral dose of vitamin B12 is administered, and the subsequent increase in serum holoTC is measured. A significant increase indicates normal absorption, while a lack of increase suggests malabsorption.
Procedure:
-
Baseline Blood Sample: A blood sample is drawn from the patient to measure the baseline level of holotranscobalamin.
-
Oral Vitamin B12 Administration: The patient is given a high oral dose of non-radioactive vitamin B12 (e.g., three 9 µg doses over 24 hours).[11][12]
-
Post-Dose Blood Sample: A second blood sample is drawn 24 to 48 hours after the last dose of vitamin B12.
-
Holotranscobalamin Measurement: The holotranscobalamin levels in both the baseline and post-dose serum samples are measured, typically using an immunoassay (e.g., ELISA).
-
Assessment of Absorption: The change in holotranscobalamin concentration between the baseline and post-dose samples is calculated. A predefined increase (e.g., an absolute increase of >6 pmol/L and a relative increase of >3-fold) is indicative of normal vitamin B12 absorption.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Vitamin B12 Forms
LC-MS/MS is a highly sensitive and specific method that can separate and quantify the different forms of vitamin B12 in a single analysis.[15][16][17][18][19]
Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify specific molecules based on their mass-to-charge ratio.
Procedure:
-
Sample Preparation: Serum or plasma samples are first treated to precipitate proteins, often using agents like zinc sulfate in methanol.[19] The supernatant containing the vitamin B12 is then collected. For total vitamin B12 measurement, all forms can be converted to cyanocobalamin prior to analysis.[18]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The different forms of vitamin B12 (cyanocobalamin, methylcobalamin, hydroxocobalamin, and adenosylcobalamin) are separated as they pass through a chromatography column (e.g., a C18 reversed-phase column) due to their different chemical properties.[15][17]
-
Ionization: As the separated forms of vitamin B12 elute from the column, they enter the mass spectrometer and are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first mass analyzer selects the parent ion of a specific vitamin B12 form. These selected ions are then fragmented, and the second mass analyzer separates the resulting fragment ions.
-
Detection and Quantification: A detector measures the abundance of the specific fragment ions. The concentration of each vitamin B12 form in the sample is determined by comparing the signal intensity to that of a known standard.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to vitamin B12 bioavailability.
Caption: Vitamin B12 Absorption and Intracellular Metabolism.
Caption: Typical Experimental Workflow for a Vitamin B12 Bioavailability Study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Route and Type of Formulation Administered Influences the Absorption and Disposition of Vitamin B12 Levels in Serum [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MEASUREMENT OF SERUM VITAMIN B12 LEVEL USING RADIOISOTOPE DILUTION AND COATED CHARCOAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 14. Assessment of Vitamin B12 Absorption Based on the Accumulation of Orally Administered Cyanocobalamin on Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
A Comparative Guide to the Cross-Validation of Microbiological Assays with Cobalt-57-Based Methods for Vitamin B12 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of microbiological assays and Cobalt-57 (Co-57) based radioisotope methods for the quantification of Vitamin B12. It also explores modern alternatives, offering a detailed overview of their principles, performance characteristics, and experimental protocols. This information is intended to assist researchers in selecting the most appropriate assay for their specific needs in drug development and other scientific applications.
Executive Summary
The accurate quantification of Vitamin B12 is crucial in various fields, from clinical diagnostics to nutritional science and drug development. Historically, microbiological assays have been a cornerstone for Vitamin B12 measurement. However, with technological advancements, radioisotope methods, particularly those utilizing Co-57, and other modern techniques have emerged, each with distinct advantages and limitations. This guide provides a side-by-side comparison of these methods to facilitate informed decision-making.
Data Presentation: A Comparative Analysis of Performance
The following table summarizes the key performance characteristics of the microbiological assay, the Co-57 radioisotope dilution assay, and two prominent alternative methods: Chemiluminescence Immunoassay (CLIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Microbiological Assay (Lactobacillus leichmannii) | Co-57 Radioisotope Dilution Assay | Chemiluminescence Immunoassay (CLIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the growth of a microorganism dependent on Vitamin B12. | Competitive binding between unlabeled Vitamin B12 and Co-57 labeled Vitamin B12 for a limited amount of a specific binding protein. | Competitive immunoassay using an acridinium-labeled Vitamin B12 derivative. | Separation and quantification of Vitamin B12 and its analogues based on their mass-to-charge ratio. |
| Accuracy (Recovery) | 94.9% - 102.1%[1][2] | 98.1% (fortified samples), 95.8% (unfortified samples)[3] | 90.7% - 107.4% | 97.7% - 100.6% |
| Precision (CV%) | Intra-assay: 1.9% - 4.3%; Inter-assay: 1.2% - 3.5%[4] | 6.9% (fortified samples), 9.2% (unfortified samples)[3] | Intra-assay: 4.4% - 8.0%; Inter-assay: 4.5% - 12.1% | <15% |
| Sensitivity (LOD) | ~0.025 ng/mL[5] | ~50 pg/mL | 41 pg/mL | 0.01 - 0.2 µg/L |
| Specificity | Can be affected by non-active Vitamin B12 analogues and antibiotics.[1] | Generally high, but can show some cross-reactivity with certain analogues. | High specificity for Vitamin B12. | Very high specificity, can differentiate between various cobalamin forms. |
| Linearity (Range) | 0 - 5 pg/well[4] | 0 - 2000 pg/mL[6] | Wide dynamic range. | 0.5 - 1000 µg/L |
| Throughput | Low to medium, can be adapted to 96-well plates.[1][2] | Medium to high, suitable for automation. | High, suitable for automated platforms. | Medium, dependent on chromatographic run time. |
| Cost | Relatively low reagent cost. | Higher cost due to radioisotopes and specialized equipment. | Moderate to high, dependent on the platform. | High initial instrument cost, lower running costs. |
| Safety Concerns | Biosafety level 1. | Requires handling of radioactive materials. | Minimal safety concerns. | Requires handling of solvents. |
Experimental Protocols
Microbiological Assay for Vitamin B12 (Lactobacillus leichmannii)
This method relies on the principle that the growth of Lactobacillus leichmannii is directly proportional to the concentration of Vitamin B12 in the sample.
1. Preparation of Media and Reagents:
-
Basal Medium: A Vitamin B12-free medium containing all other necessary nutrients for the growth of L. leichmannii is prepared. This typically includes a vitamin-free casein acid hydrolysate, dextrose, asparagine, sodium acetate, and various other vitamins and minerals.[5]
-
Inoculum Medium: A separate medium is used to prepare the inoculum of L. leichmannii.
-
Standard and Sample Preparation: A stock solution of Cyanocobalamin (Vitamin B12) is prepared and serially diluted to create a standard curve. Samples are extracted to release Vitamin B12 and then diluted.
2. Inoculum Preparation:
-
A culture of Lactobacillus leichmannii (e.g., ATCC 7830) is grown in the inoculum medium for 16-24 hours at 37°C.[5]
-
The bacterial cells are then harvested by centrifugation, washed with sterile saline, and resuspended to a standardized turbidity.
3. Assay Procedure:
-
A series of tubes or wells in a microtiter plate are prepared. Each tube/well contains a fixed volume of the basal medium.
-
Varying concentrations of the Vitamin B12 standard solution are added to a set of tubes/wells to generate a standard curve.
-
Diluted sample extracts are added to other tubes/wells.
-
Each tube/well is inoculated with a standardized amount of the prepared L. leichmannii inoculum.
-
The tubes/plates are incubated at 37°C for 18-24 hours.[5]
4. Measurement and Calculation:
-
After incubation, the bacterial growth is measured by determining the turbidity (absorbance) at a specific wavelength (e.g., 620 nm) using a spectrophotometer or a microplate reader.
-
A standard curve is plotted with the absorbance values against the known concentrations of the Vitamin B12 standards.
-
The Vitamin B12 concentration in the samples is then calculated by interpolating their absorbance values on the standard curve.
Co-57 Radioisotope Dilution Assay (Competitive Binding Assay)
This assay is based on the competition between unlabeled Vitamin B12 in the sample and a known amount of Co-57 labeled Vitamin B12 for a limited number of binding sites on a specific binding protein, typically intrinsic factor.
1. Reagents:
-
Co-57 Labeled Vitamin B12: A solution of cyanocobalamin labeled with the radioisotope Cobalt-57.
-
Binding Protein: A solution containing a specific Vitamin B12 binding protein, such as porcine intrinsic factor.
-
Standard Solutions: A set of solutions with known concentrations of unlabeled Vitamin B12.
-
Separating Agent: A reagent to separate the bound Vitamin B12 from the free Vitamin B12, such as dextran-coated charcoal.
2. Sample Preparation:
-
The sample is treated to release Vitamin B12 from its binding proteins. This often involves heating in the presence of a releasing agent.
3. Assay Procedure:
-
A known amount of Co-57 labeled Vitamin B12 and a limited amount of the binding protein are added to a series of tubes.
-
Standard solutions or the prepared samples are then added to these tubes.
-
The tubes are incubated to allow for competitive binding to occur. The unlabeled Vitamin B12 from the sample and the Co-57 labeled Vitamin B12 compete for the binding sites on the intrinsic factor.
-
After incubation, the separating agent (e.g., dextran-coated charcoal) is added to all tubes. The charcoal binds to the free (unbound) Vitamin B12, while the Vitamin B12 bound to the intrinsic factor remains in solution.
-
The tubes are centrifuged to pellet the charcoal with the bound free Vitamin B12.
4. Measurement and Calculation:
-
The radioactivity of the supernatant (containing the protein-bound Co-57 Vitamin B12) is measured using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled Vitamin B12 in the sample.
-
A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.
-
The concentration of Vitamin B12 in the samples is determined by interpolating their radioactivity measurements on the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows and principles of the discussed assays.
Conclusion
The choice of an assay for Vitamin B12 quantification depends on a variety of factors including the required sensitivity and specificity, sample throughput, cost, and available laboratory infrastructure.
-
Microbiological assays , while being cost-effective and sensitive, are susceptible to interferences and have a lower throughput.
-
Co-57 radioisotope dilution assays offer good accuracy and higher throughput but involve the handling of radioactive materials and are more expensive.
-
Chemiluminescence immunoassays provide a high-throughput, automated solution with good performance, suitable for clinical laboratories.
-
LC-MS/MS stands out for its superior specificity and ability to quantify different forms of cobalamin, making it a powerful tool for research and reference applications, despite its higher initial cost.
By understanding the principles, performance, and protocols of each method, researchers can confidently select the most suitable assay for their cross-validation and analytical needs in the field of drug development and beyond.
References
- 1. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioisotope dilution technique for determination of vitamin B12 in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. himedialabs.com [himedialabs.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Radiolabeled Cyanocobalamin: Advantages, Disadvantages, and Modern Alternatives
For researchers, scientists, and drug development professionals, the use of radiolabeled compounds is a cornerstone of experimental design. Among these, radiolabeled cyanocobalamin ([⁵⁷Co]Cbl or [⁵⁸Co]Cbl) has historically played a pivotal role in understanding vitamin B12 absorption and metabolism. This guide provides an objective comparison of radiolabeled cyanocobalamin with its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for research and diagnostic purposes.
Radiolabeled cyanocobalamin has been instrumental in elucidating the mechanisms of vitamin B12 uptake, transport, and cellular metabolism. Its primary application has been in the diagnosis of pernicious anemia and other malabsorption syndromes through the Schilling test. However, the landscape of available techniques has evolved, with non-radioactive methods and alternative radiotracers now offering distinct advantages in terms of safety and accessibility.
Performance Comparison: Radiolabeled Cyanocobalamin vs. Alternatives
The gold standard for assessing vitamin B12 absorption was the Schilling test, which utilized radiolabeled cyanocobalamin.[1] However, its use has declined due to concerns over radioactivity and the limited availability of the necessary isotopes.[1] Modern alternatives primarily include the CobaSorb™ test and the use of cyanocobalamin labeled with other isotopes like carbon-14 (¹⁴C) and carbon-13 (¹³C).
| Feature | Radiolabeled Cyanocobalamin (Schilling Test) | CobaSorb™ Test | ¹⁴C/¹³C-Labeled Cyanocobalamin |
| Principle | In vivo measurement of urinary excretion of orally administered radiolabeled cyanocobalamin.[1][2] | Measures the change in serum holotranscobalamin (the active form of B12) after oral administration of unlabeled B12.[1] | In vivo measurement of the labeled cyanocobalamin or its metabolites in plasma, urine, or feces. |
| Primary Use | Diagnosis of pernicious anemia and other B12 malabsorption syndromes.[2][3] | Assessment of vitamin B12 absorption.[1][4] | Research on B12 bioavailability and metabolism; potential diagnostic tool.[1] |
| Diagnostic Accuracy | High sensitivity and specificity for pernicious anemia when performed correctly.[5] | Shows promise but is not yet fully validated as a replacement for the Schilling test.[1][4] | Under investigation for diagnostic use; offers quantitative assessment of absorption.[1] |
| Quantitative Data | Urinary excretion of <10% of the administered dose in 24 hours indicates malabsorption.[2][6] | A significant increase in holotranscobalamin levels suggests normal absorption. A small or no increase points to malabsorption.[1] | Allows for precise quantification of absorbed B12. |
| Advantages | - Well-established historical data- Directly measures absorption | - Non-radioactive- Simpler procedure than the Schilling test | - Lower radiation risk (¹⁴C) or no radiation risk (¹³C)- High sensitivity with Accelerator Mass Spectrometry (AMS) |
| Disadvantages | - Use of radioactive isotopes- Limited availability- Cumbersome 24-hour urine collection- Considered obsolete in many centers[2] | - Qualitative or semi-quantitative- Can be influenced by prior B12 treatment[4] | - ¹⁴C is still radioactive- ¹³C requires specialized equipment (mass spectrometry)- Not yet widely available for clinical use |
In Vitro Cellular Uptake: A Comparative Look
The form of cobalamin used in research can influence cellular uptake and subsequent metabolic processes. Studies comparing different forms of radiolabeled cobalamin provide valuable insights for in vitro experimental design.
| Cobalamin Form | Cellular Accumulation (HeLa Cells, 4-48h) | Intracellular Processing Speed | Reference |
| Radiolabeled Cyanocobalamin (CNCbl) | Lower initial accumulation | Slower "activating" intracellular processing | [7][8][9] |
| Radiolabeled Hydroxocobalamin (HOCbl) | Higher initial accumulation (approximately two-fold faster) | Faster "activating" intracellular processing (approximately six-fold faster) | [7][8][9] |
These findings suggest that for in vitro studies focusing on the kinetics of cellular uptake and metabolism, hydroxocobalamin may offer a more rapid response compared to cyanocobalamin.[7][8][9]
Experimental Protocols
The Schilling Test: A Detailed Methodology
Although largely historical, understanding the Schilling test protocol is crucial for interpreting older literature and for specific research applications where it might still be employed. The test is typically performed in four stages to differentiate the cause of malabsorption.
Stage 1: Assessment of Intrinsic Factor (IF) Independent Absorption
-
Preparation: The patient fasts for at least 8 hours.[10]
-
Administration of Radiolabeled B12: An oral dose of radiolabeled cyanocobalamin (e.g., 0.5-2.0 µg of [⁵⁷Co]Cbl or [⁵⁸Co]Cbl) is administered.[2][3]
-
"Flushing" Dose: Within 1-2 hours of the oral dose, a "flushing" dose of 1000 µg of non-radiolabeled vitamin B12 is given intramuscularly. This saturates the B12 binding sites in the liver, ensuring that any absorbed radiolabeled B12 is excreted in the urine.[2]
-
Analysis: The radioactivity in the 24-hour urine sample is measured.
-
Interpretation: Excretion of less than 10% of the administered radioactive dose is indicative of malabsorption.[2][6]
Stage 2: Assessment of Pernicious Anemia
-
If the result of Stage 1 is abnormal, the test is repeated after a few days with the co-administration of oral intrinsic factor along with the radiolabeled cyanocobalamin.
-
Interpretation: If the urinary excretion of the radiolabel becomes normal, it indicates that the malabsorption is due to a lack of intrinsic factor, confirming a diagnosis of pernicious anemia.[3]
Stage 3: Assessment of Bacterial Overgrowth
-
If Stage 2 results are also abnormal, the patient is treated with a course of antibiotics for 1-2 weeks. Stage 1 is then repeated.[10]
-
Interpretation: If the urinary excretion normalizes after antibiotic treatment, the malabsorption is likely due to bacterial overgrowth in the small intestine.
Stage 4: Assessment of Pancreatic Insufficiency
-
If the results of Stage 3 are still abnormal, the test is repeated with the addition of pancreatic enzymes.[10]
-
Interpretation: Normalization of the urinary excretion suggests that the malabsorption is caused by pancreatic insufficiency.
Radioimmunoassay (RIA) for Cyanocobalamin
This in vitro technique is used to measure the concentration of cyanocobalamin in a sample, such as serum.
-
Antiserum Production: Antibodies against cyanocobalamin are raised in animals (e.g., rabbits) by immunization with a cyanocobalamin-protein conjugate.[12][13]
-
Sample Preparation: The binding proteins in the serum sample are denatured, often by autoclaving in an acetate-cyanide buffer, to release the bound cyanocobalamin.[12][13]
-
Competitive Binding: A known amount of radiolabeled cyanocobalamin ([⁵⁷Co]Cbl) is mixed with the prepared sample and the specific antiserum. The unlabeled cyanocobalamin in the sample competes with the radiolabeled cyanocobalamin for binding to the antibodies.
-
Separation: The antibody-bound cyanocobalamin is separated from the free cyanocobalamin. This can be achieved using methods like precipitation with a second antibody or adsorption of the free antigen to charcoal.[12][13]
-
Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of cyanocobalamin in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled cyanocobalamin.
Vitamin B12 Metabolic Pathway
Understanding the metabolic fate of cyanocobalamin is crucial for interpreting experimental results. Upon entering the cell, cyanocobalamin undergoes a series of transformations to become the active coenzymes, methylcobalamin and adenosylcobalamin.
Safety and Handling of Radiolabeled Cyanocobalamin
Working with radiolabeled compounds necessitates strict adherence to safety protocols to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling radiolabeled cyanocobalamin.[14][15][16][17]
-
Designated Work Area: All work with radioactive materials should be conducted in a designated and clearly labeled area. The work surface should be covered with absorbent paper.[14][16][17]
-
Monitoring: Regularly monitor the work area, equipment, and personnel for contamination using a suitable radiation detection instrument.[14][16]
-
Waste Disposal: Dispose of all radioactive waste in properly labeled containers according to institutional and regulatory guidelines.[14][16][17]
-
Training: All personnel working with radioactive materials must receive appropriate radiation safety training.[14]
Conclusion
Radiolabeled cyanocobalamin has been a valuable tool in the study of vitamin B12 metabolism and the diagnosis of malabsorption disorders. While its clinical use in the Schilling test has largely been superseded by non-radioactive alternatives due to safety and logistical concerns, it remains a relevant compound in research settings. For in vitro studies, researchers should consider that other forms of cobalamin, such as hydroxocobalamin, may exhibit different cellular uptake kinetics. The choice between radiolabeled cyanocobalamin and its alternatives will ultimately depend on the specific research question, available resources, and safety considerations. As new technologies, such as those employing stable isotopes, become more accessible, the landscape for assessing vitamin B12 bioavailability and metabolism will continue to evolve.
References
- 1. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schilling test - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 5. Reliability of the dual-isotope Schilling test for the diagnosis of pernicious anemia or malabsorption syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 11. Schilling test- Overview [theswissbay.ch]
- 12. Radioimmunoassay that measures serum vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcp.bmj.com [jcp.bmj.com]
- 14. google.com [google.com]
- 15. americanregent.com [americanregent.com]
- 16. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 17. Appendix B, Radiation Safety Manual: Radiation Laboratory Rules | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Comparative Guide to In Vivo and In Vitro Methods for Assessing Vitamin B12 Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro methodologies for the assessment of Vitamin B12 (cobalamin) uptake. Understanding the nuances, advantages, and limitations of each approach is critical for accurate research and the development of effective oral drug formulations and supplements. This document outlines key experimental protocols, presents quantitative data for comparison, and visualizes complex biological and experimental workflows.
At a Glance: In Vivo vs. In Vitro B12 Uptake Assays
The assessment of Vitamin B12 absorption can be broadly categorized into two approaches: in vivo studies conducted within a living organism and in vitro studies performed in a controlled laboratory setting, typically using cell cultures.[1] In vivo methods offer physiological relevance by accounting for the complex interactions within a complete biological system, while in vitro methods provide a more controlled environment for mechanistic studies, are generally more cost-effective, and allow for higher throughput.[1]
| Feature | In Vivo Methods | In Vitro Methods |
| Model System | Human subjects, animal models (e.g., rats) | Cell lines (e.g., Caco-2), excised intestinal tissues |
| Primary Advantage | High physiological relevance, reflects systemic effects | High degree of control, mechanistic insights, higher throughput[1] |
| Primary Limitation | Complex, expensive, ethical considerations, lower throughput | Lacks the complexity of a whole organism, potential for poor in vivo correlation |
| Common Assays | Schilling Test, CobaSorb Test, Radiolabeled B12 with whole-body counting | Caco-2 cell permeability assays, Ussing chamber with rat intestinal mucosa |
| Typical Readout | Urinary excretion of radiolabeled B12, change in serum holoTC, whole-body radioactivity | Apparent permeability coefficient (Papp), transport rate |
Quantitative Comparison of B12 Uptake Assessment Methods
The following table summarizes key quantitative parameters associated with common in vivo and in vitro methods for assessing Vitamin B12 uptake.
| Method | Model | Key Parameter Measured | Typical Quantitative Finding |
| Schilling Test (Stage 1) | Human | Urinary excretion of radiolabeled B12 over 24 hours | Normal absorption: ≥10% of the radiolabeled dose excreted.[2] Malabsorption: <10% of the radiolabeled dose excreted.[2] |
| CobaSorb Test | Human | Change in circulating holotranscobalamin (holoTC) | A lack of increase in holoTC after B12 administration suggests impaired absorption.[3] |
| Radiolabeled B12 with Whole-Body Counter | Human | Retention of radiolabeled B12 | Measures the amount of absorbed B12 remaining in the body after unabsorbed tracer is excreted.[4][5] |
| Caco-2 Cell Permeability Assay | Human colon adenocarcinoma cells | Apparent Permeability (Papp) of B12 | Can be used to compare the transport of different B12 derivatives. For example, the Papp of coenzyme B12, methylcobalamin, and 4-ethylphenylcobalamin were found to be 10.2, 9.4, and 31.3-fold higher than that of cyanocobalamin, respectively.[6] |
| Rat Intestinal Mucosa (Ussing Chamber) | Excised rat intestine | Permeability of B12 | Formulations with permeation enhancers can be tested. For instance, a formulation with PAA-cys showed a 3.96-fold improvement in B12 transport compared to a buffer solution.[7] |
Vitamin B12 Uptake and Transport Pathway
The absorption of Vitamin B12 is a complex, multi-step process that relies on several key proteins. The following diagram illustrates the physiological pathway of B12 uptake, from ingestion to absorption into the bloodstream.
Caption: Physiological pathway of Vitamin B12 absorption.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Method: The Schilling Test
The Schilling test was historically used to determine the cause of B12 deficiency but is now considered largely obsolete.[2][8] It involves several stages to pinpoint defects in B12 absorption.
Caption: Workflow of the multi-stage Schilling Test.
Protocol:
-
Stage 1: Baseline Absorption: The patient is given a small oral dose of radiolabeled Vitamin B12.[8] An hour later, a large, non-radiolabeled dose of B12 is administered via intramuscular injection to saturate the body's B12 binding proteins.[8] Urine is collected over the subsequent 24 hours, and the amount of excreted radioactivity is measured.[2][8]
-
Stage 2: Intrinsic Factor Addition: If the result from Stage 1 is abnormal, the test is repeated after 3-7 days, but this time the oral radiolabeled B12 is co-administered with intrinsic factor.[8] If the urinary excretion corrects to normal, it indicates pernicious anemia (a lack of intrinsic factor).[8][9]
-
Stage 3: Antibiotic Course: If Stage 2 does not correct the result, the patient is given a course of antibiotics for two weeks.[2] Stage 1 is then repeated. If the result is now normal, it suggests that bacterial overgrowth was the cause of malabsorption.[2]
-
Stage 4: Pancreatic Enzymes: If the abnormality persists, the test is repeated after a 3-day course of pancreatic enzymes to determine if pancreatic insufficiency is the cause.[2][9]
In Vitro Method: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption.[10][11] When cultured on permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with many characteristics of the small intestinal epithelium.[10][12]
Caption: Workflow for a Caco-2 cell B12 permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is crucial and is typically assessed by measuring the Transepithelial Electrical Resistance (TEER).[6]
-
Transport Study: The experiment is initiated by replacing the culture medium in the apical (upper) and basolateral (lower) chambers with a transport buffer. The test compound (Vitamin B12) is added to the apical chamber.
-
Sampling: At predetermined time intervals, samples are taken from the basolateral chamber and replaced with fresh transport buffer.
-
Quantification: The concentration of Vitamin B12 in the collected samples is quantified using an appropriate analytical method, such as HPLC or LC-MS.
-
Calculation of Apparent Permeability (Papp): The rate of transport is used to calculate the apparent permeability coefficient, which provides a quantitative measure of the compound's ability to cross the intestinal barrier.
Conclusion
Both in vivo and in vitro methods provide valuable, albeit different, insights into Vitamin B12 uptake. While historical in vivo methods like the Schilling test have laid the groundwork for our understanding of B12 malabsorption, they are being replaced by less cumbersome techniques.[2][8][13] Modern in vivo approaches and in vitro models, particularly the Caco-2 cell system, are indispensable tools in preclinical research and drug development.[10][11] The Caco-2 model allows for the screening of new B12 formulations and absorption enhancers in a controlled and reproducible manner.[7][14] Ultimately, a comprehensive assessment of B12 uptake often involves leveraging the strengths of both approaches: using in vitro models for initial screening and mechanistic studies, followed by in vivo validation of promising candidates.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Schilling test - Wikipedia [en.wikipedia.org]
- 3. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 4. A fast method of measuring vitamin B12 absorption using a whole-body counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and in vivo evaluation of an oral vitamin B12 delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do You Need a Schilling Test? Learn What to Expect [webmd.com]
- 9. Schilling Test: Purpose, Procedure, and Risks [healthline.com]
- 10. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
- 12. The transport of vitamin B12 through polarized monolayers of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
The Schilling Test: A Comparative Guide to Cyanocobalamin Co 57 Absorption and Serum B12 Levels
For decades, the Schilling test, utilizing radiolabeled cyanocobalamin (Vitamin B12), was a cornerstone in diagnosing the underlying causes of vitamin B12 deficiency. While now largely considered obsolete in clinical practice due to the advent of modern assays, a retrospective analysis of its principles and the data it generated remains invaluable for researchers and scientists in the fields of nutrition, gastroenterology, and drug development. This guide provides an objective comparison of cyanocobalamin Co 57 absorption, as measured by the Schilling test, with serum B12 levels, supported by experimental data and detailed methodologies.
Correlation Between Cyanocobalamin Co 57 Absorption and Serum B12 Status: A Quantitative Overview
The primary utility of the Schilling test was to differentiate between pernicious anemia (a lack of intrinsic factor) and other causes of B12 malabsorption. The test measures the urinary excretion of orally administered radioactive cyanocobalamin (Co 57). A normal result indicates that the patient can absorb vitamin B12. The following tables summarize the expected outcomes of the Schilling test in relation to a patient's vitamin B12 absorption status.
It is important to note that direct quantitative correlation between a specific Schilling test percentage and a corresponding serum B12 level is not extensively documented in a single cohort. The Schilling test indicates the ability to absorb B12, while the serum B12 level reflects the actual circulating amount of the vitamin, which is influenced by dietary intake and body stores. However, data from studies such as that by Donaldson, Blight, and Lascelles (1970) provide insights into the distinct patterns of Co 57 absorption in individuals with normal versus impaired B12 absorption capabilities.
| Parameter | Normal Absorption | Pernicious Anemia (Without Intrinsic Factor) |
| Mean 24-hr Urinary Excretion of 57Co (%) | 18.8 | 1.4 |
| Range of 24-hr Urinary Excretion of 57Co (%) | 9.8 - 35.0 | 0 - 5.1 |
| Mean 8-hr Serum 57Co (% of dose/L) | 1.11 | 0.14 |
| Range of 8-hr Serum 57Co (% of dose/L) | 0.44 - 2.50 | 0 - 0.42 |
Data adapted from Donaldson, D., Blight, B. J., & Lascelles, P. T. (1970). An assessment of serum 57Co cyanocobalamin as an index of vitamin B12 absorption. Journal of Clinical Pathology, 23(7), 558–562.
| Serum Vitamin B12 Level | Interpretation | Typical Corresponding Schilling Test Result (Part I) |
| > 300 pg/mL | Normal | Normal (>10% excretion) |
| 200-300 pg/mL | Borderline | May be normal or abnormal |
| < 200 pg/mL | Deficient | Abnormal (<10% excretion) |
Normal serum B12 ranges can vary slightly between laboratories.
Experimental Protocols
A comprehensive understanding of the Schilling test methodology is crucial for interpreting historical data and for the design of modern nutrient absorption studies.
The Schilling Test: A Multi-Stage Protocol
The Schilling test was typically performed in multiple stages to systematically identify the cause of vitamin B12 malabsorption.[1][2]
Stage I: Assessment of Vitamin B12 Absorption
-
Administration of Radiolabeled Vitamin B12: The patient, having fasted overnight, is given an oral dose of cyanocobalamin containing a small amount of radioactive cobalt-57 (57Co).
-
"Flushing" Dose of Unlabeled Vitamin B12: Approximately 1-2 hours after the oral dose, a large, non-radioactive ("cold") dose of vitamin B12 (typically 1000 µg) is administered intramuscularly. This injection saturates the vitamin B12 receptors in the liver, preventing the radioactive B12 from being stored there and thus promoting its excretion in the urine if it has been absorbed from the gut.
-
24-Hour Urine Collection: The patient's urine is collected over a 24-hour period.
-
Measurement of Radioactivity: The total amount of radioactivity in the 24-hour urine sample is measured.
-
Interpretation:
Stage II: Assessment of Intrinsic Factor Deficiency (Pernicious Anemia)
-
This stage is performed if the results of Stage I are abnormal.
-
Co-administration of Radiolabeled B12 and Intrinsic Factor: The test is repeated, but this time the oral dose of radioactive cyanocobalamin is given along with intrinsic factor.
-
"Flushing" Dose and Urine Collection: The intramuscular flushing dose and 24-hour urine collection are repeated as in Stage I.
-
Interpretation:
-
Correction of Absorption (Normal Result): If the urinary excretion of radioactivity becomes normal, it indicates that the patient lacks intrinsic factor, confirming a diagnosis of pernicious anemia.
-
No Correction (Abnormal Result): If the urinary excretion remains low, the malabsorption is due to a problem in the small intestine itself (e.g., celiac disease, Crohn's disease, bacterial overgrowth).
-
Further Stages (Less Common)
-
Stage III (Bacterial Overgrowth): If Stage II is abnormal, the test may be repeated after a course of antibiotics. If the result normalizes, it suggests that bacterial overgrowth was the cause of malabsorption.[1]
-
Stage IV (Pancreatic Insufficiency): If Stage III is abnormal, the test may be repeated with the addition of pancreatic enzymes. A normal result would point towards pancreatic insufficiency as the cause.[1]
Vitamin B12 Absorption Pathway
The absorption of dietary vitamin B12 is a complex process involving multiple steps in the gastrointestinal tract. The following diagram illustrates this pathway.
Experimental Workflow: The Schilling Test
The logical flow of the Schilling test is a prime example of a diagnostic algorithm designed to pinpoint a specific physiological defect.
Conclusion
The correlation between cyanocobalamin Co 57 absorption and serum B12 levels is foundational to understanding the pathophysiology of vitamin B12 deficiency. While the Schilling test is no longer a routine diagnostic tool, the principles it established and the data it generated offer valuable insights for contemporary researchers. The clear distinction in Co 57 excretion between individuals with and without functional intrinsic factor underscores the critical role of this protein in B12 absorption. For professionals in drug development and nutritional science, a thorough understanding of these historical experimental methodologies can inform the design of modern studies on nutrient bioavailability and the development of novel therapeutic interventions for malabsorptive disorders.
References
The Rise of Stable Isotopes: Evaluating ¹³C-Cyanocobalamin as a Superior Alternative for Vitamin B12 Assessment
A paradigm shift is underway in the assessment of vitamin B12 (cobalamin) bioavailability, with stable isotope analysis, particularly using ¹³C-cyanocobalamin, emerging as a safe and effective alternative to outdated methods. This guide provides a comprehensive comparison of ¹³C-cyanocobalamin with traditional techniques, supported by experimental data, for researchers, scientists, and drug development professionals.
For decades, the "gold standard" for measuring vitamin B12 absorption was the Schilling test, which utilized radioactive cobalt isotopes.[1][2] However, concerns over radiation exposure and the limited availability of necessary reagents have rendered this test obsolete.[1][2] This has created a critical need for reliable alternatives to accurately diagnose malabsorption and inform the development of effective B12 supplementation strategies.[2][3]
¹³C-Cyanocobalamin: A Non-Radioactive Tracer for Precise Bioavailability Studies
A promising solution lies in the use of stable, non-radioactive isotopes. Researchers have successfully biosynthesized ¹³C-cyanocobalamin, a form of vitamin B12 labeled with the stable isotope carbon-13.[1][2][3] This allows for the direct measurement of B12 absorption and metabolism without the risks associated with radioactivity, making it safe for use in all populations, including pregnant women and children.[2]
Comparative Analysis of Vitamin B12 Assessment Methods
The following table summarizes the key characteristics of ¹³C-cyanocobalamin in comparison to the Schilling test and another stable isotope-based method, the ¹³C-propionate breath test.
| Feature | ¹³C-Cyanocobalamin Method | Schilling Test | ¹³C-Propionate Breath Test |
| Tracer | ¹³C-labeled cyanocobalamin (stable isotope) | ⁵⁷Co- or ⁵⁸Co-labeled cyanocobalamin (radioactive isotope) | ¹³C-labeled sodium propionate (stable isotope) |
| Principle | Direct measurement of labeled B12 absorption and metabolism in plasma. | Indirect measurement of absorbed radioactive B12 excreted in urine after a flushing dose. | Indirectly assesses B12 status by measuring the metabolism of ¹³C-propionate, which requires a B12-dependent enzyme.[4][5][6] |
| Safety | Non-radioactive and safe for all populations.[2] | Involves radiation exposure.[1][2] | Non-radioactive and safe. |
| Key Advantage | Directly quantifies bioavailability and metabolic fate of ingested B12.[3][7][8] | Was considered the "gold standard" for diagnosing pernicious anemia.[1] | Non-invasive breath collection.[6] |
| Limitations | Requires sophisticated analytical techniques like mass spectrometry. | Obsolete due to safety concerns and reagent unavailability.[1] | Indirect measure of B12 status; may be influenced by other metabolic factors. |
Quantitative Insights from ¹³C-Cyanocobalamin Studies
Recent human studies utilizing ¹³C-cyanocobalamin have provided valuable quantitative data on vitamin B12 bioavailability.
| Study Parameter | Finding | Citation |
| Bioavailability at Low Dose (2.3 µg) | 46.2 ± 12.8% | [3][7][8] |
| Bioavailability at High Dose (18.3 µg) | 7.6 ± 1.7% | [3][7][8] |
| Effect of B12 Store Replenishment | 1.9-fold increase in bioavailability | [3][7][8] |
| Metabolic Fate | Orally administered ¹³C-cyanocobalamin is completely converted to circulating ¹³C-methylcobalamin. | [3][7][8][9] |
These findings highlight the dose-dependent nature of vitamin B12 absorption and the influence of existing body stores, providing crucial information for optimizing supplementation regimens.[3][7][8]
Experimental Protocols
¹³C-Cyanocobalamin Bioavailability Study Protocol
This protocol outlines the key steps involved in a typical human bioavailability study using ¹³C-cyanocobalamin, based on published research.[3][7][8][[“]]
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Tracer Administration: A baseline blood sample is collected before the oral administration of a defined dose of ¹³C-cyanocobalamin (e.g., 2.3 µg or 18.3 µg) with water.[8]
-
Blood Sampling: Serial blood samples are collected at regular intervals (e.g., hourly for the first 12 hours) to track the appearance of the tracer in plasma.[7][[“]]
-
Sample Analysis: Plasma samples are analyzed using high-resolution mass spectrometry (e.g., Q-Exactive-Orbitrap-MS) to quantify the concentration of ¹³C-methylcobalamin, the metabolic product of ¹³C-cyanocobalamin.[7][[“]]
-
Pharmacokinetic Modeling: The data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate the bioavailability of the ingested ¹³C-cyanocobalamin.[3][7]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the vitamin B12 absorption pathway and the experimental workflow for a ¹³C-cyanocobalamin study.
Conclusion
The development of ¹³C-cyanocobalamin represents a significant advancement in the field of nutritional science and drug development. This stable isotope method offers a safe, accurate, and ethical approach to studying vitamin B12 absorption and metabolism. The quantitative data generated from these studies is invaluable for understanding the nuances of B12 bioavailability and for formulating evidence-based recommendations for supplementation and fortification programs. As research in this area continues, ¹³C-cyanocobalamin is poised to become the new standard for assessing vitamin B12 status, ultimately leading to improved health outcomes for individuals with or at risk of deficiency.
References
- 1. Assessing vitamin B-12 absorption and bioavailability: read the label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJRI | St. John's Research Institute [sjri.res.in]
- 3. Measuring vitamin B-12 bioavailability with [13C]-cyanocobalamin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A NEW 13C BREATH TEST TO DETECT VITAMIN B-12 DEFICIENCY: A PREVALENT AND POORLY DIAGNOSED HEALTH PROBLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new 13C breath test to detect vitamin B12 deficiency: a prevalent and poorly diagnosed health problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. consensus.app [consensus.app]
A Comparative Guide to Non-Radioactive Diagnostic Methods for Pernicious Anemia
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of pernicious anemia, an autoimmune disorder characterized by vitamin B12 deficiency due to a lack of intrinsic factor, has evolved significantly from traditional radioactive methods to a panel of safer and more accessible non-radioactive assays. This guide provides a detailed comparison of the performance of these modern diagnostic tools, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate tests for their needs.
Comparative Analysis of Diagnostic Tests
The diagnostic pathway for pernicious anemia typically involves a series of blood tests to confirm vitamin B12 deficiency and to identify the autoimmune etiology. The performance of these key non-radioactive methods is summarized below.
| Test | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| Anti-Intrinsic Factor (IF) Antibodies | Detects autoantibodies that block the binding of vitamin B12 to intrinsic factor.[1] | 40-70%[2][3] | >95%[2] | Highly specific for pernicious anemia; a positive result is confirmatory.[2] | Low sensitivity means a negative result cannot rule out the disease.[2] |
| Anti-Parietal Cell (PC) Antibodies | Detects autoantibodies against the H+/K+ ATPase on gastric parietal cells.[4] | 80-90%[2] | 50-70%[5] | High sensitivity makes it a good screening test.[6] | Lower specificity; can be positive in other autoimmune conditions and in healthy individuals.[2] |
| Serum Vitamin B12 | Measures the total concentration of vitamin B12 in the blood.[5] | Variable | Variable | Widely available and routinely performed. | Can be influenced by various factors, leading to falsely normal or low results; not a definitive test for pernicious anemia.[7][8] |
| Methylmalonic Acid (MMA) | Measures the level of MMA, which accumulates in vitamin B12 deficiency.[5][9] | High | Moderate-High | More sensitive than serum B12 for detecting tissue-level deficiency.[6][10] | Can be elevated in renal insufficiency and other conditions.[9] |
| Homocysteine | Measures the level of homocysteine, which is elevated in both vitamin B12 and folate deficiency.[5] | High | Low | Sensitive marker for vitamin B12 deficiency.[2] | Also elevated in folate deficiency, renal failure, and other conditions, making it non-specific for pernicious anemia.[6] |
| Holotranscobalamin (Active B12) | Measures the biologically active form of vitamin B12 bound to transcobalamin.[2] | 82.35% | 46.6% | May be a more reliable indicator of B12 status than total serum B12.[11] | Not as widely available as the total serum B12 test. |
| Complete Blood Count (CBC) | Evaluates red blood cell parameters, such as Mean Corpuscular Volume (MCV).[7] | ~60% (for macrocytosis) | Low | Routinely performed; macrocytosis can be an early indicator. | Macrocytosis is not always present in pernicious anemia and can have other causes. |
| Serum Gastrin | Measures the level of gastrin, which is often elevated due to achlorhydria in pernicious anemia.[2] | 85-90%[2] | Not specified | Can be a useful adjunct test, especially when antibody tests are negative.[2] | Not specific for pernicious anemia. |
Experimental Protocols
Detailed methodologies for the key serological tests are crucial for reproducibility and accurate interpretation of results.
Anti-Intrinsic Factor (IF) Antibody Test
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method.[12]
-
Specimen: Serum (1 mL).[12]
-
Procedure:
-
Patient serum is diluted and incubated in microplate wells coated with purified intrinsic factor.
-
If present, anti-IF antibodies in the serum will bind to the intrinsic factor.
-
After a washing step to remove unbound components, an enzyme-conjugated secondary antibody that binds to human IgG is added.
-
A substrate is then added, which is converted by the enzyme to produce a detectable signal (e.g., color change).
-
The intensity of the signal is proportional to the amount of anti-IF antibodies in the sample.
-
-
Pre-analytical Considerations: Patients should not have received a vitamin B12 injection within 48 hours to two weeks prior to testing, as this can interfere with the results.[1]
Anti-Parietal Cell (PC) Antibody Test
-
Methodology: Indirect Immunofluorescence (IFA) or ELISA.[13][14]
-
Procedure (IFA):
-
Patient serum is applied to a slide containing a substrate of rodent stomach tissue.
-
If anti-PC antibodies are present, they will bind to the parietal cells in the tissue.
-
The slide is then treated with a fluorescein-labeled anti-human IgG antibody.
-
The slide is examined under a fluorescence microscope. A characteristic staining pattern of the parietal cells indicates a positive result.
-
-
Pre-analytical Considerations: No special preparation is typically required.[15]
Serum Methylmalonic Acid (MMA) and Homocysteine Tests
-
Methodology: Typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
Specimen: Serum or plasma.
-
Procedure:
-
The patient's sample is processed to extract MMA and homocysteine.
-
The extracted analytes are then separated by chromatography and detected by mass spectrometry.
-
The concentration is determined by comparing the signal from the patient's sample to that of a known standard.
-
-
Pre-analytical Considerations: Fasting may be preferred for homocysteine measurement.
Diagnostic Workflow and Signaling Pathway
The diagnosis of pernicious anemia follows a logical progression of tests, starting with suspicion of vitamin B12 deficiency and moving towards identifying the autoimmune cause.
Caption: Diagnostic workflow for pernicious anemia.
The underlying pathology of pernicious anemia involves an autoimmune attack on the gastric parietal cells. This leads to a cascade of events resulting in vitamin B12 deficiency.
Caption: Pathophysiological pathway of pernicious anemia.
References
- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 2. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 3. droracle.ai [droracle.ai]
- 4. [Pernicious anaemia--diagnostic benefit of the detection of autoantibodies against intrinsic factor and gastric parietal cells antigen H+/K+ ATPase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. droracle.ai [droracle.ai]
- 7. hoacny.com [hoacny.com]
- 8. droracle.ai [droracle.ai]
- 9. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 10. Vitamin B12 Deficiency | AAFP [aafp.org]
- 11. Diagnostic reliability of serum active B12 (holo-transcobalamin) in true evaluation of vitamin B12 deficiency: Relevance in current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic Factor Antibodies - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]
- 13. Pathology Handbook [pathology.med.umich.edu]
- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 15. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
Safety Operating Guide
Navigating the Disposal of Cyanocobalamin Co-57: A Guide for Laboratory Professionals
The proper disposal of Cyanocobalamin Co-57, a radiolabeled form of Vitamin B12 utilized in clinical and research settings, is paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this radioactive material, tailored for researchers, scientists, and drug development professionals.
Core Principles of Radioactive Waste Management
The fundamental principles for managing radioactive waste such as Cyanocobalamin Co-57 are centered around minimizing exposure and preventing environmental contamination.[1] Key strategies include:
-
Reduction: Minimizing the volume of radioactive waste generated.[1]
-
Segregation: Separating radioactive waste from non-radioactive waste, and categorizing it by half-life and activity levels.[1]
-
Decay-in-Storage (DIS): Storing waste, particularly that containing isotopes with shorter half-lives, until the radioactivity decays to background levels.[1]
-
Proper Disposal: Utilizing approved disposal methods for waste that cannot be managed through decay-in-storage.[1]
Quantitative Data for Cobalt-57
Understanding the radiological properties of Cobalt-57 is crucial for safe handling and disposal.
| Property | Value | Source(s) |
| Physical Half-Life | 270.9 - 272 days | [2][3][4][5] |
| Radiation Emissions | Gamma rays (primarily 122 keV and 136 keV), X-rays | [2][3][4] |
| Shielding Requirements | ~1 mm of lead (Pb) | [2][3][4] |
| Annual Limit on Intake | Ingestion: 1.18 mrem/µCi; Inhalation: 9.1 mrem/µCi | [2] |
| Specific Activity | 8.43E3 Ci/g | [2] |
Step-by-Step Disposal Protocol for Cyanocobalamin Co-57
This protocol outlines the necessary steps for the safe disposal of waste contaminated with Cyanocobalamin Co-57.
Phase 1: Immediate Handling and Segregation at the Point of Generation
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, disposable gloves, and safety glasses when handling Cyanocobalamin Co-57.[2][6] Change gloves frequently to prevent the spread of contamination.
-
Designated Work Area: Conduct all work with Cyanocobalamin Co-57 in a designated and clearly labeled radioactive materials area.[2][6] The work surface should be covered with plastic-backed absorbent paper to contain any potential spills.[2]
-
Waste Segregation: As waste is generated, immediately segregate it into appropriate, clearly labeled, and shielded containers.[3][6][7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, shielded, and puncture-proof sharps container.[7]
-
Solid Waste: Gloves, absorbent paper, vials, and other contaminated solid materials should be placed in a separate, shielded container for solid radioactive waste.[7]
-
Liquid Waste: Aqueous radioactive waste may have specific disposal regulations. Do not pour measurable quantities of radioactive material down the drain unless permitted by your institution's Radiation Safety Officer and local regulations.[2] Some regulations may permit the disposal of very low activity soluble waste into the sanitary sewer, but this must be confirmed.[3]
-
Phase 2: Decay-in-Storage (DIS)
Due to its relatively long half-life of approximately 271 days, Cobalt-57 often requires a significant storage period for decay.[8]
-
Storage Location: Store the segregated waste containers in a designated and secured radioactive waste storage area.[7][9] This area should have limited access to authorized personnel only.[9]
-
Labeling for Storage: Each waste container must be labeled with the following information:
-
The radiation symbol
-
"Caution, Radioactive Material"
-
Isotope: Cobalt-57
-
Date of collection
-
Activity level (if known)
-
-
Decay Period: The general rule of thumb for decay-in-storage is to store the waste for at least 10 half-lives. For Cobalt-57, this would be approximately 2710 days (about 7.5 years). After this period, the radioactivity will have decayed to less than 0.1% of its original level.
Phase 3: Final Disposal
-
Monitoring: Before disposal as regular waste, the stored containers must be monitored with a suitable radiation detection meter (e.g., a low-energy gamma detector) to ensure that the radioactivity has decayed to background levels.[7]
-
Defacing Labels: Once the waste is confirmed to be at background radiation levels, all radioactive material labels and symbols must be defaced or removed from the containers before final disposal.[7]
-
Disposal as Normal Waste: After confirming the absence of radioactivity and defacing the labels, the waste can typically be disposed of as regular biohazardous (for sharps) or non-hazardous waste, in accordance with your institution's policies.[1][7]
-
Record Keeping: Maintain meticulous records of all steps of the disposal process, including the date of waste generation, storage location, monitoring results, and final disposal date.[2][9]
-
Return to Supplier: For sealed sources containing Cobalt-57, it is often required to return the disused source to the original supplier.[8]
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of Cyanocobalamin Co-57 waste.
Caption: Disposal workflow for Cyanocobalamin Co-57 waste.
Disclaimer: This document provides general guidance. Always consult your institution's Radiation Safety Officer and adhere to all local, state, and federal regulations regarding the handling and disposal of radioactive materials.
References
- 1. Radiopharmaceutical Waste Management → Term [energy.sustainability-directory.com]
- 2. hpschapters.org [hpschapters.org]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. case.edu [case.edu]
- 5. drugfuture.com [drugfuture.com]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. utoledo.edu [utoledo.edu]
- 8. youtube.com [youtube.com]
- 9. noteskarts.com [noteskarts.com]
Essential Safety and Logistical Information for Handling Cyanocobalamin Co-57
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cyanocobalamin Co-57. The following procedures are designed to ensure a safe laboratory environment by outlining personal protective equipment, handling protocols, and disposal plans.
I. Personal Protective Equipment (PPE)
When handling Cyanocobalamin Co-57, which is a radioactive form of Vitamin B12, it is imperative to use appropriate personal protective equipment to minimize exposure to both the chemical and radiological hazards.
Recommended PPE:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection:
-
Respiratory Protection:
-
Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1][4]
-
In cases of insufficient ventilation, or when dust or aerosols may be generated, a NIOSH-approved respirator should be used.[3][4] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][2][4]
-
II. Handling and Storage Protocols
Proper handling and storage are critical to prevent contamination and ensure the stability of Cyanocobalamin Co-57.
Handling:
-
Ground all equipment containing the material to prevent electrostatic discharge.[3]
Storage:
-
Protect from light and moisture.[1]
-
Store apart from incompatible materials such as strong acids and strong oxidizers.[1][4][6]
III. Spill Management and Disposal Plan
A clear plan for accidental releases and disposal is essential for safety and compliance. Given the radioactive nature of Cobalt-57, all procedures must comply with institutional and national regulations for radioactive waste.
Accidental Release Measures:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[2][7]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Prevent further spillage or leakage if it is safe to do so.[2] Prevent the chemical from entering drains.[2]
-
Clean-up:
-
Decontaminate: Wipe working surfaces to dryness and then wash with soap and water.[4]
Disposal:
-
Collected waste should be placed in suitable, closed containers for disposal.[2]
-
Disposal of Cyanocobalamin Co-57 must be in accordance with all applicable federal, state, and local regulations for radioactive waste. Adhered or collected material should be promptly disposed of.[2]
IV. Quantitative Data
The following table summarizes key quantitative data for Cyanocobalamin. Users must consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis for lot-specific information, especially concerning the radioactivity of Cyanocobalamin Co-57.
| Property | Value | Reference |
| Chemical Formula | C63H88CoN14O14P | [1] |
| Molecular Weight | 1355.38 g/mol | [1] |
| Appearance | Dark red solid | [1] |
| Melting Point | > 300 °C (> 572 °F) (decomposes) | [8] |
| Solubility | Partially soluble in cold water | [3] |
| Occupational Exposure | No specific limits are readily available for the Co-57 variant. For the non-radioactive form (Vitamin B12), a vacated OSHA PEL TWA of 5 mg/m³ and a NIOSH IDLH of 25 mg/m³ have been noted. | [1] |
Note: The primary hazard of Cyanocobalamin Co-57 is its radioactivity. All handling must be done in compliance with regulations for radioactive materials.
V. Experimental Protocols
The safety data sheets reviewed for this document do not contain specific experimental protocols. All laboratory work should be conducted following institutionally approved standard operating procedures for handling radioactive materials.
VI. Logical Workflow Diagram
The following diagram illustrates the logical workflow for responding to a spill of Cyanocobalamin Co-57.
Caption: Workflow for handling a Cyanocobalamin Co-57 spill.
References
- 1. fishersci.com [fishersci.com]
- 2. CYANOCOBALAMIN CO 57 - Safety Data Sheet [chemicalbook.com]
- 3. pccarx.com [pccarx.com]
- 4. somersetpharma.com [somersetpharma.com]
- 5. download.basf.com [download.basf.com]
- 6. somersetpharma.com [somersetpharma.com]
- 7. meritpharm.com [meritpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
